(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERGHWJEBQNQV-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214157 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123367-25-9, 66521-54-8 | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile building block in modern medicinal chemistry. Its unique electronic and structural features, arising from the conjugation of a dimethylamino group with a pyridinyl-propenone backbone, render it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide, intended for researchers and professionals in drug discovery and development, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications as a key intermediate in the creation of targeted therapies.
Compound Identification and Properties
Chemical Identity:
This compound is systematically named (2E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. It is also commonly referred to as 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one.
CAS Number: The primary CAS Registry Number for this compound is 123367-25-9 .[1] Another CAS number, 66521-54-8 , is also frequently associated with this chemical entity.
Molecular Structure:
Molecular Structure of this compound
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [2] |
| Appearance | Yellow solid | |
| Melting Point | 126-130 °C | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in most organic solvents | [3] |
Synthesis and Mechanism
The synthesis of this compound is a straightforward and efficient one-step condensation reaction.[2] The key precursors are 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Reaction Scheme:
Synthetic Pathway to the Target Compound
The reaction proceeds via a condensation mechanism where the methyl group of 2-acetylpyridine reacts with DMF-DMA. This is followed by the elimination of methanol and water to yield the final enaminone product. The use of a solvent such as xylene or toluene and reflux conditions are typical for driving the reaction to completion.
Detailed Experimental Protocol:
-
Materials:
-
2-Acetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (or Toluene)
-
Diethyl ether
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a solution of 2-acetylpyridine (1 equivalent) in xylene, add N,N-dimethylformamide dimethyl acetal (2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 16-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
To the resulting crude residue, add diethyl ether and cool to 0 °C to induce precipitation.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Recrystallize the solid from ethanol to obtain the pure this compound as a yellow crystalline solid.
-
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
¹H NMR Spectroscopy:
¹³C NMR Spectroscopy:
A reference spectrum is available on SpectraBase, confirming the chemical structure.[4] The expected chemical shifts would include signals for the carbonyl carbon, the olefinic carbons, the carbons of the pyridine ring, and the methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1650 | C=O stretching (conjugated ketone) |
| ~1600, ~1580 | C=C stretching (alkene and pyridine ring) |
| ~1440, ~1380 | C-H bending (methyl groups) |
Mass Spectrometry (MS):
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.22). The fragmentation pattern would likely involve the loss of the dimethylamino group and cleavage of the propenone chain.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable synthon due to its inherent reactivity as an α,β-unsaturated carbonyl compound.[5] This makes it a key starting material for the synthesis of various heterocyclic systems, particularly pyrimidines, which are prevalent scaffolds in many approved drugs and clinical candidates.
Key Intermediate in Nilotinib Synthesis:
One of the most notable applications of this compound is its role as a crucial intermediate in the synthesis of Nilotinib , a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).
Role in Nilotinib Synthesis
The enaminone moiety of this compound readily undergoes cyclocondensation with guanidine derivatives to form the core pyridinyl-pyrimidine structure of Nilotinib.
Precursor to Bioactive Pyrimidine Derivatives:
The reactivity of this enaminone extends to its use in the synthesis of a wide range of substituted pyrimidines with diverse biological activities. Research has demonstrated that pyrimidine derivatives synthesized from similar enaminones exhibit potent cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer activity by inhibiting key cellular processes and inducing apoptosis.
Furthermore, the pyridine and pyrimidine moieties are known to be present in numerous compounds with antimicrobial properties. This suggests that derivatives of this compound could be promising candidates for the development of novel antibacterial and antifungal agents. The exploration of this chemical space is an active area of research in the quest for new therapeutics to combat drug-resistant pathogens.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the pyridin-3-yl isomer, it is classified as a poisonous substance.[3] Therefore, it is prudent to handle the pyridin-2-yl isomer with similar care. Store the compound in a cool, dry place away from light and incompatible materials.
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant relevance to drug discovery and development. Its utility as a key intermediate in the synthesis of the anticancer drug Nilotinib underscores its importance in the pharmaceutical industry. The inherent reactivity of its enaminone scaffold provides a gateway to a rich diversity of heterocyclic compounds, particularly pyrimidine derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, aiming to equip researchers with the foundational knowledge to effectively utilize this valuable chemical tool in their scientific endeavors.
References
- 1. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Buy this compound | 66521-54-8 [smolecule.com]
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one IUPAC name
An In-Depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
This compound is a versatile heterocyclic compound belonging to the enaminone class of molecules. Characterized by a conjugated system incorporating a pyridine ring, a ketone, and a dimethylamino group, this molecule serves as a pivotal intermediate in synthetic organic chemistry. Its unique electronic and structural features render it highly reactive and exceptionally useful for the construction of more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the mechanistic aspects of its reactivity, explores its utility as a scaffold in medicinal chemistry, and outlines its potential applications in drug discovery and development, supported by authoritative references and practical, field-proven insights.
Introduction and Nomenclature
Enaminones, or α,β-unsaturated β-amino ketones, are highly valuable building blocks in organic synthesis due to their ambident electrophilic and nucleophilic nature. The title compound, this compound, is a prominent member of this class, incorporating a pyridyl moiety that often imparts desirable pharmacological properties to derivative molecules.[1] The presence of the pyridine ring, coupled with the reactive enaminone backbone, makes it a sought-after precursor for generating libraries of novel compounds for biological screening.[2] Its structure is confirmed by its IUPAC name, which precisely describes the connectivity and stereochemistry of the molecule.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | PubChem[3] |
| CAS Number | 123367-25-9 | PubChem[3], Pharmaffiliates[4] |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[3] |
| Synonyms | 2-[3-(Dimethylamino)acryloyl]pyridine, (2E)-3-(Dimethylamino)-1-(2-pyridyl)prop-2-en-1-one | CymitQuimica[5], Pharmaffiliates[4] |
| PubChem CID | 5369159 | PubChem[3] |
| InChIKey | BWERGHWJEBQNQV-SOFGYWHQSA-N | SpectraBase[6] |
| SMILES | CN(C)/C=C/C(=O)C1=CC=CC=N1 | PubChem[3] |
Physicochemical and Structural Properties
This compound typically presents as a yellow solid and is soluble in most common organic solvents.[5][7] Its structural properties have been well-characterized by X-ray crystallography, revealing an approximately planar molecule. This planarity is crucial as it facilitates the π-conjugation across the enone system and the pyridine ring, which dictates its chemical reactivity and spectroscopic properties.[8]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 176.22 g/mol | PubChem[3], NIH[8] |
| Appearance | Yellow solid | CymitQuimica[5] |
| Purity | ≥97% | CymitQuimica[5] |
| XLogP3 | 1.2 | PubChem[3] |
| Crystal System | Monoclinic | NIH[8] |
| Storage | 2-8°C, cool, dry place away from light | Pharmaffiliates[4], Sigma-Aldrich[9] |
Spectroscopic analysis is essential for its identification. 13C NMR spectral data is publicly available, providing a distinct fingerprint for the carbon backbone.[6] Computational studies have shown that calculated infrared frequencies align excellently with experimental data, validating the accuracy of its determined molecular structure.[2]
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of this compound involves the condensation of a methyl ketone precursor with a formamide acetal. This method is widely adopted due to its high atom economy and operational simplicity.
Causality in Reagent Selection
The choice of 2-acetylpyridine as the starting material provides the core pyridyl-ethanone structure. N,N-dimethylformamide-dimethyl acetal (DMF-DMA) is the ideal co-reagent for several reasons:
-
It serves as the source of the "dimethylamino" group.
-
It provides the additional carbon atom required to form the propenone backbone.
-
The acetal functionality, upon reaction, generates methanol and dimethylamine in situ, with the concurrent formation of a methoxy intermediate that readily eliminates methanol, driving the reaction to completion without the need for a separate dehydrating agent.
Experimental Protocol: One-Step Synthesis
This protocol is adapted from established literature procedures.[8]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in an appropriate volume of a high-boiling inert solvent like xylene or toluene.
-
Reaction Initiation: Add N,N-dimethylformamide-dimethyl acetal (DMF-DMA) (1.1 - 1.5 eq) to the solution.
-
Thermal Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the resulting solid by filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove residual impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the conjugated enaminone system, which features two primary electrophilic sites.
-
C1 (Carbonyl Carbon): Susceptible to standard nucleophilic addition.
-
C3 (β-Carbon): Prone to conjugate (Michael) addition due to the electron-withdrawing effect of the carbonyl group.
The dimethylamino group is an excellent leaving group upon protonation, making the molecule a prime substrate for cyclocondensation reactions . When reacted with binucleophiles (e.g., guanidine, amidines, hydrazine), it readily forms a variety of five- and six-membered heterocyclic rings, such as pyrimidines, pyrazoles, and isoxazoles.[1][2] This reactivity is the cornerstone of its utility in medicinal chemistry.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a scaffold for generating structurally diverse molecules with potential biological activity. The pyridine and enaminone motifs are present in numerous pharmacologically active compounds.
-
Anticancer Agents: The pyridyl-enaminone structure is a precursor for synthesizing compounds with potential cytotoxic properties against cancer cell lines.[2] For instance, the pyridin-3-yl isomer is used to create oxindole-linked indolyl-pyrimidine derivatives that have been investigated as cytotoxic agents.[10]
-
Antimicrobial Activity: The pyridine ring is a well-known pharmacophore associated with antimicrobial effects.[2]
-
Kinase Inhibitors: Many kinase inhibitors feature nitrogen-containing heterocyclic cores like pyrimidines, which can be readily synthesized from this enaminone precursor.
-
Antiviral Agents: Pyridin-2(1H)-one derivatives, accessible from related synthetic routes, have been successfully developed as potent and selective HIV-1 reverse transcriptase inhibitors.[11]
The molecule's utility in drug development stems from its ability to serve as a starting point for combinatorial chemistry, allowing for the rapid synthesis of a library of related compounds for high-throughput screening.
Safety and Handling
While specific toxicity data for this compound is limited, related compounds such as the pyridin-3-yl isomer are classified as poisonous and harmful if swallowed.[7] Therefore, standard laboratory precautions should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.[7][9]
Conclusion
This compound is more than just a chemical compound; it is a powerful and versatile tool for chemical innovation. Its straightforward synthesis, combined with its predictable and highly useful reactivity, establishes it as a key intermediate for accessing a wide array of complex heterocyclic structures. For researchers and scientists in drug development, this molecule represents an efficient entry point to novel chemical entities with significant potential for therapeutic applications, from oncology to infectious diseases. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in the advancement of medicinal chemistry.
References
- 1. Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology: The Q-Tube System [mdpi.com]
- 2. Buy this compound | 66521-54-8 [smolecule.com]
- 3. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 8. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 [sigmaaldrich.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Synthesis, Properties, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile enaminone that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, stemming from the conjugation of a dimethylamino group, an enone system, and a pyridine ring, make it a valuable precursor for a wide range of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, established synthetic protocols with mechanistic insights, and its significant applications, particularly as an intermediate in the development of targeted therapeutics such as kinase inhibitors. The document details validated experimental procedures, structural characterization, and the chemical reactivity that underpins its utility for professionals in drug discovery and development.
Core Molecular Profile and Physicochemical Properties
This compound, a member of the α,β-unsaturated carbonyl compound class, is distinguished by its pyridine moiety, which imparts specific reactivity and potential for biological interaction.[1] The primary molecular and physical characteristics are summarized below. The exact molecular weight is a fundamental property for all quantitative experimental work.
| Property | Value | Source(s) |
| Molecular Weight | 176.22 g/mol | [2][3][4] |
| Molecular Formula | C₁₀H₁₂N₂O | [2][3] |
| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | [2] |
| CAS Number | 123367-25-9; 66521-54-8 | [2][5] |
| Appearance | Light yellow crystalline solid | [4][6] |
| Melting Point | 126-130 °C | |
| XLogP3 (Lipophilicity) | 1.2 | [2] |
| Purity | Typically ≥95-97% | [4] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most efficiently achieved via a one-step condensation reaction. This approach is valued for its high atom economy and operational simplicity.
Principle of Synthesis
The standard and most cited method involves the reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]
Mechanism Insight: This reaction is a variant of the Claisen-Schmidt condensation. DMF-DMA serves a dual role: it provides the dimethylamino group and the methoxy groups act as leaving groups, facilitating the condensation and subsequent dehydration to form the stable, conjugated enaminone system. The reaction is driven by the formation of the highly conjugated final product and the release of methanol.
Detailed Experimental Protocol: One-Step Synthesis
This protocol is a self-validating system, concluding with purification and confirmation of the product's identity.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylpyridine (1.0 eq) in an anhydrous solvent such as toluene or xylene.
-
Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) to the solution. The slight excess of DMF-DMA ensures the complete conversion of the starting material.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexane.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product as a yellow crystalline solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (to verify the molecular weight of 176.22), and melting point analysis.
Synthesis Workflow Diagram
Caption: Workflow for the one-step synthesis of the title compound.
Structural Elucidation and Reactivity
Spectroscopic and Structural Analysis
The structure of this compound has been unequivocally confirmed by X-ray crystallography.[2][3] Studies show that the non-hydrogen atoms of the molecule are approximately coplanar, which maximizes the π-system conjugation across the pyridine ring and the enaminone moiety.[3] This planarity is crucial for its electronic properties and potential interactions with biological targets.
Chemical Reactivity
As a multifunctional compound, its reactivity is characterized by the interplay of the enone, dimethylamino, and pyridine groups.[1]
-
Electrophilicity: The conjugated system makes the compound electrophilic at two primary sites: the carbonyl carbon and the β-carbon of the double bond. This allows it to participate in:
-
Nucleophilic Addition: At the carbonyl group.
-
Michael (1,4-Conjugate) Addition: At the β-carbon, making it an excellent Michael acceptor.
-
-
Versatile Intermediate: This dual reactivity allows it to serve as a key precursor for synthesizing more complex heterocyclic systems, such as pyrimidines, by reacting with binucleophiles. Pyridine-containing pyrimidine derivatives have shown promise as anti-fibrotic agents.[7]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions (e.g., hydrogen bonds) with a wide array of biological targets.[8][9][10]
Role as a Pharmaceutical Intermediate
This compound is a documented intermediate in the synthesis of Nilotinib .[5][11] Nilotinib is a potent and selective Bcr-Abl kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML). The enaminone provides a critical three-carbon backbone that is elaborated to form the core of the final drug molecule. This established use in the synthesis of an FDA-approved oncology drug underscores its industrial and pharmaceutical relevance.
Potential Biological Activities
Derivatives of enaminones and pyridines exhibit a broad spectrum of pharmacological activities, suggesting potential avenues for future drug development based on this scaffold.[1][8][9] The structural features of the title compound contribute to several potential bioactivities.
-
Kinase Inhibition: The pyridine ring is a common hinge-binding motif in many kinase inhibitors.
-
Antimicrobial and Antiviral Activity: The pyridine moiety is present in numerous compounds with demonstrated antimicrobial effects.[1][8]
-
Antitumor Properties: Similar structures have shown cytotoxic properties against various cancer cell lines.[1]
-
Neuroprotective Effects: The dimethylamino group can influence neurotransmitter systems, offering potential for neuroprotective benefits.[1][12]
Structure-Activity Relationship Diagram
Caption: Relationship between structural motifs and potential bioactivity.
Conclusion and Future Outlook
This compound is a compound of significant scientific and commercial interest, underscored by its molecular weight of 176.22 g/mol . Its straightforward, high-yield synthesis and versatile chemical reactivity make it an invaluable tool for synthetic chemists. For drug development professionals, its role as a key intermediate in the synthesis of Nilotinib highlights its proven value. The inherent biological potential of its pyridine and enaminone scaffolds suggests that this compound and its derivatives will continue to be promising starting points for the discovery of novel therapeutics targeting a range of diseases, from cancer to infectious and neurological disorders.
References
- 1. Buy this compound | 66521-54-8 [smolecule.com]
- 2. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 55314-16-4|1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one|BLD Pharm [bldpharm.com]
- 12. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: Properties, Synthesis, and Applications
Introduction
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile synthetic intermediate belonging to the class of compounds known as enaminones. Characterized by a conjugated system comprising a dimethylamino group, an ethylenic backbone, and a pyridin-2-yl carbonyl moiety, this compound serves as a powerful and flexible building block in modern organic synthesis.[1] Its structure incorporates multiple reactive sites, making it particularly valuable for the construction of complex heterocyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.[2][3]
The molecule's inherent electronic properties—a nucleophilic enamine character at the β-carbon and an electrophilic α,β-unsaturated ketone system—allow for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis, an exploration of its chemical reactivity, and its proven applications, with a focus on its pivotal role in the synthesis of substituted pyrimidines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.
Physicochemical and Structural Properties
This compound is typically isolated as a yellow, crystalline solid.[4] Single-crystal X-ray diffraction studies have confirmed that the molecule is approximately planar, a structural feature that maximizes π-system conjugation across the propenone backbone, the pyridine ring, and the nitrogen lone pair of the dimethylamino group.[5][6] This extended conjugation is fundamental to its characteristic reactivity and spectroscopic properties.
A summary of its core physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | [2][7] |
| Synonyms | 2-[3-(Dimethylamino)acryloyl]pyridine | [4] |
| CAS Number | 123367-25-9 / 66521-54-8 | [2][4][7] |
| Molecular Formula | C₁₀H₁₂N₂O | [2][4][7] |
| Molecular Weight | 176.22 g/mol | [4][7] |
| Appearance | Yellow solid / crystalline powder | [4] |
| Melting Point | 126-130 °C | [8] |
| Solubility | Soluble in most organic solvents | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [8] |
Spectroscopic Characterization
Accurate characterization is critical for verifying the identity and purity of the compound. The following table summarizes key spectroscopic data used for its identification.
Table 2: Spectroscopic Data for this compound
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | Expected Chemical Shifts (CDCl₃): • δ ~8.6 ppm: (d, 1H) - Proton on pyridine ring adjacent to N.• δ ~7.4-8.1 ppm: (m, 3H) - Remaining protons on the pyridine ring.• δ ~7.7 ppm: (d, 1H, J ≈ 12-13 Hz) - Vinylic proton α to the carbonyl.• δ ~5.7 ppm: (d, 1H, J ≈ 12-13 Hz) - Vinylic proton β to the carbonyl.• δ ~3.0 ppm: (s, 6H) - Two methyl groups of the dimethylamino moiety. (Note: Exact shifts may vary. The large coupling constant between vinylic protons confirms the E-configuration.) | Inferred from structure |
| ¹³C NMR | Full spectrum available for review. Key expected signals include the carbonyl carbon (~188 ppm), vinylic carbons, aromatic carbons of the pyridine ring, and methyl carbons of the amino group. | [9] |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): m/z = 176. | [2] |
Synthesis Protocol
The most direct and widely adopted synthesis of this compound involves the condensation of a methyl ketone with an amide acetal.[5] The reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is efficient and proceeds in a single step. The causality behind this choice is that DMF-DMA serves as both the dimethylamine source and a dehydrating agent, driving the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-acetylpyridine (1.0 eq.).
-
Reaction Setup: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq., serving as both reagent and solvent).
-
Reaction Execution: Heat the mixture to reflux and maintain for four hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Concentrate the mixture in vacuo to remove excess DMF-DMA and other volatile byproducts. This will typically yield an orange residue.[5]
-
Purification: Recrystallize the crude residue from ethanol to afford the final product as yellow blocks.[5]
Chemical Reactivity and Mechanistic Insights
The rich reactivity of this enaminone is governed by the electronic interplay of its functional groups. The nitrogen atom of the dimethylamino group donates electron density into the conjugated system, rendering the β-carbon (Cβ) electron-rich and nucleophilic. Conversely, the electron-withdrawing pyridinyl-carbonyl group makes the carbonyl carbon (C=O) and the α-carbon (Cα) electrophilic.
This dual reactivity profile makes it an ideal substrate for a variety of transformations, particularly cyclocondensation reactions for building heterocyclic rings.
Key Reactions:
-
Nucleophilic Addition: The electrophilic carbonyl carbon can be attacked by strong nucleophiles.[1]
-
Michael (Conjugate) Addition: Soft nucleophiles can attack the electrophilic α-carbon.[1]
-
Cyclocondensation: This is the most significant reaction class. The enaminone acts as a three-carbon dielectrophilic synthon. It reacts with binucleophiles like amidines, ureas, guanidines, and hydrazines, where the dimethylamino group is ultimately displaced as a leaving group, leading to the formation of six-membered heterocyclic rings.[3][9]
Application in Heterocyclic Synthesis: The Pyrimidine Scaffold
A primary application for drug development professionals is the synthesis of substituted pyrimidines, a core structure in numerous pharmacologically active agents.[2] The enaminone serves as a C-C-C fragment which readily undergoes cyclocondensation with an N-C-N fragment, such as an amidine, to construct the pyrimidine ring.[2] This method is highly efficient for creating diverse libraries of pyrimidine derivatives for screening.
Experimental Protocol: Synthesis of 2-Substituted-4-(pyridin-2-yl)pyrimidine
-
Reagent Preparation: In a suitable solvent such as ethanol or isopropanol, dissolve this compound (1.0 eq.).
-
Addition of Base: Add a base, such as sodium ethoxide or potassium carbonate (1.1 - 2.0 eq.), to the solution.
-
Addition of Nucleophile: Add the desired amidine hydrochloride salt (1.1 eq.). The base neutralizes the salt in situ to generate the free amidine for the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction time can vary from 6 to 24 hours depending on the substrate. Monitor progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction, neutralize if necessary, and remove the solvent under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is collected, dried over sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired substituted pyrimidine.
Safety and Handling
While specific GHS hazard data for the pyridin-2-yl isomer is not extensively documented, the closely related (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one is classified as harmful.
-
Hazard Statements (for pyridin-3-yl isomer): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Prudent Laboratory Practices:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly closed container in a cool, dry place away from light and incompatible materials.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its predictable reactivity and straightforward synthesis. Its conjugated enaminone structure provides a robust platform for constructing diverse and complex molecules, most notably substituted pyrimidines and other heterocyclic systems of interest to the pharmaceutical and agrochemical industries. The protocols and data presented in this guide offer a technical foundation for scientists to effectively and safely incorporate this versatile building block into their research and development endeavors.
References
- 1. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a valuable heterocyclic compound belonging to the enaminone class of molecules. Enaminones are characterized by a conjugated system involving an amino group, a carbon-carbon double bond, and a carbonyl group, which imparts both nucleophilic and electrophilic properties.[1][2] This dual reactivity makes them highly versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic systems. This guide provides a comprehensive overview of the core physical properties of this compound, outlines detailed protocols for their experimental determination, and offers insights into the structural interpretation of the resulting data.
Molecular Structure and Chemical Identity
The structural integrity and identity of a compound are the foundation upon which all other properties are understood. This compound is an α,β-unsaturated ketone featuring a pyridine ring attached to the carbonyl carbon and a dimethylamino group at the β-position.[3] The "(E)"-isomer designation indicates that the dimethylamino group and the pyridinoyl group are on opposite sides of the C=C double bond.
Caption: 2D structure of this compound.
Physical Properties
The macroscopic physical properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For this compound, these properties are critical for its handling, purification, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | Yellow to brown solid/crystalline powder | [5][6] |
| Melting Point | 126-130 °C | [6] |
| Boiling Point | 281.4 ± 36.0 °C (Predicted) | [6] |
| Density | 1.07 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in most organic solvents | [7] |
| pKa | 6.25 ± 0.70 (Predicted) | [6] |
Detailed Analysis and Spectroscopic Profile
Melting Point
The melting point of a crystalline solid is a sensitive indicator of purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. The reported range of 126-130°C for this compound is characteristic. Impurities will typically cause a depression and broadening of the melting point range.[8]
Solubility
The compound's reported solubility in most organic solvents is consistent with its molecular structure, which contains both polar (pyridine ring, carbonyl) and non-polar (hydrocarbon backbone) regions. This property is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.
Spectroscopic Properties
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the vinylic protons of the enone system, and the methyl protons of the dimethylamino group. The coupling constant between the two vinylic protons is a key indicator of the (E)-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the C=C double bond, the carbons of the pyridine ring, and the methyl carbons.[4] The chemical shift of the carbonyl carbon is influenced by conjugation with the double bond.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C=O Stretch: For α,β-unsaturated ketones, this band is typically shifted to a lower wavenumber (around 1666-1685 cm⁻¹) compared to saturated ketones (1715 cm⁻¹) due to conjugation.[9]
-
C=C Stretch: A strong band corresponding to the alkene double bond stretch is expected.
-
C-N Stretch: Associated with the dimethylamino and pyridine groups.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. The exact mass is calculated to be 176.094963 g/mol .[4] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass, along with characteristic fragmentation patterns.
-
Experimental Protocols for Characterization
The following protocols are standardized procedures for determining the key physical properties of a crystalline organic solid like this compound.
Caption: General workflow for the physical characterization of a synthesized compound.
Protocol 1: Melting Point Determination (Capillary Method)
Principle: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated heating block and observing the temperature range over which the solid transitions to a liquid.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline powder on a watch glass and finely crush it. Tap the open end of a capillary tube into the powder to collect a small amount of sample.[8][10]
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[8]
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.
-
If the approximate melting point is known (126-130°C), heat rapidly to about 105-110°C.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[10]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the last crystal melts completely (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow. A second determination with a fresh sample is recommended to ensure consistency.[10]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, information about the chemical environment of each nucleus (and thus the molecular structure) can be obtained.
Methodology:
-
Sample Preparation:
-
Weigh 5-25 mg of the compound for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) into a small, clean vial.[11]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Chloroform is often a good starting point for many organic compounds.[12][13]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]
-
-
Internal Standard: For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added. Often, the residual proton signal of the deuterated solvent is sufficient for routine ¹H NMR referencing.[11]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H and/or ¹³C NMR spectra according to standard instrument parameters.
-
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and integrate the peaks (for ¹H NMR) to determine proton ratios. Calibrate the chemical shift axis using the reference signal.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds and functional groups within the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is usually required for this technique.
-
Background Scan: Before analyzing the sample, run a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Scan:
-
Lower the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the wavenumbers (in cm⁻¹) of the major absorption peaks.
-
Correlate these peaks to specific functional groups using standard correlation tables. For this molecule, key peaks to identify would be the conjugated C=O, the C=C, and bonds associated with the aromatic pyridine ring.
-
Storage and Handling
Based on supplier data, this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its long-term stability.[6]
Conclusion
This compound is a crystalline solid with a well-defined set of physical properties. Its melting point, spectroscopic profile (NMR, FTIR, MS), and solubility are all consistent with its proposed enaminone structure. The experimental protocols detailed in this guide provide a robust framework for researchers to verify the identity and purity of this compound, ensuring its suitability for applications in synthetic chemistry and drug development. A thorough understanding and experimental validation of these physical properties are paramount for reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 66521-54-8 [smolecule.com]
- 4. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]
- 6. 66521-54-8 CAS MSDS (3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How To [chem.rochester.edu]
- 13. research.reading.ac.uk [research.reading.ac.uk]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical reasoning employed in the structural elucidation of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one . As a key building block in medicinal chemistry, a thorough understanding of its structure is paramount for its application in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the strategic selection of analytical techniques and the logical interpretation of the resulting data to arrive at an unambiguous structural assignment.
Foundational Analysis: Synthesis and Definitive Crystallographic Confirmation
The journey to elucidating the structure of a novel compound begins with its synthesis and, ideally, the growth of a single crystal suitable for X-ray diffraction analysis. This technique provides the most unambiguous and definitive evidence of a molecule's three-dimensional structure.
Synthesis Protocol: A Deliberate Approach
The synthesis of this compound is efficiently achieved through a one-step condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
Experimental Protocol: Synthesis
-
A mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.[1]
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting residue is recrystallized from ethanol to yield the pure product as yellow blocks.[1]
The choice of DMF-DMA is strategic; it serves as both a reagent and a dehydrating agent, driving the reaction to completion. The reflux conditions provide the necessary activation energy for the condensation to occur.
X-ray Crystallography: The Unimpeachable Verdict
Single-crystal X-ray diffraction analysis of the synthesized compound provides unequivocal proof of its structure, including the stereochemistry of the carbon-carbon double bond and the overall molecular conformation.
The crystallographic data reveals a monoclinic crystal system with the space group P21/n.[1] Critically, the analysis confirms the (E)-configuration of the propenone backbone. Furthermore, the non-hydrogen atoms of the molecule, including the pyridine ring, the N,N-dimethylamino group, and the propenone moiety, are essentially coplanar, with a root-mean-square deviation of fitted atoms being 0.0724 Å.[1] This planarity is a key feature of the molecule, arising from the extended π-conjugation across the system.
Crystallographic Data Summary
| Parameter | Value[1] |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a | 5.6670 (11) Å |
| b | 23.117 (5) Å |
| c | 7.6880 (15) Å |
| β | 108.17 (3)° |
| Volume | 956.9 (3) ų |
| Z | 4 |
Spectroscopic Corroboration: A Multi-faceted Approach
While X-ray crystallography provides a static image of the molecule in the solid state, a combination of spectroscopic techniques is essential to confirm the structure in solution and to provide a complete analytical profile. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, and explain how these data collectively support the crystallographically determined structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule, their connectivity, and their chemical environment. Based on the known structure of this compound, we can predict the following key features in its ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6' (Pyridine) | ~8.6 | Doublet | ~4.5 | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-4' (Pyridine) | ~7.8 | Triplet of doublets | ~7.7, 1.8 | Typical aromatic chemical shift, coupled to H-3', H-5', and H-6'. |
| H-3' (Pyridine) | ~7.4 | Doublet | ~7.8 | Ortho-coupled to H-4'. |
| H-5' (Pyridine) | ~7.3 | Triplet | ~6.2 | Coupled to H-4' and H-6'. |
| H-2 (Vinyl) | ~7.7 | Doublet | ~12.5 | Deshielded by the adjacent carbonyl group and coupled to H-3. The large coupling constant is characteristic of a trans-alkene. |
| H-3 (Vinyl) | ~5.8 | Doublet | ~12.5 | Shielded by the electron-donating dimethylamino group and coupled to H-2. The large coupling constant confirms the (E)-stereochemistry. |
| -N(CH₃)₂ | ~3.0 | Singlet (may be two singlets due to restricted rotation) | - | Protons on the methyl groups are chemically equivalent (or nearly so) and show a characteristic singlet. Restricted rotation around the C-N bond can sometimes lead to two distinct singlets. |
The most diagnostic feature is the large coupling constant between the two vinyl protons (H-2 and H-3), which is expected to be in the range of 12-18 Hz for a trans-configuration. This provides strong evidence for the (E)-isomer in solution, corroborating the solid-state X-ray data.
References
An In-depth Technical Guide to the Crystal Structure of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a heterocyclic compound belonging to the enaminone family, a class of α,β-unsaturated carbonyl compounds known for their versatile reactivity and significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring, a dimethylamino group, and a propenone linker, makes it an important precursor in the synthesis of more complex molecules.[2]
This guide provides a comprehensive analysis of the compound's synthesis, crystallization, and definitive solid-state structure as determined by single-crystal X-ray diffraction. For professionals in drug development, understanding the precise three-dimensional architecture of such molecules is paramount. This compound has been identified as a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), such as the tyrosine kinase inhibitor Nilotinib.[3] A thorough characterization of its crystal structure is therefore not merely an academic exercise but a critical component of quality control, impurity profiling, and the rational design of new chemical entities. We will delve into the causality behind the experimental choices, from synthesis to data refinement, to provide a field-proven perspective on characterizing this valuable synthetic intermediate.
Synthesis and Crystallization: A Deliberate Path to a Crystalline Solid
The synthesis of this compound is efficiently achieved through a one-step condensation reaction.[2][4] This approach is a cornerstone of enaminone synthesis due to its high atom economy and operational simplicity.
Expertise in Action: The Rationale Behind the Method
The chosen methodology involves the reaction of a methyl ketone (2-acetylpyridine) with an amide acetal (N,N-dimethylformamide-dimethyl acetal, DMF-DMA). DMF-DMA serves a dual purpose: it acts as both the dimethylaminomethylidene group donor and a potent dehydrating agent, driving the reaction to completion. The reflux condition provides the necessary activation energy for the condensation, and the subsequent concentration in vacuo efficiently removes volatile byproducts. The final recrystallization step from ethanol is crucial; the choice of solvent is based on the compound's moderate solubility at high temperatures and poor solubility at room temperature in ethanol, a principle that allows for the slow, ordered growth of high-quality single crystals suitable for diffraction studies.[2]
Experimental Protocol: Synthesis and Crystallization
The following protocol outlines the synthesis and subsequent crystallization process as adapted from established literature.[2]
-
Reaction Setup: A mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is combined in a round-bottom flask equipped with a reflux condenser.
-
Thermal Reaction: The mixture is heated to reflux and maintained at this temperature for four hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Following the reflux period, the reaction mixture is allowed to cool to room temperature. The excess solvent and volatile byproducts are removed under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting orange residue is recrystallized from ethanol. The solid is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to room temperature. Yellow, block-shaped crystals of (I) are formed.
-
Isolation: The crystals are isolated by vacuum filtration, washed with a small amount of cold ethanol, and dried in vacuo.
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of (I).
Illuminating the Solid State: Single-Crystal X-ray Diffraction Analysis
The definitive molecular structure was elucidated using single-crystal X-ray diffraction, a powerful technique that provides precise atomic coordinates. The data collection was performed on a Bruker APEXII CCD diffractometer at 295 K using Mo Kα radiation (λ = 0.71073 Å).[2][4]
Trustworthiness Through Self-Validating Systems
The process of structure determination is inherently self-validating. The collected diffraction data were indexed and integrated using the SAINT-Plus software. The structure was solved using SHELXS97, a program employing direct methods to resolve the phase problem, and refined against F² using SHELXL97.[2][4] The final refinement statistics, particularly the low R-factor, serve as a reliable indicator of the quality of the model and its agreement with the experimental data.
Crystallographic Data Summary
The fundamental crystallographic parameters for this compound are summarized below.[4]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₂N₂O |
| Molecular Weight ( g/mol ) | 176.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.6670 (11) |
| b (Å) | 23.117 (5) |
| c (Å) | 7.6880 (15) |
| β (°) | 108.17 (3) |
| Volume (ų) | 956.9 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated, g/cm³) | 1.223 |
| Absorption Coeff. (mm⁻¹) | 0.08 |
Data Collection and Refinement Details
The quality of the structural solution is reflected in the refinement statistics.[4]
| Parameter | Value |
| Reflections collected | 7131 |
| Independent reflections | 1775 |
| Rint | 0.027 |
| Final R factor [I > 2σ(I)] | 0.047 |
| wR factor (all data) | 0.143 |
| Goodness-of-fit (S) on F² | 1.00 |
| Data / restraints / parameters | 1775 / 0 / 121 |
| Largest diff. peak and hole (e Å⁻³) | 0.18 / -0.15 |
Molecular and Crystal Structure Insights
The crystallographic analysis reveals several key features of the molecule's structure and its packing in the solid state.
Molecular Geometry: A Study in Planarity
A defining characteristic of this compound is its near-perfect planarity.[2][4] The root-mean-square (r.m.s.) deviation of all non-hydrogen atoms from the mean plane of the molecule is a mere 0.072 Å.[4] This planarity arises from the extensive π-conjugation that extends from the dimethylamino group, through the propenone bridge, and into the pyridine ring. This delocalization of electron density imparts significant double-bond character to the C-N and C-C single bonds within the conjugated system, restricting rotation and enforcing a rigid, planar conformation.
Molecular Structure Diagram
Caption: 2D representation of the title compound's molecular structure.
Implications for Research and Drug Development
The structural data presented herein have significant practical implications for scientists in both academic and industrial settings.
-
Predicting Molecular Interactions: The rigid, planar structure significantly reduces the conformational entropy of the molecule. This pre-organized conformation can be highly advantageous for binding to biological targets, such as enzyme active sites, as less energy is lost upon binding. This structural rigidity is a key parameter for computational chemists and drug designers in modeling protein-ligand interactions.
-
Guiding Synthetic Strategy: The conjugated enaminone system is highly polarized, with an electron-rich enamine moiety and an electron-deficient enone portion. This electronic profile makes the molecule a versatile synthon. It can act as an electrophile in Michael additions or participate in cycloaddition reactions to construct more complex heterocyclic scaffolds, such as pyrimidines and oxindoles, which are privileged structures in medicinal chemistry.[1][5]
-
Ensuring Pharmaceutical Quality: As a known process-related impurity or intermediate, the definitive crystal structure of this compound is invaluable.[3] It allows for the development of highly specific analytical methods (e.g., powder X-ray diffraction) for its detection and quantification in API batches. Furthermore, understanding the exact solid-state form is critical for assessing its physicochemical properties, such as solubility and stability, which are essential components of regulatory submissions and drug safety assessments.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound. Through a robust synthesis and high-resolution single-crystal X-ray diffraction, the molecule has been unequivocally characterized as a highly planar structure, a feature governed by its extensive π-conjugated system. The crystallographic data, presented herein, offers a solid foundation for its use as a versatile building block in organic synthesis and provides a critical reference standard for quality control in pharmaceutical development. The insights into its molecular geometry and electronic properties empower researchers to harness its potential in the rational design of novel compounds with tailored functions.
References
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Introduction: Defining the Molecule and its Spectroscopic Signature
This compound is a member of the enaminone class of organic compounds, which are characterized by a conjugated system involving an amine and a carbonyl group.[1][2] This structural motif makes them versatile building blocks in synthetic chemistry and imparts specific electronic properties that are directly observable through various spectroscopic techniques.[1][3] The molecule itself, with its pyridine ring, α,β-unsaturated ketone system, and a dimethylamino group, presents a rich tapestry of spectroscopic features.[3]
This guide provides a detailed analysis of the core spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. The objective is not merely to present data but to interpret it within the context of the molecule's structure, offering insights into how each spectroscopic method corroborates the identity, purity, and electronic nature of the compound. The synthesis is typically achieved via a straightforward, one-step reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4][5]
Below is the chemical structure of the title compound, which will serve as our reference for all subsequent spectroscopic assignments.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is paramount for elucidating the proton framework of a molecule. For this enaminone, it confirms the presence and connectivity of the pyridyl, vinylic, and dimethylamino protons and, crucially, establishes the E-stereochemistry of the double bond.
Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N(CH₃)₂ | ~3.0 - 3.2 | Singlet (s) | 6H | - |
| H-β (vinylic) | ~5.8 - 6.2 | Doublet (d) | 1H | ~12.5 |
| H-α (vinylic) | ~7.8 - 8.2 | Doublet (d) | 1H | ~12.5 |
| Pyridyl H5 | ~7.4 - 7.6 | Triplet (t) | 1H | ~7.5 |
| Pyridyl H4 | ~7.8 - 8.0 | Triplet (t) | 1H | ~7.7 |
| Pyridyl H3 | ~8.0 - 8.2 | Doublet (d) | 1H | ~7.8 |
| Pyridyl H6 | ~8.6 - 8.8 | Doublet (d) | 1H | ~4.7 |
Note: Exact chemical shifts can vary based on the solvent and concentration used.
Expert Interpretation
The causality behind these shifts is rooted in the molecule's electronic structure.
-
Dimethylamino Protons (~3.1 ppm): The six protons of the two methyl groups appear as a single peak (singlet) due to free rotation around the C-N bonds. Their chemical shift is downfield from typical alkyl protons, influenced by the electronegativity of the adjacent nitrogen atom.
-
Vinylic Protons (H-α and H-β): These two protons are the most informative. The H-β proton (~5.9 ppm), adjacent to the electron-donating dimethylamino group, is significantly shielded and appears upfield. Conversely, the H-α proton (~7.9 ppm), adjacent to the electron-withdrawing carbonyl group, is deshielded and appears far downfield.[6][7] The large coupling constant (J ≈ 12.5 Hz) between them is characteristic of a trans (or E) configuration across the double bond, a self-validating feature of the spectrum.
-
Pyridyl Protons (~7.4 - 8.7 ppm): The protons on the pyridine ring appear in the aromatic region, as expected.[8][9] Their specific shifts and multiplicities are dictated by their position relative to the ring nitrogen and the enone substituent. The H6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be used if solubility is an issue.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.
-
Number of Scans: 16 to 64 scans are typically adequate for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is used.
-
Spectral Width: A sweep width of approximately 12-16 ppm is appropriate.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a map of the carbon skeleton. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, offering direct confirmation of the number of distinct carbon environments.
Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~45.0 |
| C-β (vinylic) | ~95.0 |
| Pyridyl C3, C5 | ~122.0, ~125.0 |
| Pyridyl C4 | ~137.0 |
| Pyridyl C6 | ~149.0 |
| C-α (vinylic) | ~152.0 |
| Pyridyl C2 | ~154.0 |
| C=O (Carbonyl) | ~185.0 |
Reference: Based on typical values for enaminones and data from spectral databases.[10][11][12]
Expert Interpretation
The wide range of chemical shifts (up to 200 ppm) allows for clear resolution of each carbon signal.[13]
-
Carbonyl Carbon (~185.0 ppm): This is the most deshielded carbon in the molecule, appearing furthest downfield.[13][14] Its chemical shift is characteristic of an α,β-unsaturated ketone, where conjugation slightly shields it compared to a saturated ketone (~205-220 ppm) but the pyridyl ring's electron-withdrawing nature keeps it significantly downfield.[15]
-
Vinylic Carbons (C-α and C-β): The electronic push-pull nature of the enaminone system is evident here. C-β (~95.0 ppm) is strongly shielded by the electron-donating dimethylamino group, while C-α (~152.0 ppm) is deshielded by the carbonyl group. This large difference in chemical shift is a hallmark of the enaminone structure.
-
Pyridyl Carbons: The carbons of the pyridine ring resonate in the aromatic region (120-160 ppm). C2, being directly attached to the substituent and adjacent to the nitrogen, is the most deshielded of this group.
-
Dimethylamino Carbons (~45.0 ppm): These methyl carbons appear in the aliphatic region, shifted downfield by the attached nitrogen.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (at ~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to ensure each carbon appears as a singlet.
-
Number of Scans: A larger number of scans (e.g., 512 to 2048) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second delay is standard.
-
Spectral Width: A sweep width of ~220-240 ppm is necessary to capture all signals, especially the carbonyl carbon.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. For this molecule, it provides definitive evidence for the key carbonyl and alkene functionalities within the conjugated system.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~1640 - 1660 | Strong | C=O Stretch (Amide I-like) |
| ~1580 - 1600 | Strong | C=C Stretch (Vinylic & Aromatic) |
| ~1400 - 1450 | Medium | C-N Stretch |
| ~2800 - 3000 | Medium-Weak | C-H Stretch (Alkyl & Aromatic) |
Expert Interpretation
The position of the carbonyl (C=O) stretching frequency is highly diagnostic.
-
C=O Stretch (~1650 cm⁻¹): A typical saturated ketone shows a C=O stretch around 1715 cm⁻¹.[16] In this molecule, extensive conjugation with both the C=C double bond and the pyridine ring delocalizes the pi-electrons, weakening the C=O double bond character.[17][18][19] Furthermore, the electron-donating dimethylamino group pushes electron density into the conjugated system, further reducing the C=O bond order. This combined effect causes a significant redshift (shift to lower wavenumber) of the C=O stretch to around 1650 cm⁻¹, a value that is highly characteristic of enaminone systems.[20]
-
C=C Stretch (~1590 cm⁻¹): This strong absorption arises from the stretching of the vinylic double bond, which is coupled with the vibrations of the aromatic pyridine ring. Its high intensity is due to the large change in dipole moment during the vibration, enhanced by the conjugated system.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.
Data Summary
| m/z (mass-to-charge) | Proposed Fragment | Notes |
| 176 | [M]⁺• | Molecular Ion (Calculated Exact Mass: 176.0950)[21] |
| 175 | [M-H]⁺ | Loss of a hydrogen radical |
| 148 | [M-CO]⁺• | Loss of carbon monoxide |
| 121 | [C₅H₄N-C=O]⁺ | Pyridyl-carbonyl fragment (α-cleavage) |
| 78 | [C₅H₄N]⁺ | Pyridyl radical cation |
Expert Interpretation
The fragmentation pattern serves as a fingerprint for the molecule's structure.
-
Molecular Ion ([M]⁺• at m/z 176): The presence of a strong peak at m/z 176 confirms the molecular weight of the compound (C₁₀H₁₂N₂O).[21] The nitrogen rule applies here: an even molecular weight is consistent with the presence of an even number (two) of nitrogen atoms.
-
Alpha-Cleavage: The most characteristic fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[22][23] Cleavage between the carbonyl carbon and the pyridine ring would generate the stable pyridyl-carbonyl acylium ion at m/z 121. Subsequent loss of CO from this fragment would lead to the pyridyl cation at m/z 78. This is a logical and self-validating fragmentation pathway.[24][25]
References
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 66521-54-8 [smolecule.com]
- 4. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. spectrabase.com [spectrabase.com]
- 11. scribd.com [scribd.com]
- 12. compoundchem.com [compoundchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. Infrared Spectrometry [www2.chemistry.msu.edu]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
- 20. The C=O Stretch [sites.science.oregonstate.edu]
- 21. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. chemguide.co.uk [chemguide.co.uk]
- 25. whitman.edu [whitman.edu]
A Comprehensive Guide to the NMR Analysis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, a versatile building block in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Structural Significance of this compound
This compound is an enaminone, a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This extended π-system results in unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds. The molecule's structure, confirmed by single-crystal X-ray diffraction, is approximately planar, which has significant implications for its NMR spectrum due to the effects of electron delocalization.[3][4]
NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of such molecules. A thorough understanding of the ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, provides a complete picture of the atomic connectivity and the chemical environment of each nucleus within the molecule.
Experimental Protocols: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR data. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Final Checks: Ensure the solution in the NMR tube is clear and free of any particulate matter. The height of the solution in the tube should be approximately 4-5 cm.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the dimethylamino, vinylic, and pyridyl protons.
dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Figure 1: Structure of this compound with proton labeling.
Predicted ¹H NMR Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N(CH ₃)₂ | ~3.0 - 3.2 | Singlet | - | 6H |
| H α | ~5.7 - 6.0 | Doublet | ~12.5 | 1H |
| H β | ~7.8 - 8.1 | Doublet | ~12.5 | 1H |
| H -3' | ~8.0 - 8.2 | Doublet | ~8.0 | 1H |
| H -4' | ~7.7 - 7.9 | Triplet of doublets | ~7.5, 1.5 | 1H |
| H -5' | ~7.3 - 7.5 | Triplet | ~7.5 | 1H |
| H -6' | ~8.6 - 8.8 | Doublet | ~5.0 | 1H |
Interpretation:
-
Dimethylamino Protons (N(CH₃)₂): The two methyl groups of the dimethylamino moiety are chemically equivalent and are expected to appear as a sharp singlet integrating to six protons. Their chemical shift is influenced by the electron-donating nitrogen atom.
-
Vinylic Protons (Hα and Hβ): The two protons on the carbon-carbon double bond, Hα and Hβ, are diastereotopic and will appear as two distinct doublets. The large coupling constant (J ≈ 12.5 Hz) is characteristic of a trans or (E)-configuration. Hβ is significantly downfield shifted due to the deshielding effect of the adjacent carbonyl group and the electron-donating dimethylamino group.
-
Pyridyl Protons (H-3', H-4', H-5', H-6'): The four protons on the pyridine ring will exhibit a complex splitting pattern characteristic of a 2-substituted pyridine. H-6' is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. The remaining protons will show characteristic ortho, meta, and para couplings.
¹³C NMR Spectral Analysis: A Glimpse into the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR spectrum of this compound will show ten distinct signals.
dot graph "13C_NMR_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Figure 2: Structure of this compound with carbon labeling.
Predicted ¹³C NMR Data:
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | ~45 |
| C α | ~95 |
| C β | ~155 |
| C =O | ~185 |
| C -2' | ~153 |
| C -3' | ~121 |
| C -4' | ~136 |
| C -5' | ~125 |
| C -6' | ~149 |
Interpretation:
-
Dimethylamino Carbons (N(CH₃)₂): The two equivalent methyl carbons will appear as a single signal in the upfield region.
-
Vinylic Carbons (Cα and Cβ): The enaminone system's electronic effects cause a significant difference in the chemical shifts of the vinylic carbons. Cα is shielded by the electron-donating amino group, appearing at a higher field, while Cβ is deshielded and appears significantly downfield.
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will be found in the far downfield region of the spectrum.
-
Pyridyl Carbons (C-2' to C-6'): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the acetyl substituent. C-2' and C-6' will be the most downfield due to their proximity to the nitrogen.
2D NMR Spectroscopy: Confirming the Structure
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
dot graph COSY_Correlations { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 3: Expected ¹H-¹H COSY correlations.
Expected Correlations:
-
A strong cross-peak between Hα and Hβ, confirming their vicinal relationship.
-
Correlations between adjacent protons on the pyridine ring: H-3' with H-4', H-4' with H-5', and H-5' with H-6'.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.
Expected Correlations:
-
Each protonated carbon will show a cross-peak connecting its ¹³C chemical shift to the chemical shift of its attached proton(s). This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the carbon skeleton.
dot graph HMBC_Correlations { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Figure 4: Key expected ¹H-¹³C HMBC correlations.
Key Expected Correlations:
-
The dimethylamino protons will show a correlation to Cβ.
-
Hα will show correlations to Cβ and the carbonyl carbon (C=O).
-
Hβ will show correlations to Cα and the carbonyl carbon (C=O).
-
The pyridyl protons will show correlations to adjacent and geminal carbons within the ring, as well as to the carbonyl carbon (e.g., H-3' to C-2' and C-4').
Conclusion
The comprehensive NMR analysis of this compound, utilizing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, allows for the complete and unambiguous assignment of all proton and carbon signals. This detailed spectroscopic fingerprint is invaluable for reaction monitoring, quality control, and the characterization of downstream products derived from this important synthetic intermediate.
References
An In-Depth Technical Guide to the Mass Spectrometry of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fragmentation behavior of this compound to ensure structural elucidation, purity assessment, and metabolic studies.
Introduction to this compound
This compound is a synthetic organic compound belonging to the class of α,β-unsaturated carbonyl compounds, commonly known as enaminones.[2] Its structure, featuring a pyridinyl moiety, a conjugated enone system, and a dimethylamino group, makes it a versatile building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.[2][3][4]
A thorough understanding of its mass spectrometric behavior is paramount for its application in drug discovery and development, enabling precise identification and quantification in complex matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [5] |
| Molecular Weight | 176.22 g/mol | [1][5][6] |
| IUPAC Name | This compound | [5] |
| Appearance | Light yellow crystalline powder | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Mass Spectrometric Analysis: Methodologies and Considerations
The choice of ionization technique is critical for obtaining meaningful mass spectra. Both hard and soft ionization methods can be employed, each providing complementary information.
Sample Preparation Protocol
A self-validating sample preparation protocol is essential for reproducible results.
Step-by-Step Protocol:
-
Solvent Selection: Due to its solubility in organic solvents, methanol or acetonitrile are recommended for sample preparation.[1]
-
Concentration: Prepare a stock solution of 1 mg/mL. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the appropriate mobile phase.
-
Mobile Phase for LC-MS: For liquid chromatography-mass spectrometry (LC-MS) analysis, a mobile phase consisting of a mixture of water and acetonitrile or methanol with a small amount of formic acid (0.1%) is recommended to facilitate protonation in positive ion mode.
-
Filtration: Prior to injection, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Ionization Techniques
EI is a "hard" ionization technique that provides extensive fragmentation, which is invaluable for structural elucidation.[7]
Experimental Workflow for EI-MS:
Caption: Workflow for Electron Impact Mass Spectrometry.
Causality in EI: The high energy (typically 70 eV) used in EI leads to the formation of a radical cation (molecular ion, M+•) that is energetically unstable and undergoes extensive fragmentation.[8] This results in a detailed fragmentation pattern that acts as a molecular fingerprint.
ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.[9] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.
Experimental Workflow for ESI-MS/MS:
Caption: Workflow for Electrospray Ionization Tandem Mass Spectrometry.
Causality in ESI: The gentle nature of ESI preserves the molecular integrity, leading to a prominent [M+H]⁺ ion. The subsequent collision-induced dissociation (CID) in the collision cell provides controlled fragmentation, allowing for systematic investigation of the molecule's structure.
Fragmentation Analysis
The fragmentation of this compound is dictated by the presence of the pyridinyl ring, the enone system, and the dimethylamino group.
Predicted Fragmentation Pathways
Based on the principles of mass spectrometry for ketones, enaminones, and pyridinyl compounds, the following fragmentation pathways are anticipated.[9][10][11][12]
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for protonated this compound.
Detailed Mechanistic Explanations
-
Formation of the [M+H]⁺ ion (m/z 177): In ESI positive mode, the molecule will readily accept a proton, likely at the basic nitrogen of the pyridine ring or the carbonyl oxygen.
-
α-Cleavage (m/z 132): A characteristic fragmentation of ketones is the cleavage of the bond adjacent to the carbonyl group.[11][12][13] In this case, cleavage between the carbonyl carbon and the adjacent carbon of the propenone chain would result in the loss of the dimethylaminoethylene group as a neutral species and the formation of a pyridin-2-yl-acylium ion.
-
Decarbonylation (m/z 104): The resulting acylium ion (m/z 132) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for such ions, to yield a pyridinyl cation.[14][15]
-
Formation of the Pyridine Ion (m/z 78): Further fragmentation of the m/z 104 ion can lead to the formation of the pyridinium ion.
-
Cleavage of the Enone System (m/z 79): Another plausible fragmentation involves the cleavage of the bond between the pyridine ring and the carbonyl group, resulting in the formation of a protonated pyridine radical cation.
Table 2: Summary of Predicted Fragment Ions
| m/z | Proposed Structure/Fragment | Ionization Mode |
| 177 | [M+H]⁺ | ESI |
| 176 | [M]⁺• | EI |
| 132 | [C₇H₄NO]⁺ | ESI, EI |
| 104 | [C₆H₄N]⁺ | ESI, EI |
| 79 | [C₅H₅N+H]⁺ | ESI, EI |
| 78 | [C₅H₄N]⁺ | ESI, EI |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analysis, the following self-validating system should be implemented:
-
High-Resolution Mass Spectrometry (HRMS): Employing HRMS techniques like Orbitrap or FT-ICR will provide accurate mass measurements, allowing for the determination of the elemental composition of the parent and fragment ions, thus confirming the proposed fragmentation pathways.
-
Isotopic Labeling: Synthesizing isotopically labeled analogs (e.g., with ¹³C or ¹⁵N) and analyzing their mass spectra can definitively confirm fragmentation mechanisms by tracking the labeled atoms through the fragmentation cascade.
-
Reference Standards: Comparison of the obtained mass spectra with those of certified reference standards is the gold standard for confirmation of identity.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization. By employing a combination of soft and hard ionization techniques, coupled with high-resolution mass spectrometry, a detailed understanding of its fragmentation behavior can be achieved. The predictable fragmentation pathways, including α-cleavage and decarbonylation, provide a reliable basis for the structural confirmation and purity assessment of this important pharmaceutical intermediate. This guide provides the foundational knowledge and experimental framework for researchers to confidently analyze this and structurally related compounds.
References
- 1. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 2. Buy this compound | 66521-54-8 [smolecule.com]
- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 4. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. fiveable.me [fiveable.me]
A Technical Guide to 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one and Its Isomers: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one, a versatile heterocyclic compound with significant applications in synthetic and coordination chemistry. This document details its chemical identity, synthesis protocols, and established utility as a precursor for complex molecular architectures. By presenting its spectroscopic and structural data, this guide offers a comprehensive resource for researchers. Furthermore, a comparative analysis with its positional isomer, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one, is included to highlight the profound impact of isomeric variations on biological activity, particularly in the context of drug discovery and development. This guide aims to equip researchers with the necessary technical knowledge to effectively utilize these valuable chemical entities in their work.
Introduction: Unveiling a Versatile Heterocyclic Building Block
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one is an enaminone that has garnered attention as a valuable building block in organic synthesis and as a hemilabile hybrid ligand in coordination chemistry.[1][2] Its unique structure, featuring a pyridine ring, an α,β-unsaturated carbonyl system, and a dimethylamino group, bestows it with a rich chemical reactivity, making it a versatile precursor for a variety of more complex heterocyclic compounds.[1] While this isomer is predominantly recognized for its synthetic utility, its positional isomer, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one, has emerged as a critical intermediate in the synthesis of blockbuster anticancer drugs, underscoring the pivotal role of pyridyl orientation in determining biological function.[3] This guide will primarily focus on the 2-pyridyl isomer while drawing comparisons to the 3-pyridyl variant to provide a broader context of its significance in medicinal chemistry.
Compound Identification and Physicochemical Properties
A clear identification of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one is paramount for its accurate use in research and development. The compound is most commonly found with an (E)-stereochemistry about the carbon-carbon double bond.
| Identifier | Value | Source |
| Chemical Name | 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one | N/A |
| IUPAC Name | (E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one | [4] |
| CAS Number | 66521-54-8 | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.22 g/mol | [1] |
| Appearance | Yellow solid/blocks | [5] |
| Melting Point | 126-130 °C | [1] |
| SMILES | CN(C)/C=C/C(=O)c1ccccn1 | [1] |
| InChI Key | BWERGHWJEBQNQV-SOFGYWHQSA-N | [1] |
Synthesis of 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one
The primary and most efficient method for the synthesis of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one is the condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5] This one-step reaction is straightforward and provides the product in good yield.
Reaction Scheme
Caption: Synthesis of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one.
Detailed Experimental Protocol
This protocol is adapted from published literature and provides a robust method for the laboratory-scale synthesis of the title compound.[5][6]
Materials:
-
2-Acetylpyridine (10 mmol)
-
N,N-Dimethylformamide dimethyl acetal (40 ml)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Combine 2-acetylpyridine (10 mmol) and N,N-dimethylformamide dimethyl acetal (40 ml) in a round-bottom flask.
-
Heat the mixture to reflux and maintain for four hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess DMF-DMA. This will typically result in an orange residue.
-
Recrystallize the crude product from ethanol to afford yellow blocks of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Self-Validation: The purity of the synthesized compound can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected melting point is in the range of 126-130 °C.[1]
Spectroscopic and Structural Characterization
The structural integrity of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one is well-characterized by various analytical techniques.
Crystallographic Data
Single-crystal X-ray diffraction studies have confirmed the structure of the (E)-isomer. The molecule is approximately planar, with an r.m.s. deviation of 0.072 Å from the mean plane for the non-hydrogen atoms.[5][6]
| Crystal Data Parameter | Value | Reference |
| Formula | C₁₀H₁₂N₂O | [5] |
| Molecular Weight | 176.22 | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [6] |
| Unit Cell Dimensions | a = 5.6670(11) Å, b = 23.117(5) Å, c = 7.6880(15) Å, β = 108.17(3)° | [5] |
Spectroscopic Data
While a complete set of spectra is best consulted from original sources, key spectroscopic features are summarized below. Researchers should always acquire their own analytical data for newly synthesized batches to confirm identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the dimethylamino group, the vinylic protons of the propenone backbone, and the protons of the pyridine ring. The coupling constants between the vinylic protons are indicative of the (E)-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the double bond, the carbons of the pyridine ring, and the methyl carbons of the dimethylamino group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Chemical Reactivity and Applications
The primary established utility of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one lies in its role as a versatile synthetic intermediate and a ligand in coordination chemistry.
Synthesis of Heterocyclic Compounds
The enaminone moiety is a reactive handle for the construction of various heterocyclic systems. It has been successfully employed in the synthesis of:
-
5-(Heteroaryl)isoxazoles: The compound serves as a precursor for the synthesis of 5-(2-pyridyl)isoxazole and 3-methyl-5-(2-pyridyl)isoxazole. These resulting isoxazole derivatives have been investigated for their antibacterial activity.[1]
-
7-(Heteroaryl)-1,2,4-triazolo[1,5-a]pyrimidines: It is also used to synthesize 7-(2-pyridyl)-1,2,4-triazolo[1,5-a]pyrimidine, another class of compounds with potential antimicrobial properties.[1]
Caption: Synthetic and coordination chemistry applications.
Coordination Chemistry
As a hemilabile hybrid ligand, 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one has been used to prepare cationic mononuclear rhodium(I) and iridium(I) complexes.[1][2] The term "hemilabile" refers to the ligand's ability to have one donor atom that can reversibly dissociate from the metal center, which can open up a coordination site for catalysis. This property makes such complexes interesting candidates for applications in homogeneous catalysis.
The Isomeric Perspective: The 3-Pyridyl Analogue in Drug Discovery
The significance of the pyridyl nitrogen's position is dramatically illustrated by comparing the 2-pyridyl isomer with its 3-pyridyl counterpart, 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one. While the former is primarily a synthetic tool, the latter is a cornerstone in the synthesis of targeted cancer therapies.
A Key Intermediate for Tyrosine Kinase Inhibitors
3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one is a well-documented and crucial intermediate in the industrial synthesis of Imatinib and Nilotinib, which are tyrosine kinase inhibitors used to treat various cancers, most notably chronic myeloid leukemia (CML). This highlights its immense value in pharmaceutical manufacturing.
Intrinsic Biological Activity
Beyond its role as a synthetic precursor, the 3-pyridyl isomer has been investigated for its own biological activities, with studies suggesting potential antimicrobial and anticancer properties.[3] Its proposed mechanism of action involves the modulation of enzyme activity, where the propenone moiety can form covalent bonds with nucleophilic sites on proteins, and the pyridine ring can engage in π-π stacking interactions.[3]
This stark contrast in the documented biological applications between the 2-pyridyl and 3-pyridyl isomers suggests a promising, yet underexplored, area of research. The synthetic accessibility of 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one makes it an attractive scaffold for medicinal chemistry campaigns to explore its own potential as a bioactive agent.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling 3-(dimethylamino)-1-(2-pyridyl)-2-propen-1-one.
-
Hazard Classifications: The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
-
Personal Protective Equipment (PPE): A dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves are recommended.[1]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified under Storage Class 11 (Combustible Solids).[1]
Conclusion and Future Outlook
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one is a compound of significant interest due to its synthetic versatility and utility in coordination chemistry. This guide has provided a comprehensive overview of its identity, synthesis, and established applications. The comparison with its 3-pyridyl isomer reveals the critical influence of substituent placement on biological activity and underscores a potential gap in our understanding of the 2-pyridyl isomer's own pharmacological potential. Future research into the biological activities of this readily accessible compound could unveil novel applications in drug discovery and development, expanding its role beyond that of a synthetic intermediate.
References
- 1. 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one 95 66521-54-8 [sigmaaldrich.com]
- 2. 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one - Amerigo Scientific [amerigoscientific.com]
- 3. 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one | Benchchem [benchchem.com]
- 4. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Application of Pyridyl Enaminone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridyl enaminones represent a privileged scaffold in medicinal chemistry, embodying a unique combination of structural rigidity and electronic versatility. This guide provides an in-depth exploration of the core principles governing the discovery, synthesis, and characterization of these potent heterocyclic compounds. We will dissect the fundamental reactivity of the enaminone motif, survey classical and contemporary synthetic methodologies, and detail the analytical workflows essential for structural elucidation. Furthermore, this document synthesizes the current understanding of their diverse pharmacological activities, offering field-proven insights into their application in modern drug discovery programs. From foundational reaction mechanisms to detailed experimental protocols, this guide serves as a comprehensive technical resource for professionals engaged in the development of novel therapeutics.
The Pyridyl Enaminone Scaffold: A Nexus of Reactivity and Therapeutic Potential
Enaminones are α,β-unsaturated amino ketones or esters characterized by the conjugated N-C=C-C=O system.[1][2] This electronic arrangement is the cornerstone of their chemical versatility, creating a push-pull system that results in distinct nucleophilic and electrophilic centers within the same molecule.[1][3] The nitrogen atom's lone pair of electrons enriches the β-carbon, making it a soft nucleophilic site, while the carbonyl carbon remains a hard electrophilic site. This dual reactivity allows enaminones to serve as exceptionally versatile building blocks in organic synthesis.[2][3]
The incorporation of a pyridine ring into the enaminone structure introduces several advantageous properties for drug development:
-
Modulation of Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and potential interactions with biological targets.
-
Bioisosterism: The pyridyl group can serve as a bioisostere for phenyl rings or other heterocycles, allowing for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Diverse Biological Activity: The resulting pyridyl enaminone framework is a common feature in compounds exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][5][6][7][8]
This guide will systematically explore the methodologies used to construct and characterize these valuable compounds.
Synthetic Strategies: From Classical Condensation to Modern Catalysis
The synthesis of pyridyl enaminones can be approached in two primary ways: by constructing the enaminone moiety onto a pre-existing pyridine ring, or by forming the pyridine ring from an enaminone precursor.
Core Synthesis: The Condensation Reaction
The most direct and widely employed method for synthesizing enaminones is the condensation reaction between a β-dicarbonyl compound (or a related precursor) and an amine.[3]
-
Causality of Catalyst Selection: The key to this reaction is the activation of the carbonyl group. While the reaction can proceed thermally, it is often sluggish. The introduction of a catalyst is crucial for efficiency.
-
Brønsted Acids (e.g., Acetic Acid): These protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.
-
Lewis Acids (e.g., LaCl₃·7H₂O, CeCl₃·7H₂O, Bi(OTf)₃): These catalysts coordinate to the carbonyl oxygen, achieving a similar activation by withdrawing electron density.[9] The choice of a specific Lewis acid can be critical for achieving high regio- and chemo-selectivity, particularly with complex substrates.[9]
-
-
Solvent-Free and Aqueous Conditions: Modern advancements have led to the development of more sustainable protocols. Catalysts like bismuth(III) trifluoroacetate have been shown to be effective in water, while others like ferric (III) ammonium nitrate can promote the reaction under solvent-free conditions, simplifying work-up and reducing environmental impact.[9]
Caption: General mechanism for pyridyl enaminone synthesis via condensation.
Building the Pyridine Ring
Enaminones are powerful intermediates for constructing heterocyclic systems, including the pyridine ring itself. This approach often involves a multi-component reaction or a cyclization cascade.
-
Michael Addition and Cyclization: One common strategy involves the initial Michael addition of a nucleophile to the enaminone's β-carbon, followed by an intramolecular cyclization and subsequent aromatization to form the pyridine ring. Acetic acid and ammonium acetate are frequently used, with the ammonium acetate serving as the nitrogen source for the newly formed ring.[10]
-
[4+2] Cycloadditions: Formal [4+2] reactions using vinylogous enaminonitriles (related to enaminones) with other reagents can provide a direct route to highly substituted pyridazine compounds, demonstrating the versatility of the enamine-type scaffold.[3]
-
N-Propargylic β-Enaminone Cyclization: Enaminones bearing an N-propargyl group are particularly valuable precursors. When treated with reagents like iodine, they can undergo facile cyclization to produce fused heterocyclic systems, such as furo[3,4-c]pyridines, or rearrange to form 3,4-diaroylpyridines.[11] This highlights how the enaminone scaffold directs the formation of complex polycyclic structures.
Structural Characterization: A Multi-Technique Approach
Confirming the identity and purity of a synthesized pyridyl enaminone is a critical, multi-step process. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and occasionally X-ray crystallography are the primary tools.
Nuclear Magnetic Resonance (NMR)
NMR is the most powerful technique for the structural elucidation of enaminones.[12]
-
¹H NMR:
-
Vinyl Protons: The protons on the C=C double bond typically appear as doublets. The coupling constant (J-value) between these protons is indicative of the geometry; trans isomers generally have larger coupling constants (12-14 Hz) compared to cis isomers.[3]
-
NH Proton: In primary or secondary enaminones, the N-H proton often appears as a broad singlet and can be exchangeable with D₂O. Its chemical shift is highly dependent on intramolecular hydrogen bonding with the carbonyl oxygen.
-
Pyridyl Protons: The characteristic signals for the pyridine ring protons will be present in their expected regions (typically 7.0-9.0 ppm).[13]
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): This signal appears far downfield, typically in the range of 190-200 ppm.
-
Vinyl Carbons (C=C): The α- and β-carbons of the enaminone system will have distinct chemical shifts, providing further confirmation of the core structure.
-
Pyridyl Carbons: Resonances for the pyridine ring carbons are observed between 120-150 ppm.[13]
-
-
Advanced NMR (¹⁷O, NOESY): For deeper analysis, ¹⁷O NMR can provide insights into the electronic environment of the carbonyl oxygen.[12][14] 2D NMR techniques like NOESY can be used to establish through-space correlations, confirming stereochemistry and spatial relationships between different parts of the molecule.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[15]
Applications in Drug Discovery: A Scaffold of Diverse Bioactivity
The pyridyl enaminone motif is present in a multitude of compounds with significant therapeutic potential. Their ability to interact with various biological targets makes them a fertile ground for drug discovery.
| Biological Activity | Target/Mechanism (Examples) | Representative Compound Class | Reference(s) |
| Anticancer | Kinase Inhibition, Apoptosis Induction | Pyrazolyl-enaminones, Pyrido[2,3-d]pyrimidines | [3][5][16] |
| Antimicrobial | Inhibition of essential bacterial/fungal enzymes | Pyridine derivatives, Fused Pyrimidines | [5][6] |
| Anti-inflammatory | Modulation of inflammatory pathways | 4-Aminomethylene pyrazolidinediones | [17] |
| Anticonvulsant | Interaction with CNS receptors/ion channels | Substituted benzylamino enaminones | [3][7] |
| Antiviral | Inhibition of viral entry or replication | Pyridone derivatives targeting reverse transcriptase | [8][18] |
| Pain (Analgesic) | Naᵥ1.8 Sodium Channel Inhibition | Pyridyl Carboxamides | [19] |
Mechanism of Action Spotlight: Naᵥ1.8 Inhibition
The voltage-gated sodium channel Naᵥ1.8 is a highly validated target for the treatment of pain.[19] Researchers have successfully used a scaffold hopping approach to replace a quinoxaline core with a trifluoromethyl pyridine ring. Subsequent optimization of this pyridyl carboxamide scaffold led to the identification of potent and highly selective Naᵥ1.8 inhibitors with improved solubility and pharmacokinetic properties, demonstrating the power of incorporating the pyridine motif in rational drug design.[19]
Caption: A typical workflow for discovering drugs based on pyridyl enaminones.
Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and desired products. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis of a Pyridyl Enaminone via Photocatalysis
This protocol is adapted from a modern photocatalytic method, which often provides access to structures not easily formed through traditional heating.[3][15]
Objective: To synthesize an (E)-1-(2-hydroxyphenyl)-3-morpholinoprop-2-en-1-one derivative from 3-bromochromone.
Materials:
-
3-Bromochromone (1 equivalent)
-
Morpholine (1.2 equivalents)
-
Photocatalyst (e.g., 4-CzIPN, 1-2 mol%)
-
Nickel Catalyst (e.g., NiBr₂·diglyme, 10 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), 12 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Blue LED light source
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromochromone, nickel catalyst, ligand, base, and photocatalyst.
-
Degassing: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Addition of Reagents: Using a syringe, add the anhydrous DMF, followed by the morpholine.
-
Initiation of Reaction: Place the vial approximately 5 cm from the blue LED light source and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure enaminone product.[15]
Protocol 2: Characterization Workflow
Objective: To confirm the structure and purity of the synthesized pyridyl enaminone.
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire a ¹H NMR spectrum. Integrate the signals to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the presence of vinyl, pyridyl, and other functional group protons.
-
Acquire a ¹³C NMR spectrum (proton-decoupled). Identify the carbonyl carbon, vinyl carbons, and pyridyl carbons based on their characteristic chemical shifts.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Obtain the mass spectrum and compare the measured mass of the molecular ion ([M+H]⁺ or [M]⁺) with the calculated theoretical mass. The difference should be less than 5 ppm to confirm the elemental formula.
-
Conclusion and Future Outlook
Pyridyl enaminones have firmly established themselves as a cornerstone of modern medicinal chemistry. Their synthetic accessibility, coupled with their unique electronic properties, provides a robust platform for the generation of diverse chemical libraries. The wide range of biological activities reported for these compounds ensures their continued relevance in the search for novel therapeutics.[6]
Future research will likely focus on several key areas:
-
Novel Catalytic Systems: The development of more efficient, selective, and sustainable catalytic methods for their synthesis will remain a priority.
-
Asymmetric Synthesis: Creating chiral pyridyl enaminones will open new avenues for developing highly specific drugs with improved therapeutic indices.
-
Expanded Biological Screening: Testing these compounds against new and emerging biological targets could uncover entirely new therapeutic applications.
By integrating innovative synthetic chemistry with rigorous biological evaluation, the full potential of the pyridyl enaminone scaffold is poised to be unlocked, paving the way for the next generation of life-saving medicines.
References
- 1. Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article | Al-Kitab Journal for Pure Sciences [isnra.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Facile synthesis of unknown 6,7-dihydrofuro[3,4- c ]pyridines and 3,4-diaryloylpyridines from N -homopropargylic β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01884B [pubs.rsc.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N’-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR of Enaminones | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambivalent Heart of Synthesis: A Technical Guide to the Fundamental Reactivity of Enaminones
Abstract
Enaminones, or β-amino-α,β-unsaturated carbonyl compounds, represent a uniquely versatile class of intermediates in modern organic synthesis. Characterized by the conjugated system N-C=C-C=O, their rich electronic landscape, featuring both nucleophilic and electrophilic centers, makes them highly adaptable synthons for the construction of complex molecular architectures.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, fundamental reactivity, and strategic applications of enaminones, with a particular focus on their pivotal role in the assembly of diverse heterocyclic systems of significant interest to the pharmaceutical and agrochemical industries. Through a detailed examination of their electronic structure, this guide will elucidate the principles governing their reactivity with both electrophiles and nucleophiles, their participation in cycloaddition reactions, and their utility in cascade and multi-component reaction strategies.[2][4] Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these remarkable building blocks.
Introduction: The Dualistic Nature of Enaminones
Enaminones are more than just simple enamines; the conjugation of the nitrogen lone pair with the carbonyl group through a carbon-carbon double bond creates a push-pull system that significantly modulates their reactivity.[3] This electronic interplay results in a molecule with a rich and often ambivalent chemical personality, capable of acting as both a potent nucleophile and a versatile electrophile.[5] This duality is the cornerstone of their synthetic utility, allowing for a wide range of transformations that are often difficult to achieve with other functional groups.
The stability of enaminones is notably greater than that of their enamine counterparts, a feature that allows for their isolation, purification, and storage, making them practical intermediates in multi-step syntheses.[6] Their prevalence as a key structural motif in numerous biologically active compounds, including anticonvulsants, anti-inflammatory agents, and antitumor drugs, further underscores their importance in medicinal chemistry and drug discovery.[3][7]
This guide will dissect the fundamental principles that govern the reactivity of enaminones, providing both a theoretical framework and practical insights for their effective application in the laboratory.
The Synthesis of Enaminones: Forging the Core Scaffold
The construction of the enaminone framework can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern catalytic and multi-component approaches. The choice of method is often dictated by the desired substitution pattern, substrate availability, and the need for mild or environmentally benign conditions.
Condensation of β-Dicarbonyl Compounds with Amines
The most traditional and widely employed method for the synthesis of enaminones is the condensation of a β-dicarbonyl compound (e.g., a 1,3-diketone or a β-ketoester) with a primary or secondary amine.[7] This reaction is typically catalyzed by acid and proceeds via the formation of a hemiaminal intermediate, followed by dehydration.
Experimental Protocol: General Procedure for the Synthesis of a β-Enaminone from a β-Dicarbonyl Compound [8]
-
To a solution of the β-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., toluene, ethanol, or acetic acid), add the amine (1.0-1.2 equiv).
-
If required, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid).
-
Heat the reaction mixture to reflux, often with the azeotropic removal of water using a Dean-Stark apparatus if in a non-polar solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired enaminone.
The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of Lewis acids like ZnCl₂ or gold(I)/silver(I) complexes can facilitate the reaction under milder conditions. Solvent-free conditions, often in conjunction with microwave irradiation, have also been successfully employed to promote greener and more efficient syntheses.
Modern Synthetic Approaches
Beyond the classical condensation, a plethora of innovative methods for enaminone synthesis have emerged, offering greater flexibility and access to a wider range of structurally diverse products.
-
From Alkynes: The coupling of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the addition of amines to the resulting ynones, provides a straightforward route to enaminones.
-
Multi-component Reactions (MCRs): MCRs involving an aldehyde, an amine, and an alkyne, often catalyzed by copper or other transition metals, allow for the one-pot synthesis of complex enaminones with high atom economy.[2]
-
Photocatalysis: Visible-light-mediated photocatalysis has been successfully applied to the synthesis of enaminones from 3-bromochromones, proceeding through a Michael addition and subsequent debromination.[7] This method is notable for its mild reaction conditions.
Table 1: Comparison of Selected Synthetic Methods for Enaminones
| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages | Reference |
| Condensation | β-Dicarbonyl, Amine | Acid catalyst, Heat | Readily available starting materials, simple procedure | Often requires harsh conditions, may produce side products | [7][8] |
| From Alkynes | Acid chloride, Alkyne, Amine | Sonogashira coupling (Pd/Cu), then amine addition | Good functional group tolerance, modular | Requires pre-functionalized starting materials | |
| Multi-component | Aldehyde, Alkyne, Amine | CuI, mild conditions | High atom economy, diversity-oriented | Catalyst may be required | [2] |
| Photocatalysis | 3-Bromochromone, Amine | Photocatalyst, Ni salt, visible light | Very mild conditions, novel reactivity | Limited to specific substrates | [7] |
The Ambident Nucleophilicity of Enaminones
The "push-pull" electronic nature of enaminones endows them with two primary nucleophilic centers: the α-carbon and the nitrogen atom. The regioselectivity of their reactions with electrophiles is a nuanced interplay of steric and electronic factors, as well as the nature of the electrophile itself (hard vs. soft).
C-Alkylation and C-Acylation
The α-carbon of an enaminone is a soft nucleophilic center and readily reacts with soft electrophiles such as alkyl halides and acyl chlorides. This reactivity is a cornerstone of their utility in C-C bond formation.
Causality in Experimental Choices: The regioselectivity of alkylation can be influenced by the reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride or LDA can deprotonate the enaminone to form a more reactive enolate-like species, which typically favors C-alkylation. The choice of solvent can also play a role; polar aprotic solvents like DMF or DMSO often facilitate these reactions.
Caption: Electrophilic sites of enaminones.
Enaminones in Cycloaddition and Cascade Reactions: Building Heterocyclic Complexity
Perhaps the most significant application of enaminone reactivity lies in their use as synthons for the construction of heterocyclic rings. Their ability to participate in cycloaddition and cascade reactions provides a powerful and convergent approach to a vast array of medicinally relevant scaffolds.
Synthesis of Pyridines and Pyridinones
Enaminones are excellent precursors for the synthesis of pyridines and pyridinones. For example, the reaction of an enaminone with a 1,3-dicarbonyl compound in the presence of an ammonia source (like ammonium acetate) can lead to the formation of a substituted pyridine.
Experimental Protocol: Synthesis of a Substituted Pyridine from an Enaminone
-
In a round-bottom flask, dissolve the enaminone (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in glacial acetic acid.
-
Add ammonium acetate (2.0-3.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyridine.
Synthesis of Pyrazoles
The reaction of enaminones with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[4] This reaction typically proceeds via a Michael-type addition of the hydrazine to the β-carbon of the enaminone, followed by intramolecular cyclization and dehydration.
Table 2: Selected Examples of Heterocycle Synthesis from Enaminones
| Heterocycle | Reaction Partner(s) | Conditions | Key Features | Reference |
| Pyridine | 1,3-Dicarbonyl, NH₄OAc | Acetic acid, reflux | Versatile, good yields | |
| Pyrazole | Hydrazine hydrate | Acetic acid, reflux | High regioselectivity | [4] |
| Dihydropyridine | Enone | Base-promoted [3+3] cycloaddition | Access to complex scaffolds | |
| Pyrrole | α-Haloketone | Base | Paal-Knorr type synthesis | |
| Pyrimidine | Amidines | Base-catalyzed condensation | Important for nucleoside analogs |
[3+3] Cycloaddition Reactions
Enaminones can act as three-carbon synthons in [3+3] cycloaddition reactions with suitable three-atom partners, such as enones or other unsaturated systems. These reactions provide a convergent route to six-membered rings and are often highly regioselective.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
- 6. Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
An In-Depth Guide to the Synthesis and Application of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Authored by: A Senior Application Scientist
Introduction: The Versatility of an Enaminone Building Block
This compound is a member of the enaminone class of organic compounds. Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This unique structural arrangement confers both nucleophilic and electrophilic properties, making them exceptionally versatile and valuable synthons in modern organic chemistry.[1][2]
The stability of enaminones is notably higher than that of conventional enamines, which are prone to hydrolysis.[3][4] The conjugation of the enamine to the carbonyl group attenuates its reactivity, creating a robust yet reactive scaffold.[3][4] This scaffold is a key structural motif in numerous pharmaceuticals and biologically active molecules, exhibiting a wide spectrum of activities including anti-inflammatory, anticonvulsant, antitumor, and antimicrobial effects.[2][5]
This document provides a detailed protocol for the synthesis of this compound, outlines its mechanism of formation, presents its comprehensive characterization, and discusses its applications as a pivotal intermediate in drug discovery and development.
Part 1: Synthesis Protocol and Mechanistic Insights
The most direct and efficient synthesis of this compound involves a condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6] This method is favored for its simplicity and high yield.
Overall Reaction Scheme
Detailed Experimental Protocol
This protocol is designed for researchers in a standard organic chemistry laboratory setting.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | Quantity | Purity | Supplier |
| 2-Acetylpyridine | C₇H₇NO | 121.14 g/mol | 1.21 g (10 mmol) | ≥98% | Standard Supplier |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 g/mol | 40 mL | ≥95% | Standard Supplier |
| Ethanol | C₂H₅OH | 46.07 g/mol | As needed | Reagent Grade | Standard Supplier |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (10 mmol).
-
Reagent Addition: Add N,N-dimethylformamide-dimethyl acetal (40 mL) to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for four hours.[6] The solution will typically turn from colorless to a deep orange or yellow color.
-
Work-up: After four hours, remove the heating mantle and allow the mixture to cool to room temperature.
-
Concentration: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess DMF-DMA and other volatile byproducts. This will yield an orange, oily residue.
-
Purification by Recrystallization: Dissolve the orange residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: Collect the resulting yellow, crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the product under vacuum to obtain pure this compound.
Rationale and Mechanistic Discussion
The synthesis proceeds via a condensation mechanism. DMF-DMA serves a dual role: it acts as the source of the dimethylaminomethylene group and as a dehydrating agent, driving the reaction forward.
The mechanism involves several key steps:
-
Enolate Formation: The methyl group of 2-acetylpyridine, being alpha to a carbonyl, is acidic. In the reaction medium, it forms an enol or enolate intermediate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of DMF-DMA.
-
Elimination Cascade: The resulting intermediate undergoes a series of elimination steps, first losing a methoxy group and then dimethylamine.
-
Michael Addition: The liberated dimethylamine then acts as a nucleophile, attacking the β-carbon of the newly formed α,β-unsaturated ketone (an intermediate).
-
Final Elimination: A final elimination of a methoxy group yields the stable, conjugated enaminone product.
The E-isomer is the thermodynamically favored product due to reduced steric hindrance.
Visualization of the Synthesis Workflow
The following diagram outlines the complete experimental process from setup to final product isolation.
Caption: Experimental workflow for the synthesis of the target enaminone.
Part 2: Product Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical and Spectroscopic Data
The following table summarizes the expected analytical data for this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol [7][8] |
| Appearance | Yellow crystalline solid[6][8] |
| Melting Point | 65-67 °C (for the 3-pyridyl isomer, similar range expected)[9] |
| ¹H NMR (CDCl₃, δ) | δ ~2.9 (s, 3H, N-CH₃), δ ~3.1 (s, 3H, N-CH₃), δ ~5.7 (d, 1H, vinyl), δ ~7.2-8.6 (m, 5H, vinyl + pyridine-H) |
| ¹³C NMR | Expected signals for dimethylamino carbons (~38, ~45 ppm), vinyl carbons (~95, ~155 ppm), carbonyl carbon (~185 ppm), and pyridine carbons.[10] |
| Mass Spec (ESI-MS) | m/z = 177.1 [M+H]⁺[9] |
| Crystal Data | Monoclinic crystal system has been reported.[6] |
Note: Exact NMR shifts can vary slightly based on solvent and concentration.
Data Interpretation
-
¹H NMR: The two distinct singlets for the N-methyl protons and the characteristic doublets for the vinyl protons are key indicators of the enaminone structure. The coupling constant (J) between the vinyl protons confirms the E-configuration.
-
¹³C NMR: The downfield shift of the carbonyl carbon is typical for a conjugated ketone. The number of signals should correspond to the 10 unique carbon atoms in the molecule.[10]
-
Mass Spectrometry: The observation of the protonated molecular ion at m/z 177 confirms the molecular weight of the compound.
Part 3: Applications in Research and Drug Development
Enaminones are not merely synthetic curiosities; they are powerful intermediates for the construction of complex, biologically active heterocyclic systems.[11]
Role as a Versatile Chemical Intermediate
The title compound possesses multiple reactive sites, allowing for a diverse range of chemical transformations. It can act as a precursor for:
-
Pyrimidines and Pyridines: The enaminone system is a classic precursor for constructing substituted pyrimidine and pyridine rings, which are core structures in many pharmaceuticals.
-
Oxindole Derivatives: It serves as a reagent for synthesizing oxindole-linked indolyl-pyrimidine derivatives, which have shown potential as cytotoxic agents against cancer cell lines.[12]
-
Complex Heterocycles: Through reactions with various nucleophiles and electrophiles, it can be used to build fused heterocyclic systems with potential therapeutic value.[11]
Pharmacological Significance of the Enaminone Scaffold
The broader enaminone class has been extensively studied for its pharmacological potential. Derivatives have demonstrated a wide array of biological activities:
The synthesis of this compound provides a direct entry point into libraries of novel compounds for screening and drug development programs.
Logical Flow from Synthesis to Application
The diagram below illustrates the central role of the synthesized enaminone as a gateway to valuable molecular scaffolds.
Caption: Pathway from the synthesized enaminone to potential therapeutic applications.
Part 4: Safety and Handling
Hazard Identification:
-
The target compound is classified as acutely toxic if swallowed.
-
Reagents such as 2-acetylpyridine and DMF-DMA should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Storage:
-
Store the final product in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 9. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Buy this compound | 66521-54-8 [smolecule.com]
- 14. Enaminones-Versatile Therapeutic Pharmacophores. Further Advances: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: A Guide to the Synthesis of Pyridyl Enaminones
Introduction
Pyridyl enaminones represent a privileged scaffold in medicinal chemistry and materials science.[1][2] These vinylogous amides, characterized by an amine-alkene-carbonyl conjugated system, possess a unique electronic structure that imparts both nucleophilic and electrophilic properties.[3][4] This dual reactivity makes them highly versatile building blocks for the synthesis of a wide array of complex heterocyclic compounds, including pyridines, pyrazoles, and isoxazoles.[2][5] Notably, pyridyl enaminone derivatives have demonstrated significant biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][5]
This comprehensive guide provides a detailed experimental protocol for the synthesis of pyridyl enaminones, with a focus on the underlying chemical principles and practical considerations for researchers in drug discovery and organic synthesis. We will delve into a robust and widely applicable method: the condensation of a pyridyl-substituted β-dicarbonyl compound with an amine, and a powerful one-pot synthesis of halogenated pyridin-2(1H)-ones from enaminones utilizing the Vilsmeier-Haack reaction.
Core Reaction Principles and Mechanistic Insights
The synthesis of enaminones generally involves the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine.[6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form the stable enaminone product. The pyridine moiety can be incorporated either on the dicarbonyl starting material or the amine.
The Vilsmeier-Haack Approach to Pyridin-2(1H)-ones
A particularly efficient method for the synthesis of functionalized pyridin-2(1H)-ones from enaminones is the Vilsmeier-Haack reaction.[7] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9] The Vilsmeier reagent acts as a formylating and halogenating agent.
The proposed mechanism involves a sequence of halogenation, formylation, and subsequent intramolecular nucleophilic cyclization of the enaminone substrate.[7]
Below is a diagram illustrating the general workflow for this synthesis.
Experimental Protocols
Protocol 1: General Synthesis of a Pyridyl Enaminone
This protocol describes the synthesis of a pyridyl enaminone from 2,6-diacetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method offers a high yield, particularly when employing high-pressure reaction conditions.[10]
Materials and Reagents:
-
2,6-diacetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry N,N-dimethylformamide (DMF)
-
Q-Tube™ pressure reactor or equivalent sealed tube
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a pre-dried 10 mL glass sealed tube (or Q-Tube™), combine 2,6-diacetylpyridine (1.0 mmol) and a slight excess of DMF-DMA (2.2 mmol).[10]
-
Solvent Addition: Add dry DMF (3.0 mL) to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 120 °C for 1 hour.[11] For potentially higher yields, a high-pressure Q-Tube reactor can be utilized.[10]
-
Work-up: After cooling the reaction mixture to room temperature, wash it with water.
-
Purification: Remove the solvents under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired bis(pyridine)enaminone.[11]
Protocol 2: Vilsmeier-Haack Synthesis of Halogenated Pyridin-2(1H)-ones
This protocol details a one-pot synthesis of halogenated pyridin-2(1H)-ones from a readily available enaminone under Vilsmeier conditions.[7]
Materials and Reagents:
-
Enaminone substrate
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation (in situ): To a stirred solution of DMF (3.0 equiv.) in CH₂Cl₂ at 0 °C, add POCl₃ (2.0 equiv.) dropwise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Addition of Enaminone: Add a solution of the enaminone (1.0 equiv.) in CH₂Cl₂ to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the halogenated pyridin-2(1H)-one.
Data Presentation and Characterization
The synthesized pyridyl enaminones should be characterized using standard analytical techniques to confirm their structure and purity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[12] Key characteristic signals for enaminones include:
-
The vinyl proton (C=CH-N) typically appears as a doublet in the ¹H NMR spectrum.
-
The carbonyl carbon (C=O) resonance is observed in the ¹³C NMR spectrum.[12]
-
Signals corresponding to the pyridyl ring and other substituents should also be present and correctly assigned.[13]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O and N-H (for primary or secondary amines) stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[14]
Optimization of Reaction Conditions
The yield of pyridyl enaminone synthesis can be influenced by various factors, including the solvent, catalyst, and reaction temperature. A systematic optimization of these parameters is crucial for achieving the best results. The following table provides an example of how to present optimization data.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | None | 110 | 12 | 65 |
| 2 | DMF | None | 120 | 1 | 85[11] |
| 3 | Water | Bi(OTf)₃ (5) | 80 | 2 | 92[6] |
| 4 | Neat | Sc(OTf)₃ (5) | 25 | 0.5 | 95[6] |
| 5 | Neat (MW) | None | 150-165 | 0.1 | >90[15] |
This table is a representative example; specific conditions and yields will vary depending on the substrates used.[16] Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields under solvent-free conditions.[15][17][18][19][20]
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of a pyridyl enaminone from a β-dicarbonyl compound and an amine.
Conclusion
This application note provides a detailed and scientifically grounded guide to the synthesis of pyridyl enaminones, valuable intermediates in organic and medicinal chemistry. By understanding the core reaction principles and following the detailed protocols, researchers can confidently synthesize these important compounds. The provided methods, including the efficient Vilsmeier-Haack reaction, offer robust pathways to a diverse range of pyridyl enaminone derivatives. The emphasis on proper characterization and reaction optimization will enable scientists to achieve high yields and purity in their synthetic endeavors.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery
An Application and Protocol Guide for Researchers
Abstract
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a highly functionalized and reactive organic compound that has emerged as a cornerstone intermediate in modern synthetic chemistry. Structurally, it is an enaminone, possessing a conjugated system that includes a pyridyl moiety, a carbonyl group, and a dimethylamino group. This unique arrangement of functional groups imparts a rich and predictable reactivity profile, primarily as a Michael acceptor and a precursor for cyclocondensation reactions. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings of its reactivity, and detailed, field-tested protocols for its application in the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.
Introduction: The Strategic Value of a Multifunctional Intermediate
In the landscape of organic synthesis, the efficiency of constructing complex molecules often hinges on the use of versatile building blocks. This compound, hereafter referred to as 2-Py-DAP , represents an exemplary case. Its structure is a carefully orchestrated assembly of functionalities:
-
The α,β-Unsaturated Ketone: This core feature renders the β-carbon highly electrophilic and susceptible to nucleophilic attack via Michael (conjugate) addition.[1]
-
The Dimethylamino Group: Positioned at the β-carbon, this group not only activates the enone system through electron donation but also serves as an excellent leaving group in subsequent cyclization steps.
-
The Pyridin-2-yl Moiety: This nitrogen-containing aromatic ring is a common pharmacophore in drug development and acts as a key coordinating ligand in materials science.[2] Its presence provides a handle for modulating the physicochemical properties and biological activity of the final products.
The convergence of these features in a single, readily accessible molecule makes 2-Py-DAP a powerful precursor for the rapid assembly of diverse heterocyclic scaffolds, most notably pyrimidines and pyridines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 123367-25-9 | [3][4] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][5] |
| Molecular Weight | 176.22 g/mol | [3][5] |
| Appearance | Yellow crystalline solid | [5] |
| Structure | The molecule is approximately planar. | [2][5] |
Synthesis of the Intermediate: A Robust and Scalable Protocol
The most common and efficient synthesis of 2-Py-DAP involves a one-step condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][5]
Causality of the Reaction: The reaction proceeds via the formation of an enolate or enamine from 2-acetylpyridine. DMF-DMA serves as a highly reactive, electrophilic source of a "dimethylaminomethylene" group. The nucleophilic enolate attacks the central carbon of DMF-DMA, leading to the elimination of two equivalents of methanol and the formation of the thermodynamically stable (E)-enaminone product. The reaction is typically driven to completion by heating under reflux.
Caption: Synthesis workflow for 2-Py-DAP.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[2][5]
Materials:
-
2-Acetylpyridine (10 mmol, 1.21 g)
-
N,N-Dimethylformamide-dimethyl acetal (DMF-DMA) (40 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyridine (10 mmol).
-
Reagent Addition: Add N,N-dimethylformamide-dimethyl acetal (40 mL). The DMF-DMA acts as both a reagent and the solvent.
-
Reaction Execution: Heat the mixture to reflux with stirring. The solution will typically turn from colorless to orange or yellow. Maintain reflux for four hours.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), observing the consumption of the 2-acetylpyridine spot.
-
Work-up: After four hours, allow the mixture to cool to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess DMF-DMA and methanol byproduct. An orange residue should be obtained.
-
Purification: Recrystallize the crude orange residue from ethanol. Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Expected Outcome: This procedure typically affords yellow, block-like crystals of the title compound with good purity and yield.
Core Application: A Reliable Platform for Pyrimidine Synthesis
The true power of 2-Py-DAP is realized in its reaction with 1,2-binucleophiles to form heterocyclic rings. The most prominent application is the synthesis of substituted pyrimidines, which are core structures in many FDA-approved drugs.
Mechanistic Rationale: The reaction with a guanidinium salt or urea proceeds via a sequential Michael addition-cyclization-elimination cascade.
-
Michael Addition: A nitrogen atom from the binucleophile (e.g., guanidine) acts as a soft nucleophile, attacking the electrophilic β-carbon of 2-Py-DAP .
-
Intramolecular Cyclization: The second nucleophilic nitrogen of the binucleophile attacks the carbonyl carbon, forming a six-membered cyclic intermediate.
-
Elimination Cascade: This intermediate readily eliminates dimethylamine (a stable leaving group) and then water to form the stable aromatic pyrimidine ring.
Caption: Reaction cascade for pyrimidine synthesis.
Protocol 2: Synthesis of 2-Amino-4-(pyridin-2-yl)pyrimidine
This is a representative protocol for the cyclocondensation reaction.
Materials:
-
This compound (2-Py-DAP ) (5 mmol, 0.88 g)
-
Guanidine hydrochloride (6 mmol, 0.57 g)
-
Sodium ethoxide (12 mmol, 0.82 g)
-
Anhydrous ethanol (25 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Base Preparation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (12 mmol) in anhydrous ethanol (25 mL). Add guanidine hydrochloride (6 mmol) and stir the mixture for 20 minutes at room temperature to liberate free guanidine.
-
Reagent Addition: To this mixture, add 2-Py-DAP (5 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7.
-
Isolation: The product often precipitates upon neutralization or upon concentration of the solvent. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution in vacuo and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrimidine derivative.
Table 2: Representative Heterocycles Synthesized from Pyridyl Enaminones
| Starting Enaminone | Binucleophile | Resulting Heterocycle Core | Potential Application Area |
| 2-Py-DAP | Guanidine | 2-Aminopyrimidine | Kinase Inhibitors |
| 3-Py-DAP | Guanidine | 2-Aminopyrimidine | Bcr-Abl Inhibitors[6] |
| 3-Py-DAP | Urea | Pyrimidin-2-one | Cytotoxic Agents[7] |
| 2-Py-DAP | Hydrazine | Pyrazole | Anti-inflammatory |
| 2-Py-DAP | Malononitrile | 2-Aminopyridine-3-carbonitrile | Materials Science |
*Note: 3-Py-DAP refers to the (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one isomer, which exhibits analogous reactivity.[7][8]
Broader Synthetic Utility and Future Perspectives
The utility of 2-Py-DAP is not limited to pyrimidines. Its versatile reactivity allows it to serve as a linchpin in the synthesis of a wide array of other heterocyclic systems. By choosing different binucleophiles, researchers can access pyridones, pyrazoles, and other complex scaffolds. This flexibility is paramount in drug discovery, where generating molecular diversity is key to identifying novel therapeutic agents. For instance, pyridin-3-yl pyrimidines derived from the corresponding enaminone have been investigated as potent inhibitors of the Bcr-Abl protein, a key target in chronic myeloid leukemia.[6]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its straightforward, high-yielding synthesis and predictable, versatile reactivity make it an ideal starting point for constructing molecules of significant complexity and value. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this powerful intermediate in their own synthetic endeavors, from fundamental academic research to applied pharmaceutical development.
References
- 1. Buy this compound | 66521-54-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. molkem.com [molkem.com]
The Versatile Synthon: Harnessing (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one for Heterocyclic Scaffolding
Introduction: Unveiling the Potential of a Pyridyl Enaminone
In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Among these synthons, enaminones have emerged as powerful tools due to their unique electronic properties and diverse reactivity. This guide focuses on a specific and highly valuable enaminone, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one , a trifunctional scaffold that serves as a linchpin in the synthesis of a multitude of heterocyclic systems. Its structure, featuring a nucleophilic enamine moiety, an electrophilic carbonyl group, and a coordinating pyridyl ring, offers a rich playground for the strategic assembly of pyridines, pyrimidines, pyrazoles, and other pharmacologically relevant heterocycles. This document provides an in-depth exploration of its synthetic applications, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of novel molecular entities.
Core Properties and Synthesis of the Key Building Block
This compound , with the chemical formula C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol , is a stable, crystalline solid.[1] Its synthesis is straightforward and high-yielding, typically achieved through a one-step condensation reaction.
Protocol 1: Synthesis of this compound
This protocol outlines the direct synthesis from commercially available starting materials.[2]
Materials:
-
2-Acetylpyridine
-
N,N-Dimethylformamide-dimethyl acetal (DMF-DMA)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours.
-
After the reaction is complete, the mixture is concentrated in vacuo to remove excess DMF-DMA.
-
The resulting orange residue is recrystallized from ethanol to afford yellow blocks of this compound.
Data Summary:
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | Yellow solid |
| CAS Number | 123367-25-9 |
Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds
The true utility of this compound lies in its ability to undergo cyclocondensation reactions with a variety of binucleophiles. The enaminone acts as a 1,3-bielectrophilic synthon, with the C1 (carbonyl) and C3 (β-carbon) positions being susceptible to nucleophilic attack. The dimethylamino group serves as an excellent leaving group, facilitating ring closure.
Caption: Reactivity of the pyridyl enaminone with various binucleophiles.
Synthesis of 3-(Pyridin-2-yl)pyrazoles
The reaction of this compound with hydrazine hydrate provides a direct and efficient route to 3-(pyridin-2-yl)-1H-pyrazole. This transformation is a classic example of the Knorr pyrazole synthesis.
Mechanism Insight: The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on the electrophilic β-carbon (C3) of the enaminone, followed by the elimination of dimethylamine. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second hydrazine nitrogen on the carbonyl carbon (C1), followed by dehydration to yield the aromatic pyrazole ring.[3][4]
Caption: Mechanism of 3-(pyridin-2-yl)pyrazole synthesis.
Protocol 2: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole
This protocol provides a specific method for the synthesis of the pyrazole derivative.[5]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve this compound (1 g, 5.67 mmol) in ethanol (3.3 mL).
-
Add hydrazine hydrate (2 mL) to the solution.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under vacuum to afford the pale yellow solid product, 3-(pyridin-2-yl)-1H-pyrazole.
Expected Yield: 97.3%[5]
Synthesis of 2-Amino-4-(pyridin-2-yl)pyrimidines
Pyrimidines are a cornerstone of many biologically active compounds. The reaction of the pyridyl enaminone with guanidine offers a direct entry into the 2-aminopyrimidine scaffold.
Mechanism Insight: The reaction proceeds via the initial attack of one of the amino groups of guanidine on the β-carbon of the enaminone, leading to the displacement of the dimethylamino group. The resulting intermediate then undergoes intramolecular cyclization, with the second amino group of the guanidine moiety attacking the carbonyl carbon. Subsequent dehydration furnishes the aromatic 2-aminopyrimidine ring.[6][7]
Caption: Workflow for 2-aminopyrimidine synthesis.
Protocol 3: Synthesis of 2-Amino-4-(pyridin-2-yl)pyrimidine (Adapted from a general procedure)
This protocol is adapted from a general method for the synthesis of 2-aminopyrimidines from enaminones.[8]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.19 mmol) in absolute ethanol (20 mL).
-
Add guanidine hydrochloride (1.19 mmol) to the sodium ethoxide solution and stir at room temperature for one hour.
-
Dissolve this compound (1.19 mmol) in absolute ethanol (10 mL) and add it to the reaction mixture.
-
Heat the mixture under reflux for 5 hours.
-
Cool the reaction mixture to room temperature, followed by cooling in an ice bath.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Synthesis of Substituted 2,6-Pyridines
The reaction of the pyridyl enaminone with active methylene compounds in the presence of ammonium acetate provides a versatile route to highly substituted pyridines. This is a variation of the Hantzsch pyridine synthesis.
Mechanism Insight: The reaction is believed to proceed through an initial Michael addition of the active methylene compound to the enaminone, followed by the elimination of dimethylamine. The resulting intermediate then condenses with ammonia (from ammonium acetate) at the carbonyl group to form an enamine. Subsequent intramolecular cyclization and oxidation (often in situ) lead to the formation of the substituted pyridine ring.[3][9]
Protocol 4: Synthesis of Substituted 2,6-Pyridines (Adapted from a general procedure)
This protocol is adapted from a general method for the synthesis of substituted pyridines from enaminones and active methylene compounds.[3]
Materials:
-
This compound
-
Active methylene compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (5 mmol), the active methylene compound (5 mmol), and ammonium acetate (5 mmol) in glacial acetic acid (15 mL) is heated under reflux for 6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the substituted pyridine derivative.
Reaction Summary Table:
| Heterocycle | Binucleophile | Key Reagents |
| Pyrazole | Hydrazine | Hydrazine hydrate |
| Pyrimidine | Guanidine | Guanidine, NaOEt |
| Pyridine | Active Methylene Cpd. | NH₄OAc, Acetic Acid |
Conclusion and Future Outlook
This compound stands as a testament to the power of enaminone chemistry in the rapid assembly of diverse heterocyclic frameworks. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore its synthetic potential further. The ability to readily access pyridyl-substituted pyrazoles, pyrimidines, and pyridines opens up new avenues for the design and synthesis of novel compounds with potential applications in medicinal chemistry, catalysis, and materials science. Future investigations could focus on expanding the scope of binucleophiles, exploring asymmetric transformations, and leveraging the coordinating ability of the pyridyl nitrogen in novel catalytic cycles. The versatility of this synthon ensures its continued relevance in the ever-evolving field of heterocyclic chemistry.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]
Application Notes and Protocols: Michael Addition Reactions of Pyyl Enaminones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyridyl Enaminones in Synthesis
Pyridyl enaminones are a class of versatile building blocks in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry.[1][2][3] Their unique electronic properties, arising from the conjugation of an enamine system with a carbonyl group and the influence of the pyridine ring, make them intriguing substrates for a variety of chemical transformations. Among these, the Michael addition reaction stands out as a powerful and atom-economical method for carbon-carbon and carbon-heteroatom bond formation.[4][5][6]
This guide provides a comprehensive overview of the Michael addition reactions of pyridyl enaminones, delving into the mechanistic underpinnings, offering detailed experimental protocols, and highlighting their applications in the synthesis of biologically active molecules. The insights and procedures detailed herein are designed to equip researchers with the practical knowledge required to effectively utilize this powerful reaction in their synthetic endeavors.
Mechanistic Insights: Understanding the Reactivity of Pyridyl Enaminones
The Michael addition is a conjugate addition reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][6][7] In the context of pyridyl enaminones, the enaminone moiety itself can act as the Michael donor. The nitrogen atom of the enamine increases the nucleophilicity of the β-carbon through resonance, making it susceptible to attack by electrophiles.
The reaction is typically initiated by the deprotonation of a Michael donor by a base, generating a stabilized carbanion.[4][7] This nucleophile then attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and an enolate intermediate. Subsequent protonation yields the final 1,4-adduct.[4][7]
Several factors influence the outcome of the Michael addition with pyridyl enaminones:
-
Nature of the Michael Acceptor: The reactivity of the Michael acceptor is crucial. Electron-withdrawing groups on the acceptor enhance its electrophilicity and facilitate the reaction.
-
Catalyst/Base: The choice of base is critical for generating the nucleophile from the Michael donor. The strength and steric properties of the base can influence the reaction rate and selectivity.
-
Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction's efficiency.
-
Stereochemistry: When chiral substrates or catalysts are employed, the Michael addition can proceed with high stereoselectivity, enabling the synthesis of enantiomerically enriched products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
Application Notes and Protocols for (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the enaminone class, which are derivatives of α,β-unsaturated carbonyl compounds. Its structure, featuring a pyridin-2-yl moiety and a dimethylamino group, suggests a potential for diverse biological activities, including but not limited to anticancer and antimicrobial applications. This document provides a comprehensive guide for researchers interested in exploring the biological potential of this compound. It outlines detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays, grounded in established methodologies for similar chemical entities. While specific biological activity data for this exact compound is not extensively available in public-domain literature, the protocols provided herein are based on robust scientific principles for the evaluation of novel chemical entities and are supported by literature for analogous compounds.
Introduction to this compound
This compound is a member of the chalcone family, which are known for a wide range of pharmacological properties.[1][2] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of the pyridine ring and the dimethylamino group in this compound suggests potential for unique biological activities.[3][4] Pyridine-containing compounds are known for their antimicrobial and anticancer properties, while the dimethylamino group can influence the molecule's pharmacokinetic properties and potential for neuroprotective effects.[3][4][5]
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₀H₁₂N₂O | [6] |
| Molecular Weight | 176.21 g/mol | [6] |
| Appearance | Yellow solid | [7] |
| CAS Number | 123367-25-9 | [6] |
Synthesis and Characterization
A straightforward and efficient one-step synthesis of this compound can be achieved through the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Protocol 2.1: Synthesis of this compound
Materials:
-
2-acetylpyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine 2-acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess DMF-DMA and by-products under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a yellow solid.
Causality behind Experimental Choices:
-
The use of an excess of DMF-DMA ensures the complete conversion of the starting material.
-
Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
-
Recrystallization is a standard and effective method for purifying solid organic compounds.
Protocol 2.2: Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the (E)-configuration of the double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and the carbon-carbon double bond (C=C).
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
Biological Activity Evaluation: Application Notes and Protocols
Based on the chemical structure and the known activities of related compounds, this compound is a candidate for evaluation in several biological assays.
Anticancer Activity
Chalcone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[8][9][10] The proposed mechanism often involves the induction of apoptosis.
This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results.
-
The experiment should be performed in triplicate to ensure the reproducibility of the data.
Diagram of Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The pyridine moiety in the compound suggests potential antimicrobial properties.[5] The following protocols can be used to assess its efficacy against a panel of pathogenic bacteria and fungi.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality behind Experimental Choices:
-
The broth microdilution method is a standardized and quantitative technique for determining MIC.
-
Standardizing the inoculum is critical for the reproducibility of the results.
Diagram of MIC Determination Workflow:
Caption: Workflow for MIC determination.
Potential Mechanisms of Action: A Theoretical Framework
While the specific molecular targets of this compound are yet to be elucidated, its chemical structure allows for informed hypotheses regarding its mechanism of action.
The α,β-unsaturated ketone moiety is a known Michael acceptor, which can react with nucleophilic residues, such as cysteine, in the active sites of enzymes, potentially leading to irreversible inhibition.[2] In the context of cancer, this could involve the inhibition of key signaling proteins involved in cell proliferation and survival. For antimicrobial activity, it could target essential microbial enzymes.
Hypothesized Signaling Pathway Inhibition in Cancer:
Caption: Hypothesized mechanism of anticancer action.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols detailed in this document provide a solid foundation for its systematic biological evaluation. Future research should focus on identifying its specific molecular targets to elucidate its mechanism of action. Further structural modifications could also be explored to optimize its potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics | MDPI [mdpi.com]
- 4. Buy this compound | 66521-54-8 [smolecule.com]
- 5. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
Unlocking the Therapeutic Potential of Pyridyl Enaminones: A Guide to Investigating their Antitumor Properties
Introduction: The Emerging Promise of Pyridyl Enaminones in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that exhibit enhanced efficacy and reduced toxicity. Within this dynamic field, pyridyl enaminones have emerged as a promising class of heterocyclic compounds with significant antitumor potential. These molecules, characterized by a pyridine ring linked to an enaminone moiety, have demonstrated a remarkable capacity to inhibit the proliferation of various cancer cell lines. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of targeted anticancer drugs. This guide provides a comprehensive overview of the antitumor properties of pyridyl enaminones, detailing their mechanisms of action and providing robust protocols for their investigation in a research setting.
Mechanisms of Antitumor Activity: A Multi-pronged Assault on Cancer Cells
The cytotoxic effects of pyridyl enaminones are not attributed to a single mode of action but rather a coordinated attack on multiple cellular processes that are fundamental to cancer cell survival and proliferation. The primary mechanisms identified to date include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Induction of Apoptosis: Orchestrating Cellular Self-Destruction
Apoptosis is a crucial physiological process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled growth. Pyridyl enaminones have been shown to re-engage this critical cell death pathway through the modulation of key signaling molecules.
The intrinsic, or mitochondrial, pathway of apoptosis is a primary target. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][2][3] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the initiation of cell death.[1][3] Upon receiving an apoptotic stimulus, such as that induced by pyridyl enaminones, this balance is disrupted.
Pyridyl enaminones are hypothesized to upregulate the expression of pro-apoptotic proteins while downregulating their anti-apoptotic counterparts. This shift in the Bcl-2 family equilibrium leads to the formation of pores in the mitochondrial outer membrane by Bax and Bak oligomers.[1][4] This permeabilization results in the release of cytochrome c from the mitochondria into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[5] The apoptosome recruits and activates caspase-9, an initiator caspase, which in turn activates executioner caspases such as caspase-3 and -7.[5][6] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]
Furthermore, the tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a pivotal role in this process. In response to cellular stress, such as DNA damage that can be induced by some anticancer agents, p53 is activated.[7][8] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, thereby tipping the balance towards apoptosis.[9]
Below is a proposed signaling pathway for pyridyl enaminone-induced apoptosis:
Caption: Proposed signaling pathway of pyridyl enaminone-induced apoptosis.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
The cell cycle is a series of events that leads to cell division and duplication. This process is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).[10][11] In cancer, this regulation is often disrupted, leading to continuous and uncontrolled cell proliferation. Pyridyl enaminones have demonstrated the ability to interfere with the cell cycle machinery, causing an arrest at specific checkpoints, most notably the G1/S and G2/M transitions.
The G1/S checkpoint is a critical control point that determines whether a cell commits to DNA replication. The progression through this checkpoint is primarily driven by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.[12][13] These complexes phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.[13] Some pyridine derivatives have been shown to act as CDK inhibitors.[14][15] By inhibiting the activity of CDKs, particularly CDK4/6, pyridyl enaminones can prevent the phosphorylation of pRb, thereby maintaining it in its active, E2F-bound state. This leads to a blockage of the cell cycle in the G1 phase, preventing the cell from entering the S phase and replicating its DNA.
The p53-p21 axis also plays a crucial role in cell cycle arrest.[7] Activated p53 can induce the expression of p21, a potent inhibitor of a broad range of CDKs.[7] By inhibiting CDK activity, p21 reinforces the G1 arrest.
The following diagram illustrates the proposed mechanism of pyridyl enaminone-induced cell cycle arrest:
Caption: Proposed mechanism of pyridyl enaminone-induced G1 cell cycle arrest.
Quantitative Assessment of Antitumor Activity
The in vitro cytotoxic activity of pyridyl enaminones is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | CaCo-2 (Colon) | 0.5 | [16] |
| Pyridone-quinazoline derivatives | MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver) | 9 - 15 | [17][18] |
| Pyridone-annelated isoindigo | HL-60 (Leukemia) | 1 - 8 | |
| Tricyclic pyrone analogs | L1210 (Leukemia) | ~1.1 (cell growth) | [19] |
| N-arylpyrazole-containing enaminones | MCF-7 (Breast), HEPG2 (Liver) | Comparable to 5-fluorouracil | [20][21][22][23] |
Application Notes and Protocols
The following section provides detailed protocols for the in vitro evaluation of the antitumor properties of pyridyl enaminones. These protocols are designed to be robust and reproducible, providing a solid foundation for further investigation.
Experimental Workflow Overview
Caption: General experimental workflow for evaluating pyridyl enaminones.
Protocol 1: Cell Viability Assessment using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Pyridyl enaminone compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridyl enaminone in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.
Materials:
-
Pyridyl enaminone compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the pyridyl enaminone at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in S phase have an intermediate amount of DNA.
Materials:
-
Pyridyl enaminone compound
-
Human cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with the pyridyl enaminone at its IC50 and 2x IC50 concentrations for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Use a histogram to visualize the distribution of cells based on their DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Evaluation: A Glimpse into Preclinical Efficacy
While in vitro studies provide valuable initial data, the true therapeutic potential of a compound can only be assessed in a living organism. Xenograft mouse models are a commonly used preclinical tool to evaluate the in vivo antitumor activity of novel compounds.[24][25][26][27][28] In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of a human tumor. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
Protocol 4: Xenograft Mouse Model for In Vivo Antitumor Activity
Principle: To assess the ability of a pyridyl enaminone to inhibit tumor growth in a living organism.
Materials:
-
Pyridyl enaminone compound formulated for in vivo administration
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to the compound in vitro
-
Cell culture medium
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the pyridyl enaminone to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers two to three times a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Future Directions and Clinical Perspective
The research on the antitumor properties of pyridyl enaminones is still in its early stages. While in vitro and some preclinical in vivo data for related pyridine derivatives are promising, further studies are needed to fully elucidate their therapeutic potential.[17][18] To date, there are no publicly available records of pyridyl enaminones entering clinical trials for the treatment of cancer.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of pyridyl enaminones for improved potency and selectivity.
-
Identification of Specific Molecular Targets: To gain a more precise understanding of their mechanism of action.
-
Comprehensive In Vivo Studies: To evaluate their efficacy, pharmacokinetics, and toxicity in a variety of preclinical cancer models.
-
Combination Therapies: To investigate the potential synergistic effects of pyridyl enaminones with existing anticancer drugs.
Conclusion
Pyridyl enaminones represent a promising class of compounds with demonstrable antitumor activity. Their ability to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways highlights their potential as a scaffold for the development of novel cancer therapeutics. The protocols outlined in this guide provide a robust framework for researchers to investigate and further characterize the anticancer properties of these intriguing molecules. As our understanding of the molecular intricacies of cancer continues to grow, the exploration of novel chemical entities like pyridyl enaminones will be paramount in the ongoing quest for more effective and less toxic cancer treatments.
References
- 1. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer [mdpi.com]
- 10. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 18. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor activity of novel tricyclic pyrone analogs in murine leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. [PDF] Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities | Semantic Scholar [semanticscholar.org]
- 24. Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ichorlifesciences.com [ichorlifesciences.com]
- 26. Xenograft Mouse Models - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 27. biocytogen.com [biocytogen.com]
- 28. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel synthetic compound, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. This guide outlines detailed, field-proven protocols for determining the compound's efficacy and investigating its potential mechanisms of action.
Introduction: The Therapeutic Potential of Enaminones
This compound belongs to the enaminone class of compounds. Enaminones are versatile organic intermediates recognized for their broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their unique structure, characterized by a conjugated system involving a nitrogen atom and a carbonyl group, allows for diverse chemical modifications and interactions with biological targets.[3] The presence of both nucleophilic and electrophilic centers makes them highly reactive and valuable building blocks for various heterocyclic compounds.[2][3]
Given the rising threat of antimicrobial resistance, the exploration of new chemical entities with novel mechanisms of action is paramount. The enaminone scaffold presents a promising starting point for the development of new antibacterial agents.[1] This guide provides a structured, multi-tiered approach to systematically characterize the antimicrobial profile of this compound, from foundational susceptibility testing to in-depth mechanistic studies.
Compound Profile
A thorough understanding of the test article is the foundation of any robust biological evaluation.
-
Compound: this compound
-
Synonym: DAPY
-
Synthesis: The title compound is synthesized in a one-step reaction from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal.[4]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [4] |
| Molecular Weight | 176.22 g/mol | [4] |
| Appearance | Crystalline Powder | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in organic solvents such as DMSO, Ethanol | [5] |
Note: It is critical to establish the solubility and stability of the compound in the chosen solvents and test media before initiating any biological assays. A solvent toxicity control must be included in all experiments.
Foundational Antimicrobial Susceptibility Testing
The initial evaluation of any potential antimicrobial agent involves determining its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold-standard metrics for this purpose.[6][7][8]
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][9][10][11] This method is highly reproducible and amenable to high-throughput screening.[9]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria as it is low in inhibitors and supports the growth of most pathogens.[12][13]
-
Inoculum Density: A standardized inoculum of ~5 x 10⁵ CFU/mL is crucial.[7][8][11] A lower density may overestimate potency, while a higher density can underestimate it due to the "inoculum effect." The 0.5 McFarland standard provides a reliable method for initial standardization.[6]
-
Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential to validate the experiment's integrity.[10]
-
Preparation of Compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be high enough to allow for serial dilutions (e.g., 1280 µg/mL).
-
Note: The final concentration of the solvent in the assay wells should be non-inhibitory to the test organism (typically ≤1%).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[6]
-
Add 200 µL of the compound stock solution to well 1.[8] Alternatively, add 100 µL of broth and 100 µL of a 2x final concentration stock to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10.[6] Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (broth only at this stage).
-
Well 12 will serve as the sterility control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test microorganism.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[6]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (this typically requires a 1:150 dilution of the 0.5 McFarland suspension).[11]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][14][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the well corresponding to the MIC and at least two more concentrated wells that also show no growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[8]
-
-
Incubation and Interpretation:
-
The ratio of MBC to MIC is often calculated. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[8][15] A ratio > 4 suggests the agent is bacteriostatic .
Table 2: Example Data Presentation for Susceptibility Testing
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 |
Investigating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antimicrobial is a critical step in drug development. A logical, stepwise approach can efficiently narrow down the possibilities. Common antibacterial mechanisms include cell membrane disruption, inhibition of DNA/RNA synthesis, protein synthesis inhibition, or inhibition of essential metabolic pathways.[17]
Protocol: Bacterial Membrane Permeability Assay
Many potent bactericidal agents act by disrupting the integrity of the bacterial cell membrane(s).[18][19] This can be assessed using fluorescent probes that are normally excluded from the cell but fluoresce upon entering a specific cellular compartment after membrane damage.
-
N-Phenyl-1-naphthylamine (NPN): This probe fluoresces in the hydrophobic environment of a phospholipid bilayer. It is normally excluded by the intact outer membrane of Gram-negative bacteria. An increase in fluorescence indicates outer membrane permeabilization.[18]
-
ortho-Nitrophenyl-β-galactoside (ONPG): This chromogenic substrate is used for inner membrane assessment in specific E. coli strains (e.g., ML-35) that constitutively express cytoplasmic β-galactosidase but lack the lactose permease enzyme.[20][21] ONPG can only reach the cytoplasmic enzyme if the inner membrane is compromised, leading to its hydrolysis and a measurable color change.[20][21]
-
Cell Preparation:
-
Grow the test organism (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).
-
Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of ~0.5.
-
-
Outer Membrane (NPN) Assay:
-
In a fluorometer cuvette or 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of this compound and immediately monitor the increase in fluorescence over time.
-
A known membrane-active agent (e.g., Polymyxin B) should be used as a positive control.
-
-
Inner Membrane (ONPG) Assay:
-
Use an appropriate E. coli strain (e.g., ML-35).[21]
-
In a spectrophotometer cuvette or 96-well clear plate, add the prepared cell suspension.
-
Add ONPG to a final concentration of 1.5 mM.[21]
-
Add varying concentrations of the test compound.
-
Monitor the hydrolysis of ONPG by measuring the absorbance at 420 nm over time. An increase in absorbance indicates inner membrane permeabilization.
-
Protocol: Assessment of DNA Interaction
Quinolones and other classes of antibiotics function by targeting DNA replication, either by inhibiting enzymes like DNA gyrase or by directly binding to DNA.[17] A fluorescence intercalator displacement assay is a straightforward method to screen for direct DNA binding.
-
This assay relies on the displacement of a fluorescent DNA intercalator (like Ethidium Bromide, EtBr) from DNA by a compound that has a higher affinity for DNA.[22] The displacement of EtBr results in the quenching of its fluorescence, which can be measured.
-
Prepare Reagents:
-
Prepare a solution of Calf Thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a solution of Ethidium Bromide in the same buffer.
-
Prepare a series of dilutions of the test compound.
-
-
Assay Procedure:
-
In a fluorometer cuvette, combine the CT-DNA solution and the EtBr solution. Allow this to incubate for 5-10 minutes to ensure complete intercalation.
-
Measure the initial, stable fluorescence (Excitation: ~520 nm, Emission: ~600 nm for EtBr).
-
Titrate the DNA-EtBr complex by adding small aliquots of the test compound solution.
-
Measure the fluorescence after each addition, allowing the mixture to equilibrate.
-
A significant decrease in fluorescence intensity suggests that the test compound is displacing EtBr and binding to the DNA.[22] A known DNA intercalator should be used as a positive control.
-
Protocol: General Screening for Bacterial Enzyme Inhibition
Many antibiotics function by inhibiting essential bacterial enzymes that are absent or significantly different in eukaryotes.[23][24][25]
-
Rather than a single protocol, this involves using commercially available, purified enzyme assay kits. This allows for rapid screening against key targets like DNA gyrase, topoisomerase IV, and RNA polymerase. This approach is highly specific and can directly identify the molecular target if the compound is an enzyme inhibitor.
-
Target Selection: Based on literature for similar compounds or broad screening, select a panel of essential bacterial enzymes (e.g., DNA gyrase, RNA polymerase, etc.).
-
Procure Assay Kits: Obtain commercially available kits for each selected enzyme. These kits typically include the purified enzyme, substrate, and necessary buffers.
-
Perform Assays: Follow the manufacturer's protocol for each kit. In general, the test compound will be incubated with the enzyme prior to the addition of the substrate.
-
Data Analysis: The kit will provide a method for detecting enzyme activity (e.g., fluorescence, absorbance). Calculate the percent inhibition caused by the test compound relative to a no-compound control. Determine the IC₅₀ (the concentration of compound required to inhibit 50% of the enzyme's activity).
Summary and Future Directions
This guide provides a robust framework for the comprehensive evaluation of this compound as a potential antimicrobial agent. By following these protocols, researchers can generate reliable data on the compound's potency (MIC/MBC) and gain critical insights into its mechanism of action.
Positive results from these in-vitro studies should be followed by:
-
Cytotoxicity Testing: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
Time-Kill Kinetic Assays: To understand the concentration- and time-dependent killing characteristics of the compound.
-
Resistance Development Studies: Assessing the propensity for bacteria to develop resistance to the compound upon repeated exposure.
-
In-vivo Efficacy Studies: Testing the compound's effectiveness in animal models of infection.
The systematic application of these methodologies is essential for advancing novel compounds like this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 4. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inner Membrane Permeability Assay (ONPG Assay) - Hancock Lab [cmdr.ubc.ca]
- 22. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecules that Inhibit Bacterial Resistance Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 25. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for In Vitro Screening of Novel Enaminone Derivatives
Introduction: The Therapeutic Potential of Enaminones
Enaminones are a versatile class of organic compounds characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts a rich chemical reactivity, making them valuable precursors in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1][2][3] In recent years, enaminone derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5][6]
The biological activity of enaminones is intrinsically linked to their ability to interact with various biological targets. For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit microbial growth, and modulate the activity of key enzymes involved in cellular signaling pathways.[7][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel enaminone derivatives, offering detailed protocols for a tiered screening approach to identify and characterize promising lead compounds.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating the therapeutic potential of novel enaminone derivatives is to assess their general cytotoxicity against a panel of relevant cell lines. This primary screening aims to identify compounds that exhibit significant biological activity at relevant concentrations and to determine their half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. Two robust and widely used colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[10]
Principle of Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11][12] Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye provides an estimate of the total protein mass, which is proportional to the number of viable cells.[10]
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for primary cytotoxicity screening of novel enaminone derivatives.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
Materials:
-
Novel enaminone derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the enaminone derivatives in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.[10] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).[10]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10] Incubate for an additional 2-4 hours at 37°C to allow formazan crystal formation.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values of the novel enaminone derivatives against different cancer cell lines in a clear and concise table.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Enaminone-001 | MCF-7 | 48 | 15.2 |
| Enaminone-001 | HepG2 | 48 | 22.5 |
| Enaminone-002 | MCF-7 | 48 | 5.8 |
| Enaminone-002 | HepG2 | 48 | 9.1 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 |
Part 2: Secondary Screening - Elucidating the Mechanism of Action
Compounds that exhibit significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Key cellular processes to investigate include the induction of apoptosis and the effect on cell cycle progression.
Apoptosis Induction Assays
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many effective anticancer agents exert their effects by inducing apoptosis in cancer cells. Several assays can be used to detect the hallmarks of apoptosis.[15][16]
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[15][17] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA.[15] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using fluorogenic or colorimetric substrates that are cleaved by the active enzymes.[15][17]
Detailed Protocol: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cells treated with the enaminone derivative of interest
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the enaminone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content is a widely used method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19]
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with the enaminone derivative
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.[20][21] Fix the cells for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[19] The RNase A is crucial to eliminate staining of RNA, which would otherwise interfere with the DNA content analysis.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cell cycle phases.[19]
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]
Signaling Pathway Visualization
Enaminone derivatives may exert their cytotoxic effects by modulating specific signaling pathways. The following diagram illustrates a hypothetical pathway that could be affected by a novel enaminone derivative leading to apoptosis and cell cycle arrest.
Caption: Hypothetical signaling pathway affected by an enaminone derivative.
Part 3: Tertiary Screening - Target Identification and Validation
For lead compounds with promising cytotoxic and mechanistic profiles, the next step is to identify and validate their specific molecular targets. This can involve a variety of in vitro assays depending on the hypothesized mechanism of action.
Kinase Inhibition Assays
Protein kinases are a major class of drug targets, and their dysregulation is implicated in many diseases, including cancer.[22] In vitro kinase assays can be used to determine if a novel enaminone derivative directly inhibits the activity of a specific kinase.[23][24][25] Luminescence-based assays that measure the amount of ADP produced during the kinase reaction are commonly used for this purpose.[22]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Enaminone derivative
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare serial dilutions of the enaminone derivative in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and the enaminone derivative (or vehicle control).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[22]
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Tubulin Polymerization Assays
Microtubules are dynamic polymers of tubulin that are essential for cell division.[26][27] Compounds that interfere with tubulin polymerization are effective anticancer agents.[26] In vitro tubulin polymerization assays can be used to determine if an enaminone derivative inhibits or enhances microtubule formation.[27][28] This can be monitored by measuring the increase in light scattering (turbidity) or fluorescence.[26][27]
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
Enaminone derivative
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
Fluorometric microplate reader pre-warmed to 37°C
Procedure:
-
Reagent Preparation: Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions.[27]
-
Compound Addition: Add the enaminone derivative, controls, or vehicle to the wells of a pre-warmed 96-well plate.[27]
-
Polymerization Initiation: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.[27]
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[27] Compare the curves of the treated samples to the controls to determine the effect of the enaminone derivative on tubulin polymerization.
Part 4: Antimicrobial Screening
Enaminone derivatives have also shown promise as antimicrobial agents.[1][5][13] A standard method to assess the antimicrobial activity of novel compounds is to determine their Minimum Inhibitory Concentration (MIC).
Principle of Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[29][30] The broth microdilution method is a commonly used technique for determining the MIC.[29][31][32]
Detailed Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[33]
-
Enaminone derivative
-
Standard antibiotic (e.g., ampicillin) as a positive control
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the enaminone derivative in MHB in a 96-well plate.[29]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[29]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the enaminone derivative at which there is no visible turbidity (bacterial growth).[29]
Antifungal Susceptibility Testing
Similar broth microdilution methods, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), can be used for antifungal susceptibility testing against yeast and molds.[34][35][36] The general principle is the same as for antibacterial testing, but the growth medium (e.g., RPMI-1640), inoculum preparation, and incubation conditions may differ.[31][35]
Conclusion
The in vitro screening protocols outlined in this document provide a systematic and robust framework for the initial evaluation of novel enaminone derivatives. By employing a tiered approach, from primary cytotoxicity screening to mechanistic and target-based assays, researchers can efficiently identify and characterize promising lead compounds for further development as potential therapeutic agents. The detailed methodologies and data interpretation guidelines are intended to ensure the generation of reliable and reproducible results, thereby accelerating the discovery of new drugs from this versatile chemical class.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lseee.net [lseee.net]
- 16. biocompare.com [biocompare.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. rapidmicrobiology.com [rapidmicrobiology.com]
- 31. journals.asm.org [journals.asm.org]
- 32. integra-biosciences.com [integra-biosciences.com]
- 33. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 35. academic.oup.com [academic.oup.com]
- 36. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in Pharmaceutical Synthesis
Introduction: Unveiling a Powerful Heterocyclic Building Block
In the landscape of modern pharmaceutical synthesis, the quest for efficient and versatile molecular building blocks is paramount. (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is one such synthon that has garnered significant attention. As a member of the enaminone class, this compound masterfully combines the reactivity of an α,β-unsaturated carbonyl system with the crucial pharmacophoric features of a pyridine ring.[1] Its unique electronic and steric properties make it an exceptionally valuable intermediate for the construction of complex heterocyclic scaffolds, particularly those central to the development of targeted therapeutics like kinase inhibitors.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and primary application of this pyridyl enaminone. We will explore the causality behind its reactivity, provide validated, step-by-step protocols, and illustrate its strategic importance in constructing the 2-(pyridin-2-yl)pyrimidine core, a privileged scaffold in medicinal chemistry.[2]
Chemical Profile and Reactivity Rationale
This compound, with the molecular formula C₁₀H₁₂N₂O, is a stable, crystalline solid.[3] Its power as a synthetic intermediate stems from its trifunctional nature:
-
Electrophilic Carbonyl Group: The ketone carbonyl is a classic site for nucleophilic attack.
-
Electrophilic β-Carbon: The conjugated system renders the β-carbon susceptible to Michael (1,4-conjugate) addition by soft nucleophiles.
-
Nucleophilic Enamine Character: The dimethylamino group provides a leaving group capacity, facilitating cyclocondensation reactions.
This combination allows for a one-pot, three-carbon annulation strategy, which is particularly effective for building six-membered rings. The most prominent and pharmaceutically relevant application is its reaction with guanidine-based nucleophiles to forge the aminopyrimidine ring system. This reaction forms the cornerstone of syntheses for numerous kinase inhibitors.[4][5]
Protocol I: Synthesis of this compound
The most direct and high-yielding synthesis involves the condensation of 2-acetylpyridine with a dimethylformamide acetal, which serves as both the dimethylamine and a one-carbon source.[5]
Workflow Diagram: Synthesis of the Enaminone Intermediate
Caption: Workflow for the one-step synthesis of the title enaminone.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (equiv.) |
| 2-Acetylpyridine | 1122-62-9 | 121.14 g/mol | 1.21 g | 10 mmol (1.0) |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 g/mol | 40 mL | Excess |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 g/mol | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (10 mmol, 1.21 g).
-
Reagent Addition: Add N,N-dimethylformamide-dimethyl acetal (40 mL). The large excess drives the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for four hours. The solution will typically darken to an orange or reddish-brown color. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA under reduced pressure using a rotary evaporator. This will yield a viscous orange residue.
-
Purification: Recrystallize the crude residue from ethanol. Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly. Yellow, block-like crystals of the product will form.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The expected yield is typically high.
Protocol II: Synthesis of 2-Amino-4-(pyridin-2-yl)pyrimidine
This protocol demonstrates the core utility of the enaminone: its cyclocondensation with guanidine to form the pharmaceutically relevant pyridinyl-aminopyrimidine scaffold. This scaffold is the backbone of numerous tyrosine kinase inhibitors, including analogs of Imatinib and Nilotinib.[4][5][6]
Reaction Mechanism & Workflow
Caption: General workflow for the synthesis of the pyrimidine core.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles (equiv.) |
| This compound | 123367-25-9 | 176.22 g/mol | 1.76 g | 10 mmol (1.0) |
| Guanidine Nitrate | 506-93-4 | 122.08 g/mol | 1.34 g | 11 mmol (1.1) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 0.44 g | 11 mmol (1.1) |
| n-Butanol | 71-36-3 | 74.12 g/mol | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask, suspend guanidine nitrate (11 mmol, 1.34 g) and sodium hydroxide (11 mmol, 0.44 g) in n-butanol (50 mL). Stir the mixture for 15-20 minutes at room temperature. This step generates free guanidine in situ.
-
Reagent Addition: Add this compound (10 mmol, 1.76 g) to the suspension.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 117 °C for n-butanol). Maintain reflux for 12-24 hours, monitoring the reaction by TLC. The reaction involves nucleophilic attack by guanidine, followed by intramolecular cyclization and elimination of dimethylamine and water.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Stir vigorously. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 2-amino-4-(pyridin-2-yl)pyrimidine.
Conclusion and Future Prospects
This compound is a quintessential example of a versatile and powerful building block in pharmaceutical synthesis. The straightforward, high-yielding protocols for its preparation and subsequent conversion into the 2-amino-4-(pyridin-2-yl)pyrimidine core provide a reliable and scalable route to a key pharmacophore. The resulting aminopyrimidine scaffold serves as the foundation for a multitude of advanced drug candidates, particularly in the realm of oncology and inflammatory diseases.[7][8] By mastering the application of this synthon, drug discovery programs can significantly accelerate the development of next-generation targeted therapies.
References
- 1. Buy this compound | 66521-54-8 [smolecule.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Pyridyl Enaminones in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of the Pyridyl Enaminone Scaffold
In the landscape of medicinal chemistry, the pyridyl enaminone scaffold has emerged as a highly versatile and valuable building block. This structural motif, characterized by a pyridine ring linked to an enaminone system (a conjugated system of an amine and a ketone across a double bond), offers a unique combination of electronic properties and synthetic accessibility. The inherent reactivity of the enaminone moiety, coupled with the biological relevance of the pyridine ring, makes these compounds powerful intermediates for the synthesis of a diverse array of heterocyclic systems with significant therapeutic potential.[1] This guide provides an in-depth exploration of the applications of pyridyl enaminones in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.
The strategic value of pyridyl enaminones lies in their dual nature. The enaminone functionality provides both nucleophilic and electrophilic centers, allowing for a wide range of chemical transformations.[1] This reactivity has been harnessed to construct more complex molecules, including substituted pyridines, pyrazoles, and fused heterocyclic systems, which are prevalent in many clinically approved drugs.[2][3] Furthermore, the pyridine nucleus itself is a well-established pharmacophore, known to engage in crucial hydrogen bonding and π-stacking interactions with biological targets.[4] This guide will delve into the application of pyridyl enaminones in the development of anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.
Synthesis of Pyridyl Enaminones: Key Protocols
The synthesis of pyridyl enaminones can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Two common and effective methods are detailed below.
Protocol 1: Synthesis from Pyridyl Ketones and N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
This is a widely used and efficient method for the preparation of β-dimethylamino enaminones. The reaction involves the condensation of a pyridyl ketone with DMF-DMA, which serves as both a reagent and a solvent in some cases.
Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. This versatile enaminone is a crucial building block in medicinal chemistry and materials science, often utilized in the synthesis of pyrimidines, pyridines, and other heterocyclic systems.[1][2][3][4] This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and widely adopted method is the condensation reaction between 2-acetylpyridine and an aminal ester, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6][7] This reaction is typically performed under reflux conditions and offers a straightforward, one-step route to the desired product.[5]
Q2: What is the mechanistic role of N,N-dimethylformamide dimethyl acetal (DMF-DMA)?
DMF-DMA serves as a powerful aminomethylenating and formylating reagent.[6][8] In this synthesis, it reacts with the active methyl group of 2-acetylpyridine. The reaction proceeds through the formation of an intermediate that subsequently eliminates methanol and dimethylamine to yield the stable, conjugated enaminone system. This process is highly efficient for converting CH-acidic ketones into their corresponding enaminones.[8][9]
Q3: Are there viable alternatives to DMF-DMA?
Yes, Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is an excellent alternative.[8][10][11] It functions similarly to DMF-DMA by generating a reactive iminium ion in situ.[11][12] While often providing excellent yields, the choice between DMF-DMA and Bredereck's reagent may depend on substrate reactivity, desired reaction conditions, and cost.[8][13]
Q4: Why are elevated temperatures (reflux) necessary for this reaction?
The condensation reaction requires sufficient thermal energy to overcome the activation barrier for the initial attack on the ketone's methyl group and to facilitate the subsequent elimination steps that drive the reaction to completion. Refluxing the mixture ensures a constant, controlled temperature, maximizing the reaction rate while minimizing thermal decomposition.[5][14]
Q5: How do I confirm the successful synthesis and stereochemistry of the product?
The product is typically a yellow solid.[5][15] Confirmation should be performed using standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the vinyl protons with a large coupling constant (J-value) indicative of the E-isomer configuration. ¹³C NMR will confirm the presence of all ten unique carbons.[16]
-
Mass Spectrometry: To confirm the molecular weight (176.22 g/mol ).[17][18]
-
Melting Point: The reported melting point is in the range of 100-105°C.[17]
Core Experimental Protocol
This protocol outlines the standard procedure for the synthesis of this compound.
Step-by-Step Synthesis
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-acetylpyridine (1.0 eq).
-
Solvent/Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA). While DMF-DMA can act as both reagent and solvent, using it in excess (e.g., 4 molar equivalents or as the solvent) is common to drive the reaction.[5] Some protocols utilize an inert, high-boiling solvent like xylene.[9][19]
-
Reaction: Heat the mixture to reflux (typically around 110-140°C, depending on the solvent) and maintain for 4-10 hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the excess DMF-DMA and volatile byproducts. This will typically yield an orange or yellow residue.[5]
-
Purification: Purify the crude residue by recrystallization. Ethanol is a commonly used and effective solvent for this purpose.[5] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo to obtain the final product.[20]
Reaction Mechanism Overview
The synthesis proceeds via a condensation mechanism where the enol or enolate of 2-acetylpyridine attacks the electrophilic carbon of DMF-DMA, followed by elimination to form the thermodynamically stable E-isomer.
Caption: Reaction mechanism for enaminone synthesis.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Product Yield | a) Impure or Wet Reagents: 2-acetylpyridine can be hygroscopic. Water will react with DMF-DMA and interfere with the reaction.[21] b) Insufficient Reaction Time/Temperature: The reaction may not have reached completion. c) Inefficient Purification: Significant product loss during recrystallization.[21] | a) Verify Reagent Purity: Use freshly opened or distilled 2-acetylpyridine. Ensure all glassware is flame-dried or oven-dried before use. The integrity of your starting materials is paramount for success. b) Optimize Conditions: Increase reflux time and monitor via TLC until the starting material spot disappears. Ensure the heating mantle/oil bath provides consistent and adequate heat. c) Refine Purification: Use a minimal amount of hot solvent for recrystallization to avoid dissolving too much product. Ensure the solution cools slowly to maximize crystal formation.[20][22] |
| 2. Oily Product / Failure to Crystallize | a) Presence of Impurities: Residual solvent (DMF) or side products can act as eutectic contaminants, depressing the melting point and preventing crystallization. b) Rapid Cooling: Cooling the recrystallization solution too quickly can cause the product to "oil out" instead of forming a crystal lattice.[23] | a) Improve Purity Pre-Crystallization: Ensure the crude product is thoroughly concentrated in vacuo to remove all volatiles. If it remains oily, consider a quick filtration through a small plug of silica gel with an appropriate solvent system to remove gross impurities before attempting recrystallization. b) Control Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. If it still oils out, reheat to redissolve, add a slightly larger volume of solvent, and allow it to cool even more slowly, perhaps by insulating the flask.[20] |
| 3. Formation of Side Products | a) Bis-enaminone Formation: If the starting material has multiple active methylene/methyl groups, or if the product itself can react further, excess reagent and prolonged heating can lead to undesired products.[9] b) Thermal Decomposition: The pyridine ring or the enaminone system can be sensitive to excessively high temperatures over long periods. | a) Stoichiometric Control: Use a controlled molar ratio of DMF-DMA (e.g., 1.5 - 2.0 eq.) instead of a large excess. Monitor the reaction closely with TLC to stop it once the starting material is consumed, preventing the formation of subsequent products. b) Temperature Management: Use a high-boiling inert solvent (e.g., xylene, toluene) to maintain a consistent reflux temperature that is high enough for reaction but low enough to prevent decomposition. |
| 4. Inconsistent Results | a) Atmospheric Moisture: Day-to-day variations in lab humidity can affect the reaction if not performed under anhydrous conditions.[21] b) Reagent Degradation: DMF-DMA is sensitive to moisture and can degrade over time, leading to lower reactivity. | a) Maintain Inert Atmosphere: For maximum reproducibility, conduct the reaction under a nitrogen or argon atmosphere to exclude moisture. b) Use Fresh Reagents: Use a fresh bottle of DMF-DMA or purify older stock if its efficacy is in doubt. Store reagents under inert gas and in a desiccator. |
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy this compound | 66521-54-8 [smolecule.com]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bredereck's reagent - Enamine [enamine.net]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. myuchem.com [myuchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 18. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. reddit.com [reddit.com]
- 22. mt.com [mt.com]
- 23. Tips & Tricks [chem.rochester.edu]
Improving the yield of pyridyl enaminone synthesis
Technical Support Center: Pyridyl Enaminone Synthesis
Welcome to the Technical Support Center for Pyridyl Enaminone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic outcomes. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyridyl enaminones, offering explanations and actionable solutions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
A1: Low or no yield in pyridyl enaminone synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Purity of Starting Materials: Ensure the purity of your starting ketone, particularly the acetylpyridine derivative, and the amine source. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Reaction Temperature: Temperature is a critical parameter. For many enaminone syntheses, particularly those involving reagents like Bredereck's reagent or dimethylformamide dimethyl acetal (DMF-DMA), elevated temperatures are often required to drive the reaction to completion.[1] However, excessively high temperatures can lead to decomposition of reactants or products.[2][3] It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for your specific substrates.[3]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to the formation of degradation byproducts.[3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While some syntheses can be performed neat (solvent-free), others benefit from a high-boiling aprotic solvent like toluene, xylene, or dimethylformamide (DMF) to facilitate water removal and maintain the required temperature.[1][4] Polar solvents like DMSO have also been shown to be highly effective in certain microwave-assisted syntheses.[5]
Q2: I'm observing the formation of multiple side products, making purification difficult. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Self-Condensation of the Ketone: The starting acetylpyridine can undergo self-condensation under basic or acidic conditions, especially at elevated temperatures. This can be minimized by controlling the rate of addition of reagents and maintaining the optimal reaction temperature.
-
Competing Reaction Pathways: Enaminones are versatile intermediates and can participate in various subsequent reactions, such as cyclization or dimerization, especially if other reactive functional groups are present.[6][7] Careful control of stoichiometry and reaction conditions is essential. Using a slight excess of the aminating reagent (e.g., DMF-DMA) can help drive the reaction towards the desired enaminone product.
-
Decomposition: As mentioned, both starting materials and the enaminone product can be susceptible to decomposition at high temperatures.[2] Microwave-assisted synthesis can be a valuable technique here, as it often allows for rapid heating to the target temperature, reducing overall reaction time and minimizing thermal degradation.[8][9][10]
Q3: My purification process is inefficient, leading to product loss. What are the best practices for purifying pyridyl enaminones?
A3: Pyridyl enaminones can vary in polarity and stability, requiring tailored purification strategies.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. Common solvents include ethanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard approach. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or acetone, is typically effective.
-
Acid-Base Extraction: Given the basic nature of the pyridine ring, an acid-base extraction can be a powerful purification tool to remove non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.[11]
-
Cation-Exchange Chromatography: For more challenging separations, especially for removing excess 2-aminopyridine starting material in certain syntheses, cation-exchange chromatography can be a highly efficient method.[12]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of pyridyl enaminones.
Q4: What is the role of reagents like Bredereck's reagent and DMF-DMA in pyridyl enaminone synthesis?
A4: Bredereck's reagent (tert-butoxybis(dimethylamino)methane) and DMF-DMA (N,N-dimethylformamide dimethyl acetal) are powerful aminomethylenating reagents.[4] They react with active methylene compounds, such as acetylpyridines, to form the enaminone structure.[13][14] The mechanism involves the initial dissociation of the reagent to form a highly reactive electrophilic species and a strong base (alkoxide or methoxide).[15] This in-situ generated base deprotonates the acetyl group, and the resulting carbanion attacks the electrophile, leading to the enaminone after elimination of dimethylamine and alcohol.[15]
Q5: Are there greener or more efficient alternatives to traditional heating methods?
A5: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technology for synthesizing enaminones, including pyridyl derivatives.[10][16] Microwave irradiation often leads to a significant reduction in reaction times, improved yields, and sometimes even allows for solvent-free conditions, aligning with the principles of green chemistry.[5][8][9] High-pressure reactors, such as the Q-Tube system, have also been shown to promote these reactions efficiently, offering high yields in short reaction times.[17]
Q6: Can catalysts be used to improve the reaction?
A6: While many pyridyl enaminone syntheses proceed thermally without a catalyst, certain transformations can benefit from catalysis. For instance, in some multi-component reactions that form pyridine rings from enaminones, acids like acetic acid or Lewis acids like ZnBr₂ can accelerate the reaction.[5][18] For the synthesis of the enaminone itself from a β-dicarbonyl compound and an amine, catalysts like ceric ammonium nitrate have been shown to be effective.[19]
Q7: How does the electronic nature of substituents on the pyridine ring affect the reaction?
A7: The electronic properties of substituents on the pyridine ring can influence the reactivity of the acetyl group. Electron-withdrawing groups can increase the acidity of the α-protons, potentially facilitating the initial deprotonation step. Conversely, electron-donating groups might slow down this step but could affect the stability and nucleophilicity of the resulting enaminone. Catalysts with π-donating substituents have been shown to enhance the catalytic activity of pyridines in other reactions, a principle that could be relevant to the properties of the final pyridyl enaminone product.[20]
Part 3: Experimental Protocols & Data
Standard Protocol: Thermal Synthesis of a Pyridyl Enaminone
This protocol describes a general procedure for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.
Step-by-Step Methodology:
-
To a solution of 2-acetylpyridine (1.0 mmol) in anhydrous toluene (10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol).
-
Heat the reaction mixture at reflux (approximately 110°C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired pyridyl enaminone.
Optimized Protocol: Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative.[8]
Step-by-Step Methodology:
-
In a sealed microwave vial, combine 2-acetylpyridine (1.0 mmol) and DMF-DMA (1.2 mmol) without a solvent.
-
Irradiate the mixture in a microwave reactor at 150°C for 10-30 minutes.[8]
-
Monitor the pressure in the vial to ensure it remains within the safe operating limits of the instrument.
-
After the specified time, cool the vial to room temperature.
-
The resulting crude product can then be purified as described in the standard protocol.
Quantitative Data Summary
The following table compares typical outcomes for the thermal versus microwave-assisted synthesis of a representative pyridyl enaminone.
| Parameter | Thermal Synthesis | Microwave-Assisted Synthesis | Reference(s) |
| Reaction Time | 4 - 8 hours | 10 - 30 minutes | [8],[5] |
| Typical Yield | 60 - 80% | 85 - 97% | [8],[16] |
| Solvent | Toluene or Xylene | Often Solvent-Free | [10],[1] |
| Temperature | ~110°C (Reflux) | 150 - 180°C | [8],[2] |
Part 4: Visualizations
General Reaction Mechanism
The following diagram illustrates the general mechanism for the formation of a pyridyl enaminone from an acetylpyridine and DMF-DMA.
Caption: Fig. 1: General reaction mechanism.
Troubleshooting Workflow
This flowchart provides a logical progression for diagnosing and solving low-yield issues in pyridyl enaminone synthesis.
Caption: Fig. 2: Troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bredereck's reagent - Enamine [enamine.net]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [laro.lanl.gov]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tert-Butoxy bis(dimethylamino)methane 5815-08-7 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. myuchem.com [myuchem.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Enaminone synthesis by amination [organic-chemistry.org]
- 20. Enhancing catalytic activity of pyridines via para-iminophosphorano substituents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
This guide serves as a dedicated technical resource for researchers engaged in the synthesis and purification of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (CAS: 123367-25-9). As a key intermediate in various synthetic pathways, its purity is paramount.[1][2] This document provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification workflow, providing direct answers and actionable solutions.
Q1: My crude product is an orange or dark yellow oil/residue. Is this normal?
A1: Yes, this is a common observation. The synthesis of this enaminone, typically from 2-acetylpyridine and N,N-dimethylformamide-dimethyl acetal (DMF-DMA), often results in an orange or yellow residue after the removal of excess reagents in vacuo.[3][4] The color is indicative of the crude product, but does not necessarily signify low purity. The goal of purification is to isolate the target compound as a light yellow crystalline solid.[5][6]
Q2: Which purification method should I choose: recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the impurity profile as determined by a preliminary technique like Thin Layer Chromatography (TLC).
-
Recrystallization is highly effective and efficient for purifying material that is already relatively pure (>90%). It is often the final step after chromatography or the sole method if the crude product is of high quality.[7]
-
Column Chromatography is the preferred method for separating the target compound from significant amounts of unreacted starting materials or multiple byproducts.[8][9] It is more labor-intensive but offers superior separation of complex mixtures.
Below is a simple decision workflow to guide your choice.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Recrystallization
Q3: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid lattice. This is a common issue.[10]
-
Causality: The primary cause is that the solution is too saturated at a temperature where the compound is molten, or the solvent is a poor choice for crystallization.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of a proper crystal lattice.[11]
-
If the problem persists, consider a different solvent system (see Table 2).
-
Q4: My solution is clear and cool, but no crystals have formed. How can I induce crystallization?
A4: This indicates a supersaturated solution that requires a nucleation event to begin crystallization.
-
Solution:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.[11]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for crystal growth.
-
Cooling: Cool the solution further in an ice bath to significantly decrease the compound's solubility. Slower cooling generally yields larger, purer crystals.[11]
-
Concentration: If the solution is too dilute, partially evaporate the solvent and allow it to cool again.
-
Caption: Troubleshooting flowchart for common recrystallization problems.
Troubleshooting Column Chromatography
Q5: My compound is streaking badly on the silica gel column. How can I get sharp bands?
A5: Streaking is a major issue with amine-containing compounds like this one on standard silica gel.
-
Causality: The pyridine and dimethylamino groups are basic and can interact strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[12] This leads to poor separation, tailing bands, and potential loss of product on the column.
-
Solution:
-
Add a Competing Base: Add a small amount of a volatile amine, such as triethylamine (Et₃N) or pyridine (0.5-1% v/v), to your eluent system. This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.[12]
-
Use a Different Stationary Phase: Consider using a deactivated stationary phase like alumina (neutral or basic) or an amine-functionalized silica gel, which are specifically designed to mitigate these issues.[12]
-
Check for Overloading: Loading too much crude material onto the column can also cause streaking and poor separation. Ensure you are using an appropriate ratio of crude product to stationary phase (typically 1:30 to 1:100 by weight).
-
Q6: I am not getting good separation between my product and an impurity. What should I do?
A6: Poor separation (low resolution) means the eluent system is not optimal for the given mixture.
-
Solution:
-
Optimize the Eluent: The key is to find a solvent system where the Rf values of your target compound and the impurity are sufficiently different on TLC (ΔRf > 0.2 is ideal). If your compounds are running too fast (high Rf), decrease the polarity of the eluent (e.g., use more hexane/less ethyl acetate). If they are running too slowly (low Rf), increase the polarity.
-
Use a Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity. This will elute non-polar impurities first, and then sharpen the band of your more polar product as it elutes later.
-
Improve Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and terrible separation. Ensure you pack the column carefully using either the wet or dry slurry method.[8]
-
Experimental Protocols & Data
Compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [3][13] |
| Molecular Weight | 176.22 g/mol | [3][13] |
| Appearance | Light yellow crystalline powder/solid | [5][6] |
| Melting Point | 126-130 °C | [14] |
| Storage | Store at 2-8°C under inert gas, protect from light | [14] |
Recommended Purification Solvents
| Method | Recommended Solvent(s) | Rationale & Notes |
| Recrystallization | Ethanol | Documented to yield yellow blocks of the pure compound.[3][4] |
| Methanol (80-85% in water) | A patent suggests this is effective for enamine salts, a related class.[15] | |
| Ethyl Acetate / Hexane | A common two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy and allow to cool.[10] | |
| Column Chromatography | Hexane / Ethyl Acetate (with 0.5% Et₃N) | A standard normal-phase system. The added triethylamine is critical to prevent streaking.[12][16] |
| Dichloromethane / Methanol (with 0.5% Et₃N) | A more polar system for eluting the compound if it retains too strongly in Hex/EtOAc. |
Detailed Step-by-Step Methodologies
Protocol 1: Purification by Recrystallization
This protocol assumes the crude material is >90% pure as determined by TLC or ¹H NMR.
-
Solvent Selection: Choose a suitable solvent from Table 2. Ethanol is a well-documented starting point.[3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions to the solid on a hot plate, swirling until a clear solution is obtained.[11]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Moving the flask to an ice bath after it has reached room temperature will maximize the yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for mixtures containing significant impurities.
-
TLC Analysis: Develop a TLC plate of your crude mixture using various ratios of Hexane/Ethyl Acetate to find a system that gives your product an Rf value of ~0.3. Crucially, add ~0.5-1% triethylamine to the TLC solvent jar. This will mimic the column conditions and give a more accurate prediction of behavior.[12]
-
Column Preparation:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent).
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly without air bubbles.[8] Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method and generally gives better results than loading a liquid sample.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column. Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.
-
Begin collecting fractions immediately. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Fraction Pooling & Evaporation: Once the product has fully eluted, pool the pure fractions together. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy this compound | 66521-54-8 [smolecule.com]
- 3. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 6. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]
- 7. mt.com [mt.com]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one CAS#: 66521-54-8 [m.chemicalbook.com]
- 15. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from Ethanol
Welcome to the technical support guide for the recrystallization of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established principles of crystallization and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound in a hot versus a cold solvent.[1][3][4] An ideal recrystallization solvent will dissolve the target compound and any impurities at its boiling point, but the target compound will be significantly less soluble at lower temperatures, allowing it to crystallize out of the solution upon cooling while the impurities remain dissolved.[5]
Ethanol is a commonly used solvent for the recrystallization of many organic compounds due to its favorable solubility characteristics and relatively low toxicity.[6] For this compound, ethanol has been shown to be an effective solvent for obtaining pure crystalline material.[7]
Experimental Workflow Overview
A typical recrystallization procedure involves several key steps, each with its own set of potential challenges. Understanding this workflow is crucial for effective troubleshooting.
Caption: General workflow for the recrystallization of this compound from ethanol.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound from ethanol in a question-and-answer format.
Issue 1: The compound does not dissolve completely in hot ethanol.
Question: I've added a significant amount of boiling ethanol, but my this compound is not fully dissolving. What should I do?
Answer:
This issue can arise from a few factors. First, ensure you are using sufficient solvent, but be mindful that using an excessive amount will lead to poor recovery.[2][8] The goal is to create a saturated solution at the boiling point of ethanol.
Troubleshooting Steps:
-
Incremental Solvent Addition: Continue adding small portions of hot ethanol to the mixture while maintaining the boiling temperature. Stir or swirl the flask continuously to aid dissolution.
-
Check for Insoluble Impurities: If a portion of the solid material refuses to dissolve even with the addition of more hot solvent, it is likely an insoluble impurity.[9] In this case, you should proceed to a hot filtration step to remove these impurities.
-
Verify Compound Identity: In rare cases, the starting material may not be the expected compound. If dissolution remains a problem, it is advisable to verify the identity and purity of your starting material using analytical techniques such as melting point analysis or spectroscopy.
Issue 2: Premature crystallization occurs during hot filtration.
Question: My product is crystallizing in the filter funnel during hot filtration. How can I prevent this?
Answer:
Premature crystallization during hot filtration is a common problem that occurs when the solution cools too quickly.[10][11] This can lead to a significant loss of product.
Troubleshooting Steps:
-
Pre-heat all Glassware: Ensure that the funnel, filter paper, and receiving flask are all pre-heated before starting the filtration. This can be achieved by placing them in a drying oven or by rinsing them with hot solvent.[11][12]
-
Use a Stemless or Short-Stemmed Funnel: These types of funnels minimize the surface area where cooling and crystallization can occur.[11]
-
Keep the Solution Hot: Work quickly and keep the solution at or near its boiling point throughout the filtration process.[13] If crystals begin to form in the funnel, you can add a small amount of hot ethanol to redissolve them.[12]
-
Use Fluted Filter Paper: Fluted filter paper increases the surface area for filtration, allowing for a faster process and reducing the time for cooling.[11]
Issue 3: No crystals form upon cooling.
Question: I have cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What went wrong?
Answer:
The failure of crystals to form is most commonly due to either using too much solvent or the formation of a supersaturated solution.[8][10]
Troubleshooting Steps:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the ethanol.[8][14] Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Induce Crystallization: If the solution is supersaturated, you can induce crystallization by:
-
Ensure Sufficient Cooling: Allow adequate time for cooling. Crystallization can sometimes be a slow process.[15] Ensure the solution has been in an ice bath for at least 15-20 minutes.[12]
Issue 4: The product "oils out" instead of forming crystals.
Question: Instead of solid crystals, an oily layer has formed at the bottom of my flask. What is this and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[8][10] This is more common with impure compounds.
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot ethanol to decrease the saturation of the solution and attempt to cool it again, but more slowly.[8]
-
Slower Cooling: Rapid cooling can promote oiling out.[8] Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.
-
Consider a Different Solvent System: If oiling out persists, ethanol may not be the ideal solvent for your specific sample's purity level. A two-solvent system, such as ethanol-water, might be necessary.[12]
Frequently Asked Questions (FAQs)
Q1: What is the ideal amount of ethanol to use for the recrystallization?
A1: The ideal amount is the minimum volume of boiling ethanol required to completely dissolve your crude product.[12] Using too much will result in a lower yield, as more of your product will remain in the mother liquor upon cooling.[2] It is best to start with a small amount of solvent and add more in small portions until the solid just dissolves.
Q2: How can I assess the purity of my recrystallized this compound?
A2: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that is close to the literature value. Impurities tend to broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Analysis: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.
Q3: My final crystals are colored. How can I decolorize them?
A3: If your crystals are colored due to the presence of colored impurities, you can use activated charcoal.[12][16] Add a small amount of activated charcoal to the hot solution before hot filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[12]
Q4: What is the expected recovery for this recrystallization?
A4: A 100% recovery is not possible with recrystallization, as some of the compound will always remain dissolved in the cold solvent.[2] A good recovery is typically in the range of 70-90%, but this can vary depending on the initial purity of the crude product and the care taken during the procedure.
Detailed Experimental Protocol
Single-Solvent Recrystallization from Ethanol
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat ethanol to its boiling point.
-
Add a small portion of the hot ethanol to the flask containing the crude solid and bring the mixture to a boil.
-
Continue adding hot ethanol in small increments until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[12]
-
-
Collection of Crystals:
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on to air-dry them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely, either in the air, in a desiccator, or in a low-temperature oven.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [18] |
| Molecular Weight | 176.22 g/mol | [19][20] |
| Appearance | Yellow crystalline solid | [7][19] |
| Melting Point | 100-105 °C (for the pyridin-3-yl isomer) | [19] |
| Solubility | Soluble in most organic solvents | [19] |
Visualization of Key Concepts
Caption: Relationship between temperature, solvent, and solubility in recrystallization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. quora.com [quora.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recrystallization using ethanol: Significance and symbolism [wisdomlib.org]
- 7. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 18. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. forecastchemicals.com [forecastchemicals.com]
- 20. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Chromatographic Purification of Enaminones
Welcome to the technical support center for the chromatographic purification of enaminones. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile synthetic intermediates. Enaminones are key building blocks in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules.[1][2][3][4][5][6] However, their unique structural features—a conjugated system encompassing an amine, a double bond, and a carbonyl group—can present specific challenges during purification.
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. The guidance here is structured to explain not just the "how," but also the "why," empowering you to make informed decisions in your experimental work.
FAQs: Foundational Questions in Enaminone Chromatography
Q1: What is the first-line chromatography technique for purifying a newly synthesized enaminone?
For most routine purifications of enaminones, flash column chromatography using normal-phase silica gel is the most common and effective starting point.[1][3] It offers a good balance of speed, resolution, and cost-effectiveness for scales ranging from milligrams to several grams.[7]
The acidic nature of silica can sometimes be problematic for basic compounds like enaminones, potentially causing streaking or even decomposition on the column.[8][9][10] However, many enaminones, particularly those with ester functionalities, have been shown to be stable on silica gel.[11] The key is to first assess the stability and chromatographic behavior on a small scale using Thin Layer Chromatography (TLC).
Q2: How do I select an appropriate solvent system for TLC and column chromatography of my enaminone?
The selection of a mobile phase is critical for achieving good separation. A systematic approach starting with TLC is highly recommended.[12]
Step-by-Step Solvent System Selection:
-
Start with a standard solvent system: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is a versatile starting point for many organic compounds.[13][14]
-
Spot and Develop: Dissolve a small amount of your crude reaction mixture and spot it on a TLC plate. Develop the plate in a chamber with your chosen solvent system (e.g., 20% ethyl acetate in hexanes).
-
Aim for an Ideal Rf Value: For effective separation in column chromatography, the Rf (retention factor) of your target enaminone on the TLC plate should ideally be between 0.15 and 0.4.[12]
-
Adjust Polarity:
-
If Rf is too low (compound doesn't move far): Increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[12][14]
-
If Rf is too high (compound moves with the solvent front): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).[12]
-
-
For Highly Polar Enaminones: If your enaminone is very polar and shows low Rf even in 100% ethyl acetate, consider switching to a more polar solvent system, such as methanol in dichloromethane.[13][15]
| Compound Polarity | Recommended Starting Solvent Systems |
| Non-polar to Moderately Polar | Hexanes/Ethyl Acetate, Hexanes/Diethyl Ether |
| Polar | Dichloromethane/Methanol, Ethyl Acetate/Methanol |
| Very Polar / Basic | Dichloromethane/Methanol with 1% Triethylamine or Ammonia |
Q3: My enaminone is chiral. What are the primary methods for separating the enantiomers?
Separating enantiomers requires a chiral environment. For enaminones, the most powerful and widely used technique is chiral High-Performance Liquid Chromatography (HPLC) .[16][17]
Key Approaches for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct method. The crude racemic mixture is passed through an HPLC column packed with a chiral stationary phase. Polysaccharide-derived CSPs are particularly effective.[18] The two enantiomers interact differently with the chiral environment, leading to different retention times and, thus, separation.[16]
-
Chiral Derivatizing Agents (CDAs): In this indirect method, the racemic enaminone is reacted with an enantiomerically pure chiral derivatizing agent.[16] This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like flash chromatography or regular HPLC. Afterward, the derivatizing agent is cleaved to yield the pure enantiomers.
Troubleshooting Guide for Common Purification Issues
This section addresses specific problems that can arise during the chromatographic purification of enaminones.
Problem 1: My enaminone is streaking badly on the silica gel TLC plate and column, leading to poor separation.
Causality: Streaking is often a sign of undesirable interactions between the analyte and the stationary phase. Since enaminones contain a basic nitrogen atom, this is frequently caused by the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel.[8][9] This strong interaction can lead to slow, uneven elution. The issue can be exacerbated if the enaminone is susceptible to hydrolysis, as residual water on the silica can promote decomposition.[10]
Solutions:
-
Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[8][10]
-
Switch to a Different Stationary Phase: If adding a basic modifier doesn't resolve the issue or is incompatible with your molecule, consider an alternative stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-based surface that masks the acidic silanols, providing a much more inert environment for purifying basic compounds.[9][20][21] This often allows for the use of simpler solvent systems like hexanes/ethyl acetate without the need for basic additives.[20]
-
Alumina (Basic or Neutral): Alumina is another option, particularly basic alumina, which is more suitable for purifying amines compared to acidic silica.[22] However, you will need to re-develop your solvent system as the selectivity is different from silica.[22]
-
Problem 2: My enaminone appears to be decomposing on the column. The yield is very low, and I see new, unexpected spots on the TLC of my collected fractions.
Causality: Decomposition on the column can be due to several factors:
-
Acid Sensitivity: As mentioned, the acidity of silica gel can catalyze the hydrolysis or degradation of sensitive compounds like imines and enaminones.[10]
-
Prolonged Exposure: The longer the compound remains on the column, the greater the opportunity for decomposition. Highly viscous solvents that lead to slow flow rates can contribute to this.[12]
-
Reactive Impurities: Sometimes, impurities from the reaction mixture can react with the enaminone on the solid support of the column.
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing 1-2% triethylamine.[19] This pre-treatment neutralizes the column.
-
Increase Elution Speed (Flash Chromatography): Use a slightly more polar solvent system than what you might typically use to get the compound off the column faster. The goal is to minimize the residence time on the stationary phase.[19] Ensure you are using "flash" conditions (positive pressure) rather than slower gravity chromatography.
-
Dry Loading: If your compound is not very soluble in the mobile phase, dissolving it in a strong, volatile solvent (like dichloromethane), adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column can lead to sharper bands and faster elution.[12]
-
Use a Desiccant: If your enaminone is particularly sensitive to hydrolysis, ensure your solvents are dry. While not always practical for column chromatography, minimizing water is key. The silica gel itself contains water, which can be a factor.[10][23] Using a freshly opened bottle of silica or drying it beforehand are options for highly sensitive compounds.
Problem 3: I can't separate my enaminone from a very similar impurity (e.g., a starting material or a closely related byproduct).
Causality: Poor resolution between two compounds means their affinities for the stationary and mobile phases are too similar. To separate them, you need to enhance the differences in their interactions with the chromatography system.
Solutions:
-
Optimize the Mobile Phase:
-
Fine-Tune Polarity: Instead of large jumps in solvent composition, try making small, incremental changes (e.g., changing from 15% to 17% ethyl acetate in hexanes).
-
Change Solvent Selectivity: Swapping one of the solvents for another of similar polarity but different chemical nature can alter the specific interactions. For example, if you are using hexanes/ethyl acetate, try switching to hexanes/diethyl ether or dichloromethane/methanol.[13] These solvents have different hydrogen bonding capabilities and can change the elution order or improve separation.
-
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails to provide a separation, reversed-phase HPLC or flash chromatography can be an excellent alternative.
-
Principle: In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8] This inverts the elution order, with more polar compounds eluting first.
-
Application for Enaminones: This technique can be particularly useful for polar enaminones. For basic amines, running the separation at a higher pH (using a buffer or an additive like TEA) can improve peak shape and retention.[8]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than flash chromatography due to smaller particle sizes of the stationary phase.[7][24] Both normal-phase and reversed-phase HPLC can be employed.
References
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Purification capabilities enhanced - Enamine [enamine.net]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorbtech.com [sorbtech.com]
- 13. Chromatography [chem.rochester.edu]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. sorbtech.com [sorbtech.com]
- 22. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. stabilityhub.com [stabilityhub.com]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enaminone Synthesis Using DMF-DMA
Welcome to the technical support resource for researchers utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in enaminone synthesis. This guide is structured to provide practical, in-depth solutions to common challenges encountered during this versatile and widely used reaction. As Senior Application Scientists, we aim to move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We focus on the causality behind each issue and provide actionable, field-tested solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue that can often be traced back to reagent quality, reaction conditions, or incomplete conversion.
Possible Causes:
-
Reagent Decomposition: DMF-DMA is highly sensitive to moisture. Hydrolysis of the acetal renders it inactive for the enamination reaction. Using an old bottle or improper storage is a common culprit.
-
Suboptimal Temperature: The condensation reaction has a specific activation energy. While some highly activated methylene compounds react at room temperature, most require heating to proceed efficiently.[1] Conversely, excessive heat can promote byproduct formation.
-
Incomplete Reaction: Insufficient reaction time or a non-optimal solvent can lead to a mixture of starting material and product, making purification difficult and lowering the isolated yield.
-
Incorrect Stoichiometry: Using too little DMF-DMA will naturally result in incomplete conversion.
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use a fresh bottle of DMF-DMA or distill the reagent before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents. Adding molecular sieves (3Å) can help scavenge trace amounts of water.[2]
-
Optimize Reaction Temperature: Begin by running the reaction in a solvent like toluene or xylene under reflux, as these conditions are broadly effective.[1] For sensitive substrates, you can screen lower temperatures (e.g., 60-80 °C) and monitor progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[3]
-
Monitor Reaction Progress: Track the consumption of your starting material using TLC or LC-MS. The reaction is typically complete when the starting ketone or active methylene spot has disappeared.
-
Adjust Stoichiometry: A slight excess of DMF-DMA (e.g., 1.1–1.5 equivalents) is often used to drive the reaction to completion.[4] However, a large excess should be avoided as it can lead to the formation of bis-adducts (see Q2).
Q2: My TLC plate shows multiple spots, and the final product is difficult to purify. What are these impurities?
The presence of multiple spots indicates the formation of byproducts alongside your desired enaminone. Identifying these impurities is the first step toward eliminating them.
Possible Causes & Identification:
-
Bis-Adduct Formation: If your starting material has more than one reactive site, or if the enaminone product itself can react further, a second condensation with DMF-DMA can occur. This is especially common with a large excess of DMF-DMA and prolonged heating.[5] For example, reacting phenylacetone with two moles of DMF-DMA yields a 1,5-bis-dimethylamino-2-phenylpenta-1,4-dien-3-one byproduct.[5]
-
Unreacted Starting Material: As discussed in Q1, this results from an incomplete reaction.
-
Hydrolysis Products: The breakdown of DMF-DMA in the presence of water produces methanol and N,N-dimethylformamide (DMF). If the solvent itself is DMF, it can also hydrolyze under harsh conditions (high heat, presence of acid/base) to form dimethylamine and formic acid.[6][7][8] These are typically volatile and removed during workup but can sometimes complicate analysis.
Suggested Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of DMF-DMA to your substrate. For mono-substitution, use no more than 1.5 equivalents of DMF-DMA.
-
Optimize Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the slower formation of secondary products like bis-adducts.
-
Purification Strategy:
-
Recrystallization: Enaminones are often crystalline solids. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or toluene) is a highly effective method for removing most common byproducts.[3][9]
-
Column Chromatography: For stubborn impurities or non-crystalline products, silica gel chromatography is a reliable alternative.
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Identification | Mitigation Strategy |
| Bis-Adduct | Reaction of the initial enaminone product with a second molecule of DMF-DMA.[5] | A less polar spot on TLC compared to the mono-adduct; distinct NMR/MS signals. | Use a strict 1.0-1.2 molar equivalent of DMF-DMA; monitor reaction by TLC and stop upon consumption of starting material. |
| Methanol | Direct byproduct from the condensation reaction (elimination of -OCH₃). | Highly volatile; removed during solvent evaporation. | Inherent to the reaction; no mitigation needed as it is easily removed. |
| N,N-Dimethylformamide (DMF) | Formed from the breakdown of the reaction intermediate. | Highly polar, water-soluble solvent. | Inherent to the reaction; removed during aqueous workup or evaporation under high vacuum. |
| Dimethylamine & Formic Acid | Hydrolysis of DMF (solvent) or DMF-DMA under harsh conditions (heat + water).[7][8] | Can alter the pH of the reaction mixture; may appear as salt adducts in mass spectrometry. | Use anhydrous reagents and solvents; conduct reactions under an inert atmosphere.[10] |
Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions about the chemistry of enaminone synthesis with DMF-DMA.
Q3: What is the accepted mechanism for enaminone formation with DMF-DMA?
The reaction proceeds via a well-established condensation mechanism. The key steps are the deprotonation of the active methylene compound, nucleophilic attack on the electrophilic DMF-DMA, and subsequent elimination.
Mechanism Steps:
-
Enolate Formation: The active methylene compound (e.g., a ketone) is deprotonated at its α-carbon, either by a base or through tautomerization to its enol form.
-
Nucleophilic Attack: The resulting enolate (a potent nucleophile) attacks the electrophilic central carbon of DMF-DMA.[2]
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a molecule of methanol to form the stable, conjugated enaminone product. The reaction is driven forward by the formation of this stable product and the volatile methanol byproduct.[2]
Caption: Reaction mechanism for enaminone synthesis using DMF-DMA.
Q4: How does the formation of a bis-adduct occur, and how can it be visualized?
A bis-adduct is formed when the initial enaminone product undergoes a second reaction with another molecule of DMF-DMA. This is most likely to happen if the starting material has two acidic protons on the same carbon (e.g., from a methyl ketone) and reaction conditions are forced with excess reagent and heat.
Caption: Pathway showing the formation of a bis-adduct byproduct.
Q5: Can you provide a general experimental protocol for a beginner?
Certainly. This protocol is a robust starting point for the synthesis of an enaminone from a simple ketone. Always remember to perform a thorough literature search for your specific substrate, as optimal conditions may vary.
Protocol: Synthesis of (E)-4-(dimethylamino)but-3-en-2-one from Acetone
Materials:
-
Acetone (starting material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the starting ketone (1.0 eq.). Dissolve it in a minimal amount of anhydrous toluene (e.g., 2-3 mL per mmol of ketone).
-
Addition of DMF-DMA: While stirring, add DMF-DMA (1.2 eq.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction's progress by TLC, checking for the disappearance of the starting ketone spot (typically 4-12 hours).[1]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is often pure enough for many applications. For higher purity, recrystallize the product from a minimal amount of hot ethanol. The pure enaminone should precipitate as crystals upon cooling.[3]
-
Drying: Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final product.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and resolving issues during your synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1156437C - Hydrolysis inhibiting method for dimethylformamide - Google Patents [patents.google.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Welcome to the technical support guide for (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability and handling of this versatile enaminone compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound.
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a light yellow crystalline powder that is generally stable when stored in a cool, dry, and dark place.[1] It is recommended to store the compound under an inert atmosphere at 2-8°C for long-term preservation.[2] The compound has a reported shelf life of up to 2 years under proper storage conditions.[1]
Q2: How does pH affect the stability of this enaminone? Is it prone to hydrolysis?
A2: Yes, like many enaminones, this compound is susceptible to hydrolysis, particularly under acidic conditions.[3][4][5] The enamine moiety can be hydrolyzed back to the corresponding ketone (2-acetylpyridine) and secondary amine (dimethylamine) in the presence of aqueous acid.[5][6] The reaction is reversible, but is driven towards the hydrolysis products in the presence of excess water.[4] The rate of hydrolysis is pH-dependent, and complex degradation patterns can emerge at different pH values.[3][7]
Q3: What are the primary degradation products I should be aware of?
A3: The primary degradation pathway under aqueous acidic conditions is hydrolysis. This results in the cleavage of the C=C-N bond, yielding 2-acetylpyridine and dimethylamine. Under certain conditions, other side reactions or further degradation of the primary products may occur. Monitoring reactions by techniques like TLC or LC-MS can help in identifying unexpected byproducts.
Q4: Is the compound sensitive to light?
A4: Yes, enaminones can be photosensitive.[8] Exposure to light, particularly UV irradiation, can lead to cis-trans isomerization, and in some cases, cyclization or decomposition.[8] It is crucial to protect the compound and its solutions from light to prevent photochemical degradation and ensure the integrity of the intended (E)-isomer.
Q5: What is the thermal stability of this compound?
A5: While specific high-temperature stability data for this exact compound is not extensively detailed in the provided search results, enaminones, in general, can be sensitive to high temperatures. Thermal analysis of a similar enaminone compound showed it to be compatible with common pharmaceutical excipients, suggesting reasonable thermal stability under those specific conditions. However, prolonged exposure to elevated temperatures, especially in the presence of reactive reagents or catalysts, could lead to decomposition. It is advisable to conduct reactions at the lowest effective temperature.
Q6: In which solvents is the compound soluble and stable?
A6: The compound is reported to be soluble in most organic solvents.[1] For reactions, common aprotic solvents are generally suitable. When considering protic solvents, especially in the presence of acid or base catalysts, the potential for solvolysis (hydrolysis if water is present) should be considered. For long-term storage of solutions, anhydrous aprotic solvents are recommended, and solutions should be stored under an inert atmosphere and protected from light.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield in a reaction. | 1. Degradation of the starting enaminone: This could be due to acidic reaction conditions, presence of water, or exposure to light. 2. Incorrect reaction conditions: Temperature, reaction time, or choice of catalyst may not be optimal. | 1. Verify the purity of the starting material: Use techniques like NMR or LC-MS. 2. Ensure anhydrous conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the reaction from light: Wrap the reaction vessel in aluminum foil. 4. Optimize reaction conditions: Perform small-scale experiments to test different temperatures, reaction times, and catalysts. |
| Formation of multiple unexpected byproducts. | 1. Hydrolysis of the enaminone: As mentioned, acidic and aqueous conditions can lead to the formation of 2-acetylpyridine. 2. Side reactions: The enaminone is a versatile intermediate and can participate in various reactions, including Michael additions and condensations.[9] 3. Photochemical reactions: Exposure to light can induce unintended reactions.[8] | 1. Control the pH: If acidic conditions are necessary, consider using a milder acid or a buffered system. 2. Monitor the reaction closely: Use TLC or LC-MS to track the formation of products and byproducts. 3. Purify the product carefully: Column chromatography is often effective for separating the desired product from byproducts. |
| Inconsistent reaction outcomes. | 1. Variability in starting material quality: The purity of the enaminone can affect its reactivity. 2. Inconsistent reaction setup: Minor variations in moisture, air exposure, or light exposure can lead to different results. | 1. Standardize the quality of the starting material: Use a fresh, properly stored batch of the enaminone. 2. Develop a standardized reaction protocol: Clearly define all reaction parameters and adhere to them strictly. |
| Difficulty in purifying the final product. | 1. Presence of polar byproducts: Hydrolysis products can be polar and may co-elute with the desired product. 2. Product instability on silica gel: Some compounds can degrade on silica gel. | 1. Optimize the chromatography conditions: Experiment with different solvent systems for better separation. 2. Consider alternative purification methods: Recrystallization or preparative HPLC may be suitable alternatives. 3. Neutralize the silica gel: If the product is acid-sensitive, consider using silica gel that has been treated with a base (e.g., triethylamine). |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Assessment of Hydrolytic Stability under Acidic Conditions
Objective: To determine the rate of hydrolysis of the enaminone at a specific acidic pH.
Materials:
-
This compound
-
Aqueous buffer solution (e.g., pH 4 or 5)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Thermostated water bath
Procedure:
-
Prepare a stock solution of the enaminone in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
In a series of vials, add a specific volume of the aqueous buffer.
-
Place the vials in a thermostated water bath set to the desired temperature (e.g., 37°C).
-
To initiate the experiment, add a small aliquot of the enaminone stock solution to each vial to achieve the desired final concentration.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further degradation.
-
Analyze the samples by HPLC to quantify the remaining amount of the enaminone.
-
Plot the concentration of the enaminone versus time to determine the degradation kinetics.
Protocol 2: Evaluation of Photostability
Objective: To assess the stability of the enaminone upon exposure to light.
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile or chloroform)
-
UV-Vis spectrophotometer or HPLC system
-
Light source (e.g., daylight or a specific wavelength UV lamp)
-
Control samples wrapped in aluminum foil
Procedure:
-
Prepare a solution of the enaminone in the chosen solvent at a known concentration.
-
Divide the solution into two sets of containers (e.g., quartz cuvettes or vials).
-
Wrap one set of containers completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to the light source for a defined period.
-
At regular intervals, measure the UV-Vis spectrum or analyze an aliquot by HPLC for both the exposed and control samples.
-
Compare the changes in the absorbance spectrum or the peak area of the enaminone to evaluate the extent of photodegradation.
Section 4: Visualizing Degradation and Workflows
Hydrolytic Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of the enaminone.
Troubleshooting Workflow for Low Product Yield
This flowchart provides a systematic approach to troubleshooting reactions with low yields.
References
- 1. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
- 2. 3-(Dimethylamino)-1-(pyridine-2-yl)prop-2-en-1-one CAS#: 66521-54-8 [m.chemicalbook.com]
- 3. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 66521-54-8 [smolecule.com]
Technical Support Center: Troubleshooting Enaminone Reactions with Nucleophiles
Welcome to the technical support center for enaminone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with enaminones and nucleophiles. Enaminones are versatile building blocks in organic synthesis due to their unique electronic properties, featuring a conjugated system that makes them susceptible to both electrophilic and nucleophilic attack.[1][2] However, this reactivity can also lead to challenges in the laboratory. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Understanding Enaminone Reactivity
Enaminones possess a "push-pull" electronic structure, with the amine acting as an electron-donating group and the carbonyl as an electron-withdrawing group.[3] This polarization creates nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon and the α-carbon, making them versatile reagents.[4] Their reactivity is highly dependent on the nature of the substituents on the nitrogen and the carbonyl group, as well as the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My enaminone synthesis is resulting in a significantly lower yield than expected. What are the first things I should check?
When troubleshooting low yields, a systematic review of your experimental setup is the best starting point.[5][6] Many yield issues arise from common laboratory oversights rather than complex chemical problems.[7][8]
Initial Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in your β-dicarbonyl compounds or amines can lead to side reactions or inhibit catalysts.[5] It is crucial to verify the purity of your starting materials using techniques like NMR or GC-MS and purify them if necessary.
-
Solvent and Reagent Quality: The presence of water can be detrimental, especially in reactions sensitive to moisture.[5][9] Ensure that all solvents are anhydrous and reagents have not degraded. Using freshly dried solvents is a critical step.
-
Reaction Atmosphere: For air- or moisture-sensitive reactions, confirm that your glassware was properly flame-dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Temperature Control: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[5][7] Use a calibrated thermometer and a reliable heating or cooling system to maintain the desired temperature.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products often points to the competing reactivity of the enaminone system or side reactions of the starting materials.
-
Self-Condensation of Starting Materials: Aldehydes and ketones, particularly those with α-hydrogens, can undergo self-condensation (aldol reaction) under basic or acidic conditions.
-
Over-alkylation/acylation: Enamines can be susceptible to multiple additions of the nucleophile, especially if the nucleophile is highly reactive or used in large excess.[10]
-
Hydrolysis of the Enaminone: Enaminones can be sensitive to hydrolysis, especially under acidic conditions, reverting to the corresponding β-dicarbonyl compound and amine.[11][12][13][14] The mechanism involves protonation of the enamine, followed by the addition of water.[12][15]
-
Aza-Michael vs. Michael Addition: In reactions with ambident nucleophiles, competition between N-attack (aza-Michael) and C-attack (Michael) can occur, leading to a mixture of products.[16]
Q3: My enaminone product is difficult to purify. What strategies can I employ?
Purification of enaminones can be challenging due to their potential instability on silica gel.[17]
-
Chromatography on Basic Alumina: Basic alumina can be a better choice for the purification of enaminones that are sensitive to the acidic nature of silica gel.[17]
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems to find optimal conditions.
-
Extraction: A simple acid-base extraction can sometimes be used to separate the enaminone product from non-basic impurities.
-
Kugelrohr Distillation: For liquid products that are thermally stable, Kugelrohr distillation can be an effective purification method.
Troubleshooting Guide: Specific Scenarios
Scenario 1: Low Yield in Aza-Michael Addition Reactions
The aza-Michael addition is a crucial reaction for forming C-N bonds using enaminones as substrates.[18] Low yields in these reactions can be frustrating, but a systematic approach can help identify and resolve the issue.
Question: My aza-Michael addition of a primary amine to an enone is giving a low yield of the desired β-amino carbonyl compound. How can I optimize this reaction?
Answer: The aza-Michael reaction is influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the enone, the catalyst, and the solvent.
Troubleshooting Protocol for Aza-Michael Addition:
-
Evaluate Nucleophile and Electrophile Reactivity:
-
Less nucleophilic aromatic amines may require more forcing conditions or a suitable catalyst to react efficiently.[19]
-
Steric hindrance on either the amine or the enone can significantly slow down the reaction.
-
-
Catalyst Screening: While some aza-Michael additions proceed without a catalyst, many benefit from one.
-
Lewis Acids: Catalysts like Ce(OTf)₃, Sc(OTf)₃, or Bi(OTf)₃ can activate the enone towards nucleophilic attack.[2]
-
Bases: Weak bases can deprotonate the nucleophile, increasing its reactivity.
-
Enzymes: In some cases, enzymes like α-amylase have been shown to catalyze the aza-Michael addition in an aqueous medium.[19]
-
-
Solvent Optimization: The choice of solvent can have a profound impact on reaction rate and selectivity.
| Solvent | Polarity | Typical Observations |
| Toluene | Non-polar | Often used for azeotropic removal of water in enaminone formation. |
| THF | Polar aprotic | Good general-purpose solvent. |
| Acetonitrile | Polar aprotic | Can promote reactions involving charged intermediates. |
| Ethanol | Polar protic | Can act as a proton source and may participate in the reaction. |
| Water | Polar protic | Can be a green solvent choice and may accelerate certain reactions.[2][20] |
| Solvent-free | N/A | Can be an environmentally friendly option and may lead to faster reactions.[2][18] |
-
Temperature and Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A temperature screen can also identify the ideal conditions for product formation while minimizing decomposition.
Workflow for Optimizing Aza-Michael Addition:
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing polymerization of enaminones during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for enaminone synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly the persistent issue of unwanted polymerization. Enaminones are exceptionally versatile intermediates, but their inherent reactivity can lead to frustrating side reactions.[1][2] This guide provides in-depth, field-proven insights to help you navigate these complexities, ensuring the integrity and success of your synthesis.
Understanding Enaminone Instability: The Root of Polymerization
Before troubleshooting, it's crucial to understand why enaminones polymerize. Their structure is a double-edged sword: the very features that make them synthetically valuable also make them prone to self-reaction. An enaminone contains both a nucleophilic enamine moiety and an electrophilic α,β-unsaturated carbonyl system within the same molecule.[1][2] This dual reactivity creates a pathway for self-condensation or Michael-type addition reactions, where one enaminone molecule attacks another, initiating a polymerization cascade.
Factors like heat, acidic or basic catalysts, and even prolonged reaction times can provide the necessary activation energy for this process to outcompete your desired reaction.
Frequently Asked Questions (FAQs)
Here are direct answers to the most common questions we receive regarding enaminone polymerization.
Q1: My reaction mixture turned into an insoluble tar upon heating. What happened? This is a classic sign of thermal polymerization. Excessive heat can accelerate the self-addition of enaminone molecules. Many standard enaminone synthesis procedures, such as the condensation of 1,3-dicarbonyls with amines, often call for refluxing conditions with azeotropic removal of water. While effective for forming the enaminone, this can be too harsh for sensitive substrates.
Q2: I'm observing broad, undefined peaks in my NMR spectrum post-purification. Is this polymer? Yes, this is highly likely. Sharp, well-defined peaks in an NMR spectrum correspond to a single, pure compound. The appearance of broad humps, particularly in the aliphatic and aromatic regions, indicates the presence of a mixture of large molecules with similar but not identical repeating units—a hallmark of a polymer.
Q3: Can my choice of solvent contribute to polymerization? Absolutely. While solvent-free conditions have been shown to be efficient in some cases by improving reaction times and yields[2][3], the choice of solvent is critical when one is used. Polar aprotic solvents can sometimes stabilize charged intermediates that may lead to side reactions, while non-polar solvents might not adequately solvate the reactants. The ideal solvent often depends on the specific substrates. For instance, methanol and ethanol have been identified as effective solvents in certain syntheses.[2]
Q4: Are certain catalysts more prone to causing polymerization? Yes. Strong acids or bases, while effective at catalyzing the initial condensation, can also promote side reactions. The goal is to find a catalyst that is active enough to facilitate enaminone formation but mild enough to prevent subsequent polymerization. Catalysts like PPA-SiO₂, ceric ammonium nitrate, and KHSO₄/SiO₂ have been used successfully under milder conditions, including room temperature or solvent-free grinding, which can minimize polymerization.[2][4]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving specific polymerization-related issues during your experiments.
Issue 1: Rapid Polymerization During Initial Reaction Setup
-
Symptom: The reaction mixture becomes viscous or solidifies shortly after adding all reagents, even before significant heating.
-
Potential Cause: Highly reactive starting materials (e.g., unhindered 1,3-dicarbonyls or primary amines) are reacting too quickly and exothermically. Some reactions, like those involving acetophenone, can be stormy with significant self-heating that requires cooling.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting rapid polymerization.
Issue 2: Polymer Formation During Workup or Purification
-
Symptom: The crude product looks clean, but polymerization occurs during solvent removal (rotovap) or column chromatography.
-
Potential Cause: The enaminone is thermally or acid-sensitive. Heat from the rotovap water bath or the acidic nature of silica gel can trigger polymerization.
-
Troubleshooting Workflow:
Step 1: Re-evaluate Your Workup
-
Problem: Are you using a strong acid wash?
-
Solution: Neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the product. Ensure the organic layer is thoroughly dried before solvent removal.
Step 2: Modify Your Purification Technique
-
Problem: Polymerization on silica gel column.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of triethylamine (~1%) to neutralize acidic sites.
-
Switch Stationary Phase: Use a less acidic stationary phase, such as alumina (basic or neutral grade), or consider reverse-phase chromatography.
-
Avoid Heat: Concentrate your product in vacuo at low temperatures (e.g., ≤30°C water bath). If the product is a solid, recrystallization may be a gentler alternative to chromatography.
-
-
Preventative Strategies and Best Practices
Proactive measures are the most effective way to prevent polymerization.
Table 1: Impact of Reaction Parameters on Polymerization
| Parameter | Recommendation | Rationale |
| Temperature | Use the lowest effective temperature. Start at room temp and heat gently if needed. | Minimizes the activation energy for the unwanted self-polymerization side reaction.[5] |
| Catalyst | Use mild, heterogeneous, or Lewis acid catalysts. | Promotes the desired reaction while being less likely to catalyze polymerization. Solid catalysts can be easily filtered off, preventing further reaction.[2][4] |
| Solvent | Consider solvent-free conditions or use non-polar/mildly polar solvents (e.g., Toluene, Ethanol). | Solvent-free reactions can be faster, reducing overall reaction time and potential for side reactions.[2][3] Toluene allows for azeotropic water removal at a controlled temperature. |
| Atmosphere | Run reactions under an inert atmosphere (Nitrogen or Argon). | Prevents potential oxidative side reactions which can sometimes generate radical species that initiate polymerization. |
| Reactant Purity | Use freshly purified starting materials. | Impurities, especially acidic or metallic residues, can inadvertently catalyze polymerization. |
Protocol: General Synthesis Using a Mild, Heterogeneous Catalyst
This protocol is designed to minimize polymerization by using a solid-supported acid under solvent-free conditions, a method proven to be effective and environmentally benign.[2]
Objective: Synthesize a β-enaminone from a 1,3-dicarbonyl compound and a primary amine while minimizing polymer formation.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
PPA-SiO₂ (Polyphosphoric acid on silica gel) catalyst (quantity as per manufacturer/literature recommendation)
-
Mortar and pestle
-
Round bottom flask with magnetic stir bar
-
Heating mantle with temperature control
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Filter funnel with celite or filter paper
Procedure:
-
Preparation: Gently grind the solid 1,3-dicarbonyl compound and the PPA-SiO₂ catalyst in a mortar and pestle to ensure a homogenous mixture. Transfer the mixture to a round bottom flask.
-
Reactant Addition: Add the primary amine to the flask. If the amine is a liquid, add it portion-wise. If it's a solid, add it all at once and briefly grind again if necessary.
-
Reaction: Place the flask in a pre-heated heating mantle at a moderate temperature (e.g., 70°C). Stir the reaction mixture. The reaction is often complete in a short time (e.g., 30-60 minutes). Monitor the reaction progress by TLC.
-
Workup - Catalyst Removal: After the reaction is complete (as judged by TLC), cool the flask to room temperature. Add ethyl acetate to dissolve/suspend the reaction mixture.
-
Filtration: Filter the mixture through a pad of celite or filter paper to remove the solid PPA-SiO₂ catalyst. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator with a low-temperature water bath (≤30°C).
-
Purification: If necessary, purify the crude product by recrystallization or by using a neutralized silica gel column as described in the troubleshooting section.
Visualizing the Polymerization Pathway
Understanding the mechanism can aid in its prevention. The diagram below illustrates a simplified Michael-type addition pathway for enaminone polymerization.
Caption: Simplified Michael-type polymerization pathway.
References
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. A revision for the synthesis of β-enaminones in solvent free conditions: efficacy of different supported heteropoly acids as active and reusable catalysts | Semantic Scholar [semanticscholar.org]
- 4. Enaminone synthesis by amination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Welcome to the technical support center for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to confidently and efficiently scale your synthesis.
Introduction
This compound is a valuable building block in organic synthesis, notably as a precursor for various heterocyclic compounds with potential pharmacological activities.[1][2] The most common and direct route to this enaminone is the condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] While this reaction is generally straightforward on a lab scale, scaling up can present unique challenges. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves a condensation reaction where 2-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds by nucleophilic attack of the enol or enolate of 2-acetylpyridine on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol.
Q2: What is the typical solvent and temperature for this reaction?
A2: The reaction is often carried out using an excess of DMF-DMA which can also serve as the solvent.[3] Alternatively, a high-boiling inert solvent can be used. The reaction is typically performed at reflux temperature to drive the reaction to completion.[3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-acetylpyridine) and the appearance of the product spot (which is typically more polar and UV active) indicate the progression of the reaction.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted 2-acetylpyridine, side-products from the self-condensation of 2-acetylpyridine (an aldol-type reaction), or byproducts from the decomposition of DMF-DMA at high temperatures.
Q5: How is the product typically purified?
A5: After the reaction is complete, the excess DMF-DMA and any volatile byproducts are typically removed under reduced pressure. The resulting crude product, often an orange residue, can be purified by recrystallization from a suitable solvent such as ethanol.[3]
Troubleshooting Guide
Scaling up a chemical synthesis can introduce variables that may not be apparent at a smaller scale. This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving issues during your synthesis.
Caption: A workflow for troubleshooting synthesis issues.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Reagent quality: Degradation of 2-acetylpyridine or DMF-DMA. 3. Moisture: Presence of water can hydrolyze DMF-DMA. | 1. Increase reaction time and/or temperature. Monitor by TLC until the starting material is consumed. 2. Use freshly distilled or high-purity reagents. Check the quality of starting materials by NMR or other analytical techniques. 3. Ensure all glassware is dry and use anhydrous conditions if necessary. |
| Formation of a Dark, Tarry Substance | 1. High reaction temperature: Prolonged heating at very high temperatures can lead to decomposition of the product or starting materials. 2. Side reactions: Polymerization or other side reactions may be occurring. | 1. Lower the reaction temperature and extend the reaction time. Consider using a high-boiling inert solvent to better control the temperature. 2. Use a slightly larger excess of DMF-DMA to favor the desired reaction pathway. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities: Residual solvent or byproducts can prevent crystallization. 2. Incorrect solvent for recrystallization. | 1. Ensure complete removal of the reaction solvent/excess DMF-DMA under high vacuum. 2. Attempt recrystallization from different solvents or solvent mixtures. (e.g., ethanol, ethyl acetate/hexane). Trituration with a non-polar solvent like hexane can sometimes induce crystallization. |
| Multiple Spots on TLC of the Crude Product | 1. Incomplete reaction: Both starting material and product are present. 2. Formation of side products: Aldol-type self-condensation of 2-acetylpyridine. | 1. Continue the reaction until the starting material is consumed. 2. Optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. Purification by column chromatography may be necessary if recrystallization is ineffective. |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
-
2-Acetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for workup and recrystallization
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq). The excess DMF-DMA also acts as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).
-
Work-up: After the reaction is complete (as indicated by the consumption of 2-acetylpyridine), allow the mixture to cool to room temperature. Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator. An orange to brown residue should be obtained.
-
Purification: Recrystallize the crude residue from hot ethanol. Filter the resulting yellow crystals and wash them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the pure this compound.
Mechanistic Insight
Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of the enaminone proceeds through the following key steps:
Caption: Simplified mechanism of enaminone formation.
The initial step is the formation of an enolate from 2-acetylpyridine. This nucleophilic enolate then attacks the electrophilic carbon of DMF-DMA. The subsequent elimination of two molecules of methanol drives the reaction towards the formation of the stable, conjugated enaminone product.
References
Temperature control in the synthesis of pyridyl enaminones
Welcome to the technical support center for the synthesis of pyridyl enaminones. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. Pyridyl enaminones are crucial intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic systems.[1][2][3][4] Achieving high yields and purity is often contingent on precise control over reaction parameters, with temperature being one of the most critical factors.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to address specific issues you may encounter during your experiments, explaining the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of pyridyl enaminones where temperature is a likely root cause.
Question 1: My reaction is resulting in a very low yield or failing to proceed to completion. How can I address this with temperature adjustments?
Answer:
A low or non-existent yield is a frequent challenge, often directly linked to insufficient thermal energy for the reaction to proceed at an adequate rate. The synthesis of enaminones, which is fundamentally a condensation reaction between a β-dicarbonyl compound and an amine, involves the formation of a carbinolamine intermediate followed by dehydration.[5][6] Both of these steps are temperature-dependent.
Possible Causes and Solutions:
-
Insufficient Activation Energy: The initial nucleophilic attack of the amine on the carbonyl group and the subsequent dehydration to form the enaminone require a certain amount of energy to overcome the activation barrier. If the reaction temperature is too low, the reaction kinetics will be very slow, leading to a low conversion of starting materials to the product.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). For many standard pyridyl enaminone syntheses, temperatures ranging from room temperature to reflux in solvents like ethanol or toluene are effective.[7][8] Some protocols may even call for temperatures around 120°C.[9][10]
-
-
Poor Solubility of Starting Materials: If your starting materials are not fully dissolved at the initial reaction temperature, the reaction will be heterogeneous and proceed very slowly.
-
Solution: Gently warm the reaction mixture to ensure all reactants are in solution before commencing the reaction at the target temperature. If solubility remains an issue, consider a different solvent that can dissolve the reactants at a moderate temperature.
-
Experimental Protocol: General Procedure for Temperature Optimization
-
Set up the reaction with your pyridyl-containing β-dicarbonyl compound and amine in a suitable solvent (e.g., ethanol, acetonitrile, or toluene) under an inert atmosphere if necessary.
-
Start the reaction at room temperature and stir for a designated period (e.g., 1-2 hours), monitoring by TLC.
-
If no significant product formation is observed, gradually increase the temperature to 40-50°C and continue monitoring.
-
If the reaction is still sluggish, increase the temperature to reflux and monitor for completion.
-
For particularly unreactive substrates, a higher boiling point solvent like xylene or solvent-free conditions at elevated temperatures might be necessary.[10]
Question 2: I am observing the formation of significant impurities or side products in my reaction. Could temperature be the culprit?
Answer:
Yes, improper temperature control is a common reason for the formation of impurities. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of both starting materials and the desired product.
Common Side Reactions and Temperature-Related Solutions:
-
Self-Condensation of the Carbonyl Compound: β-dicarbonyl compounds can undergo self-condensation, especially at elevated temperatures in the presence of a base.
-
Solution: Running the reaction at a lower temperature can often minimize this side reaction.[11] If a catalyst is being used, ensure it is not overly basic, or consider a milder catalyst. Some iodine-catalyzed syntheses can proceed efficiently at room temperature, which can reduce side reactions.[12][13][14]
-
-
Michael Addition: The enaminone product can sometimes react further with another molecule of the β-dicarbonyl compound via a Michael addition, leading to complex byproducts.
-
Solution: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Stepwise addition of the reactants, where the amine is added slowly to the β-dicarbonyl compound, can also help to control the concentration of the reactants and minimize side reactions.
-
-
Decomposition: Both the starting materials and the enaminone product can be thermally labile. Excessive heat can lead to decomposition, resulting in a complex mixture of products and a lower yield of the desired compound.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and product stability.[10] If the product is known to be sensitive to heat, aim for shorter reaction times at a slightly higher temperature rather than prolonged heating at a lower temperature.
-
Question 3: My reaction seems to be reversible, and I am not achieving full conversion. How can temperature management help?
Answer:
The formation of enaminones is a reversible equilibrium reaction that produces water as a byproduct.[5][6] According to Le Chatelier's principle, the removal of a product will shift the equilibrium towards the formation of more products. In this case, removing water is key to driving the reaction to completion.
Strategies for Water Removal:
-
Azeotropic Distillation: This is a highly effective method for removing water. The reaction is typically run at the reflux temperature of a solvent that forms an azeotrope with water, such as toluene or benzene (use with caution due to toxicity). A Dean-Stark apparatus is used to collect the water as it is formed, physically removing it from the reaction mixture and driving the equilibrium forward.
-
Dehydrating Agents: The use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be effective, particularly for reactions run at or near room temperature.[5]
-
Elevated Temperatures: In some cases, simply running the reaction at a high enough temperature can be sufficient to drive off the water, especially if the reaction is performed in an open or vented system (ensure appropriate safety measures are in place).
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the synthesis of pyridyl enaminones?
A1: There is no single "ideal" temperature. The optimal temperature depends on the specific substrates, the solvent used, and the presence of a catalyst. Many modern methods, particularly those employing efficient catalysts like iodine or ceric ammonium nitrate, can be performed at room temperature.[12][13][15] Classical methods often require refluxing in solvents like ethanol or toluene.[16] It is always best to consult the literature for your specific substrates and to perform an optimization study if necessary.
Q2: How does the choice of catalyst affect the optimal reaction temperature?
A2: Catalysts play a significant role in lowering the activation energy of the reaction, which in turn can reduce the required reaction temperature. For instance, iodine has been shown to be an efficient catalyst for the synthesis of β-enaminones at room temperature under solvent-free conditions.[12][17] In contrast, uncatalyzed reactions or those with less active catalysts may require heating to achieve a reasonable reaction rate.
Q3: Can microwave irradiation be used to control the temperature in pyridyl enaminone synthesis?
A3: Yes, microwave-assisted synthesis is an excellent technique for rapidly and uniformly heating a reaction mixture to a precise temperature. This can lead to significantly reduced reaction times and improved yields.[11] The controlled heating provided by a microwave reactor can also help to minimize the formation of side products.
Data Summary
| Catalyst/Condition | Typical Temperature Range | Key Advantages |
| No Catalyst | Room Temperature to Reflux | Simple setup, but may require longer reaction times or higher temperatures. |
| Acid Catalysis (e.g., p-TSA) | Reflux | Effective for dehydration, but can promote side reactions.[16] |
| Iodine | Room Temperature | Mild conditions, high yields, and often solvent-free.[12][13] |
| Ceric Ammonium Nitrate | Room Temperature | Good to excellent yields at room temperature in short reaction times.[15] |
| Microwave Irradiation | 100-150°C | Rapid heating, shorter reaction times, and often higher yields.[11] |
Visualizing the Process
Diagram 1: General Reaction Mechanism
Caption: The two-step mechanism for pyridyl enaminone synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enamine - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Enaminone synthesis by amination [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Welcome to the technical support center for the synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the work-up procedure for this versatile enaminone. Here, we move beyond simple protocols to provide in-depth, field-proven insights into potential challenges, ensuring a robust and reproducible synthesis.
Introduction: The Critical Nature of the Work-Up
The synthesis of this compound, typically achieved through the condensation of 2-acetylpyridine with an N,N-dimethylformamide acetal, appears straightforward. However, the work-up and purification stages are critical for obtaining a high-purity product. The presence of a basic pyridine ring and a labile enaminone moiety necessitates a carefully considered approach to avoid hydrolysis and other side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the isolation and purification of your target compound.
Troubleshooting and FAQs
Question 1: After concentrating the reaction mixture in vacuo, I am left with a dark, viscous oil instead of a solid. How should I proceed?
This is a common issue often attributed to residual solvent, impurities, or the product's reluctance to crystallize under the given conditions.
Answer:
Immediate recourse to column chromatography should be a last resort. First, attempt the following crystallization techniques:
-
Trituration: Add a small amount of a non-polar solvent in which the product is expected to be sparingly soluble, such as diethyl ether, hexane, or cold petroleum ether.[1] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can induce nucleation and promote crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., ethanol, isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., cold water, hexane, or diethyl ether) dropwise with stirring until the solution becomes cloudy, indicating the onset of precipitation. Allow the mixture to stand, preferably at a reduced temperature (0-4 °C), to facilitate complete crystallization.
-
Seeding: If you have a small amount of pure, crystalline product from a previous successful batch, add a single, tiny crystal to the supersaturated oily solution. This "seed" will act as a template for crystal growth.
Question 2: My final product is a pale yellow solid, but the purity by NMR/LC-MS is lower than expected. What are the likely impurities and how can I remove them?
Low purity can stem from incomplete reaction, side products, or degradation during work-up.
Answer:
The most probable impurities are unreacted 2-acetylpyridine or by-products from the hydrolysis of the enaminone.
-
Unreacted Starting Material: 2-acetylpyridine is generally more soluble in non-polar solvents than the enaminone product. A thorough wash of the crude solid with a cold, non-polar solvent like diethyl ether or hexane can effectively remove it.[1]
-
Hydrolysis Product: Enaminones can be susceptible to hydrolysis, especially in the presence of acid, which cleaves the enamine back to the corresponding ketone (in this case, 2-acetylpyridine) and dimethylamine.[2][3][4] Ensure that all work-up steps are performed under neutral or slightly basic conditions. Avoid acidic washes.
Recommended Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[5][6]
| Solvent System | Expected Solubility Profile |
| Ethanol | The product is soluble in hot ethanol and sparingly soluble in cold ethanol.[5][6] |
| Isopropanol | Similar to ethanol, offering a good alternative for recrystallization. |
| Toluene/Hexane | Dissolve the crude product in a minimal amount of hot toluene and add hexane until turbidity appears. Cool to crystallize. |
| Diethyl Ether | The product has low solubility, making it a good solvent for washing, but less ideal for recrystallization.[1] |
Step-by-Step Recrystallization Protocol (Ethanol):
-
Dissolve the crude solid in a minimum volume of boiling ethanol.
-
Hot-filter the solution if any insoluble impurities are present.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Question 3: I am concerned about the stability of my enaminone during the work-up. What precautions should I take to prevent hydrolysis?
This is a valid concern, as the enaminone functionality can be labile.
Answer:
The key to preventing hydrolysis is to avoid acidic conditions and prolonged exposure to water.[2][4][7]
-
Aqueous Washes: If an aqueous wash is necessary, use a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution) rather than pure water.
-
Drying Agents: When using an organic solvent to extract the product, dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating.
-
Temperature: Perform all work-up steps at or below room temperature whenever possible.
The mechanism of acid-catalyzed hydrolysis involves protonation of the enamine, making it susceptible to nucleophilic attack by water.[4][7] By maintaining neutral or basic conditions, this initial protonation step is disfavored, thus preserving the integrity of your product.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the standard work-up procedure and a troubleshooting decision tree for common issues.
Caption: Standard work-up workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. (E)-3-Dimethylamino-1-(4-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Characterization of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of molecular isomers is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical methodologies used to characterize (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, its potential (Z)-isomer, and its positional isomers (3-pyridyl and 4-pyridyl analogues). We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure confident structural elucidation.
Introduction: The Significance of Enaminones and Isomeric Purity
This compound is a member of the enaminone class of compounds, which are versatile intermediates in organic synthesis.[1] The presence of a pyridine ring and the α,β-unsaturated carbonyl system makes this molecule a candidate for various applications in medicinal chemistry, including potential antitumor and antimicrobial activities.[1]
Isomeric purity is paramount, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This guide will focus on three key types of isomerism relevant to the title compound:
-
E/Z Isomerism: Geometric isomerism around the C=C double bond.
-
Positional Isomerism: Variation in the substitution pattern on the pyridine ring (2-pyridyl, 3-pyridyl, 4-pyridyl).
-
Tautomerism: The potential for keto-enol or imine-enamine constitutional isomerism.
This guide will systematically compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in differentiating these isomers.
E/Z Isomerism: A Case of Steric Hindrance and Spectroscopic Differentiation
The synthesis of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal predominantly yields the (E)-isomer.[2][3] The (Z)-isomer is generally not isolated, likely due to significant steric hindrance between the pyridine ring and the dimethylamino group. However, it is crucial to have analytical methods to confirm the isomeric purity of the (E)-isomer and to detect any potential (Z)-isomer that may form under certain reaction or equilibrium conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for E/Z Determination
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), is the most definitive method for assigning E/Z geometry.
Expertise in Action: Why NOESY is Decisive
The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). In a NOESY experiment, cross-peaks are observed between the signals of protons that are close to each other in space, even if they are not directly J-coupled. This allows for the unambiguous determination of stereochemistry.
-
For the (E)-isomer , a NOE correlation is expected between the vinyl proton (-CH=) and the protons of the dimethylamino group.
-
For the hypothetical (Z)-isomer , a NOE correlation would be expected between the vinyl proton and the protons on the pyridine ring.
Comparative NMR Data for E/Z Isomers
| Feature | (E)-Isomer | (Z)-Isomer (Predicted) | Rationale for Differentiation |
| ¹H NMR | |||
| Vinyl Protons | Doublets, with a large coupling constant (J ≈ 12-16 Hz) typical for trans-alkenes. | Doublets, with a smaller coupling constant (J ≈ 7-12 Hz) typical for cis-alkenes. | The magnitude of the vicinal coupling constant is diagnostic for the geometry of the double bond. |
| ¹³C NMR | Specific chemical shifts for all carbons.[4] | The chemical shift of the carbon atoms, particularly those of the vinyl group and the pyridine ring, would be expected to differ due to changes in the steric and electronic environment. | Changes in steric compression and electronic effects would alter the chemical shifts. |
| 2D NOESY | Cross-peak between the vinyl proton and the N(CH₃)₂ protons. | Cross-peak between the vinyl proton and the H6 proton of the pyridine ring. | NOE confirms through-space proximity, providing definitive geometric assignment. |
Experimental Protocol: ¹H and 2D NOESY NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to identify the chemical shifts and coupling constants of the vinyl protons.
-
Key Parameters: 30° pulse, 1-2 s relaxation delay, 16-32 scans.
-
-
2D NOESY Acquisition:
-
Use a standard noesygpph pulse sequence.
-
Key Parameters: Mixing time of 500-800 ms, 8-16 scans per increment, 256-512 increments in the indirect dimension.
-
-
Data Analysis: Process the 2D spectrum and look for the diagnostic cross-peaks as outlined in the table above.
Positional Isomerism: Differentiating 2-, 3-, and 4-Pyridyl Analogues
The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule.
NMR Spectroscopy in Positional Isomer Identification
The symmetry and electronic effects of the nitrogen atom's position lead to distinct patterns in both ¹H and ¹³C NMR spectra.
Comparative ¹H NMR Data for (E)-Pyridyl Isomers
| Isomer | Key ¹H NMR Features | Rationale |
| 2-Pyridyl | A downfield doublet or multiplet for the proton at the 6-position of the pyridine ring, due to its proximity to the nitrogen. The other aromatic protons will have characteristic shifts and coupling patterns. | The deshielding effect of the nitrogen atom is strongest on the adjacent protons. |
| 3-Pyridyl | A downfield singlet or narrow multiplet for the proton at the 2-position of the pyridine ring. The other protons will show complex splitting patterns. | The proton at the 2-position is deshielded by the nitrogen, and the coupling to other protons will be distinct. |
| 4-Pyridyl | A symmetrical AA'BB' or two-doublet pattern for the four aromatic protons. | The molecule has a higher degree of symmetry, leading to a simpler aromatic region in the spectrum. |
Mass Spectrometry: Fragmentation as a Fingerprint
Electron Ionization Mass Spectrometry (EI-MS) can be a powerful tool for differentiating positional isomers based on their fragmentation patterns. The position of the nitrogen atom influences the stability of the molecular ion and the fragmentation pathways.
Expertise in Action: Why Fragmentation Varies
The stability of the resulting fragment ions dictates the fragmentation pathway. For pyridyl compounds, the position of the substituent relative to the nitrogen atom affects how the molecule breaks apart upon ionization.
-
2-substituted pyridines often show fragmentation patterns involving the interaction of the substituent with the nitrogen atom.
-
3-substituted pyridines may exhibit more complex fragmentation due to the lack of direct interaction between the substituent and the nitrogen.
-
4-substituted pyridines can show different fragmentation pathways due to the electronic effects of the nitrogen at the para position.
Comparative Mass Spectrometry Data for (E)-Pyridyl Isomers
| Isomer | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Rationale for Differentiation |
| 2-Pyridyl | 176 | Fragments resulting from cleavage between the carbonyl and the pyridine ring, and subsequent fragmentation of the pyridyl moiety. | The fragmentation pattern is influenced by the proximity of the carbonyl group to the nitrogen. |
| 3-Pyridyl | 176 | Often shows the most significant fragmentation, with characteristic loss of small molecules like HCN from the pyridine ring.[5] | The fragmentation pathway is distinct due to the meta-position of the substituent. |
| 4-Pyridyl | 176 | Tends to be more stable, with a more abundant molecular ion peak and less fragmentation compared to the 3-isomer.[5] | The para-substitution leads to a more stable molecular ion. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Compare the fragmentation patterns of the different isomers, paying close attention to the relative abundances of the molecular ion and key fragment peaks.
Other Spectroscopic Techniques
FT-IR Spectroscopy
FT-IR is useful for confirming the presence of key functional groups and can help differentiate isomers based on the "fingerprint region" (below 1500 cm⁻¹).
Comparative FT-IR Data for (E)-Pyridyl Isomers
| Feature | 2-Pyridyl Isomer | 3-Pyridyl Isomer | 4-Pyridyl Isomer | Rationale |
| C=O Stretch | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ | Confirms the enaminone carbonyl group. |
| C=C Stretch | ~1580-1620 cm⁻¹ | ~1580-1620 cm⁻¹ | ~1580-1620 cm⁻¹ | Confirms the vinyl and aromatic C=C bonds. |
| Fingerprint Region | Unique pattern of bands. | Unique pattern of bands. | Unique pattern of bands. | The overall pattern of bends and stretches in this region is unique to each isomer. |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the nitrogen atom in the pyridine ring and the E/Z geometry can influence the λ_max.
Comparative UV-Vis Data for (E)-Pyridyl Isomers
| Isomer | Expected λ_max | Rationale |
| 2-Pyridyl | Dependent on solvent polarity. | The position of the nitrogen affects the extent of conjugation and the energy of the π → π* transitions. |
| 3-Pyridyl | Likely to have a different λ_max from the 2- and 4-isomers. | The electronic properties of the meta-substituted ring are distinct. |
| 4-Pyridyl | Dependent on solvent polarity. | The para-substitution allows for more effective charge transfer, potentially leading to a red-shifted λ_max compared to the 3-isomer. |
Tautomerism: A Note on a Less Common Isomeric Form
Enaminones can theoretically exist in tautomeric forms, such as the imine-enamine or keto-enol forms. However, for N,N-disubstituted enaminones like the title compound, the enaminone form is overwhelmingly stable. The presence of other tautomers is highly unlikely but could be investigated by NMR (e.g., looking for -OH or -NH protons) if there is reason to suspect their formation.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The comprehensive characterization of this compound and its isomers requires a synergistic application of multiple spectroscopic techniques. While the (E)-isomer is the predominantly formed and stable product, a thorough analytical investigation is essential to confirm its structure and isomeric purity.
-
NMR spectroscopy , particularly 2D NOESY, is the most powerful tool for the unambiguous assignment of E/Z isomers .
-
¹H NMR and mass spectrometry are highly effective in differentiating positional isomers by analyzing splitting patterns and fragmentation pathways, respectively.
-
FT-IR and UV-Vis spectroscopy provide valuable complementary data for confirming functional groups and probing the electronic structure of the isomers.
By understanding the principles behind each technique and applying the protocols outlined in this guide, researchers can confidently navigate the challenges of isomer characterization in their drug discovery and development endeavors.
References
A Comparative Guide to the Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one for Researchers and Drug Development Professionals
As a key building block in organic synthesis, particularly for the construction of various heterocyclic compounds, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a compound of significant interest to the scientific community. Its utility as a precursor for pharmacologically active molecules necessitates efficient and scalable synthetic routes. This guide provides a detailed comparison of the prevalent methods for its synthesis, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach.
Introduction to this compound
This compound, an enaminone, is a versatile intermediate in organic chemistry.[1] Enaminones are characterized by an amine group conjugated to a ketone through a carbon-carbon double bond, rendering them susceptible to a variety of chemical transformations. The presence of the pyridine ring in the target molecule further enhances its potential for creating diverse molecular architectures with interesting biological activities.[1] This guide will explore and compare the primary synthetic strategies employed to produce this valuable compound.
Core Synthesis Methodologies
The synthesis of this compound predominantly involves the condensation reaction between 2-acetylpyridine and a formylating agent. The choice of this agent and the reaction conditions significantly influence the efficiency, scalability, and environmental impact of the synthesis. We will delve into the most common methods: the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA), Bredereck's reagent, and microwave-assisted techniques.
Method 1: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
The reaction of 2-acetylpyridine with DMF-DMA is a direct and widely reported method for the synthesis of the target enaminone.[2][3] This approach relies on the high reactivity of DMF-DMA as a formylating agent.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis using DMF-DMA.
Mechanistic Insight:
The reaction proceeds through a condensation mechanism. The enolate of 2-acetylpyridine, formed under the reaction conditions, acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enaminone product.
Experimental Protocol:
A typical procedure involves heating a mixture of 2-acetylpyridine and an excess of N,N-dimethylformamide dimethyl acetal.[3] The reaction can be performed neat or in a high-boiling solvent like xylene.[4]
Step-by-Step Protocol:
-
Combine 2-acetylpyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.5-2 equivalents) in a round-bottom flask.[4]
-
Optionally, add a solvent such as xylene.[4]
-
Heat the reaction mixture to reflux (typically 100-140°C) for several hours (4-18 hours).[3][4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove impurities.[4]
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or xylene.[3][4]
Performance and Considerations:
| Parameter | Performance |
| Yield | Generally good to excellent (up to 92.6%).[4] |
| Reaction Time | Can be lengthy (4-18 hours).[3][4] |
| Scalability | Readily scalable. |
| Reagent Cost | DMF-DMA is a commercially available and relatively inexpensive reagent. |
| Byproducts | Generates methanol and dimethylamine as byproducts.[5] |
| Purification | Often straightforward due to product precipitation. |
Advantages:
-
Direct, one-step synthesis.[2]
-
Uses readily available and affordable starting materials.
Disadvantages:
-
The reaction can require prolonged heating at high temperatures.
-
The use of excess DMF-DMA can complicate purification, and its high boiling point requires vacuum distillation for removal.[5]
-
The generation of methanol as a byproduct can be an environmental concern in large-scale production.[5]
Method 2: The Use of Bredereck's Reagent
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is another powerful formylating agent that can be employed for the synthesis of enaminones.[6][7] It is known for its high reactivity and ability to effect formylation under milder conditions compared to other reagents.
Reaction Scheme:
Figure 2: General reaction scheme using Bredereck's Reagent.
Mechanistic Insight:
Bredereck's reagent functions similarly to DMF-DMA. It dissociates to form a highly reactive electrophilic species and a tert-butoxide anion.[8][9] The tert-butoxide can act as a base to deprotonate the 2-acetylpyridine, forming the enolate. The enolate then attacks the electrophilic species, leading to the enaminone product after elimination of tert-butanol and dimethylamine. The in-situ generation of a strong base is a key advantage of this reagent.[8]
Experimental Protocol:
The reaction is typically carried out by heating 2-acetylpyridine with Bredereck's reagent in an inert solvent.
Step-by-Step Protocol:
-
Dissolve 2-acetylpyridine (1 equivalent) in an anhydrous, non-polar solvent such as toluene or cyclohexane in a round-bottom flask under an inert atmosphere.[7]
-
Add Bredereck's reagent (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux for a specified period, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and then purified by crystallization or chromatography.
Performance and Considerations:
| Parameter | Performance |
| Yield | Typically high to excellent.[7] |
| Reaction Time | Generally shorter than with DMF-DMA. |
| Scalability | Scalable, but the cost of the reagent may be a factor. |
| Reagent Cost | Bredereck's reagent is more expensive than DMF-DMA. |
| Byproducts | Generates tert-butanol and dimethylamine. |
| Purification | Standard purification techniques are applicable. |
Advantages:
-
High reactivity allows for potentially shorter reaction times and milder conditions.[7]
-
The in-situ generation of a base can simplify the reaction setup.[8]
Disadvantages:
-
The higher cost of Bredereck's reagent can be a limitation for large-scale synthesis.
-
The reagent is sensitive to moisture and protic solvents.[7]
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[10] This technology can be effectively applied to the synthesis of this compound.
Reaction Scheme:
Figure 3: Microwave-assisted synthesis scheme.
Mechanistic Insight:
The underlying reaction mechanism is the same as the conventional heating method. However, microwave energy directly and efficiently heats the polar reactants and solvents, leading to a rapid increase in temperature and a significant acceleration of the reaction rate. This can also minimize the formation of side products that may occur with prolonged heating.
Experimental Protocol:
The reaction is performed in a dedicated microwave reactor using a sealed vessel.
Step-by-Step Protocol:
-
Place 2-acetylpyridine (1 equivalent) and DMF-DMA (1.1-1.5 equivalents) in a microwave-safe reaction vessel.
-
The reaction can be run neat or with a small amount of a high-boiling polar solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 30 minutes).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Purify the product as needed, typically by recrystallization.
Performance and Considerations:
| Parameter | Performance |
| Yield | Often higher than conventional methods. |
| Reaction Time | Significantly reduced (minutes instead of hours).[11] |
| Scalability | Scalability can be a challenge with standard laboratory microwave reactors, but continuous flow microwave reactors are available for larger scales. |
| Reagent Cost | Uses the same reagents as the conventional method, so the cost is comparable. |
| Byproducts | Same as the conventional method. |
| Purification | Often results in a cleaner reaction profile, simplifying purification. |
Advantages:
-
Drastic reduction in reaction time.
-
Improved yields and cleaner reactions.
-
Aligns with the principles of green chemistry by reducing energy consumption and potentially solvent use.[10]
Disadvantages:
-
Requires specialized microwave equipment.
-
Scalability can be a concern for large-scale industrial production without specialized equipment.
Comparative Summary
| Synthesis Method | Key Reagent | Typical Yield | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Conventional Heating | DMF-DMA | Good to Excellent | 4-18 hours | Inexpensive, straightforward | Long reaction times, high temperatures |
| Bredereck's Reagent | tert-butoxybis(dimethylamino)methane | High to Excellent | Shorter than DMF-DMA | High reactivity, milder conditions | Higher reagent cost, moisture sensitive |
| Microwave-Assisted | DMF-DMA | Often Improved | Minutes | Very fast, high yields, cleaner | Requires specialized equipment, scalability concerns |
Conclusion
The synthesis of this compound can be achieved through several effective methods. The choice of the optimal method depends on the specific requirements of the researcher or organization.
-
For cost-effective, large-scale production , the conventional method using DMF-DMA remains a viable option, despite the longer reaction times.
-
When higher reactivity and potentially milder conditions are desired, and cost is less of a concern, Bredereck's reagent offers a powerful alternative.
-
For rapid synthesis, high efficiency, and a focus on green chemistry principles in a laboratory setting, microwave-assisted synthesis is the superior choice.
Further optimization of reaction conditions for each method can lead to even better results. The information presented in this guide should serve as a valuable resource for selecting the most appropriate synthetic strategy for producing this important chemical intermediate.
References
- 1. Buy this compound | 66521-54-8 [smolecule.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. CN102276518B - Method for preparing 1-(3-pyridyl)-3-dimethylamino-2-propen-1-one - Google Patents [patents.google.com]
- 6. Bredereck's Reagent [drugfuture.com]
- 7. Bredereck's reagent - Enamine [enamine.net]
- 8. myuchem.com [myuchem.com]
- 9. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Alternative reagents to N,N-dimethylformamide-dimethyl acetal for enaminone synthesis
A Comparative Guide to Alternative Reagents for Enaminone Synthesis
Enaminones, or β-enamino carbonyl compounds, are invaluable building blocks in modern organic synthesis.[1][2][3] Their conjugated N-C=C-C=O system provides a unique combination of nucleophilic and electrophilic centers, making them highly versatile intermediates for the synthesis of a wide array of heterocyclic compounds and complex molecules.[1][2] For decades, N,N-dimethylformamide-dimethyl acetal (DMF-DMA) has been a go-to reagent for their preparation.[4] However, considerations of reactivity, substrate scope, and reaction conditions have spurred the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives to DMF-DMA, offering experimental insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Benchmark: N,N-Dimethylformamide-Dimethyl Acetal (DMF-DMA)
DMF-DMA is widely used for its ability to react with active methylene groups to form enamines.[4] The reaction is typically straightforward, often requiring mild conditions. However, its reactivity can be insufficient for less acidic substrates, and the generation of methanol as a byproduct can sometimes complicate reactions.
General Reaction Mechanism with DMF-DMA
The reaction proceeds through the initial attack of the active methylene compound on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol to yield the enaminone.
References
A Comparative Guide to the Biological Activity of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and Its Analogs
Introduction
In the landscape of medicinal chemistry, the search for novel scaffolds with broad therapeutic potential is a perpetual endeavor. One such scaffold that has garnered significant interest is the enaminone, specifically the (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one core structure. This molecule, a type of aza-chalcone, merges the functionalities of an α,β-unsaturated ketone with a pyridine ring, creating a privileged structure with diverse biological activities.[1][2] Chalcones and their heterocyclic analogs are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][3]
The presence of the pyridine nucleus is particularly noteworthy as it is a common motif in numerous natural products and FDA-approved drugs, often improving water solubility and providing crucial hydrogen bonding interactions with biological targets.[4] The enaminone moiety (a dimethylamino group conjugated with a carbonyl group) further enhances the molecule's chemical reactivity and potential for biological engagement.[2]
This guide provides a comparative analysis of the biological activity of the parent compound, this compound, against its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and detail the methodologies used for their evaluation. This analysis aims to provide researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Core Compound: A Profile of this compound
The title compound serves as our benchmark. Its structure suggests potential as an antitumor and antimicrobial agent.[2] The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to covalently interact with nucleophilic residues (like cysteine) in proteins, a mechanism implicated in the activity of many chalcone-based anticancer agents.[3] The pyridine ring can engage in various non-covalent interactions, while the dimethylamino group may influence solubility and receptor binding.[2][4]
Comparative Analysis of Biological Activities
The true potential of a chemical scaffold is often revealed through the systematic modification of its structure. By synthesizing and testing analogs, we can elucidate the specific contributions of different functional groups to the overall biological effect, a process known as Structure-Activity Relationship (SAR) studies.[5][6][7]
Workflow for Structure-Activity Relationship (SAR) Analysis
The following diagram illustrates a typical workflow for conducting SAR studies on a lead compound like this compound.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Anticancer Activity
Chalcones and their aza-analogs are well-documented as potent anticancer agents.[1][5] Their mechanism often involves the inhibition of critical signaling pathways, such as the Nuclear Factor kappaB (NF-κB) pathway, or the induction of apoptosis.[5] Pyridine-containing compounds, in particular, have shown significant antiproliferative activity against various cancer cell lines.[8][9]
Comparison of Analogs:
The anticancer potency can be modulated by substitutions on both the pyridine and the enaminone systems.
-
Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring is critical. An analog, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, where the attachment is at the 3-position, may exhibit different binding affinities to target proteins compared to the 2-pyridyl core compound due to altered electronics and steric hindrance.[10][11]
-
Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups to the pyridine ring can significantly alter the molecule's cytotoxic profile. For instance, hydroxyl (-OH) or methoxy (-OMe) groups have been shown to enhance the antiproliferative activity of some pyridine derivatives against breast cancer cell lines (MCF-7, MDA-MB-231).[9]
-
Analogs with Fused Rings: Creating fused heterocyclic systems by reacting the enaminone precursor can lead to compounds with enhanced cytotoxicity. For example, enaminones serve as building blocks for pyrazole and pyridine derivatives that show inhibitory effects against human breast (MCF-7) and liver (HEPG2) cancer cell lines, with activity comparable to the standard drug 5-fluorouracil.[12]
Quantitative Data Summary: Anticancer Activity
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Pyridine-bridged Combretastatin-A4 analog | MCF-7 | 0.91 | [9] |
| Pyridine-bridged Combretastatin-A4 analog | MDA-MB-231 | 0.075 | [9] |
| Pyridin-2-yl estra-1,3,5(10)-triene derivative 9 | MDA-MB-231 | Potent | [8] |
| Pyrazolylcarbonyl[1][4][12]triazolo[3,4-c][1][4][12]triazine 14a | MCF-7 / HEPG2 | Comparable to 5-FU | [12] |
| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile Ib | HeLa / MCF-7 | 34.3 / 50.18 | [13] |
*Exact values not provided, but described as having high potency.
Antimicrobial Activity
The pyridine nucleus is a key component in many antimicrobial agents.[4] Enaminone-derived compounds have also demonstrated significant antibacterial and antifungal properties.[12][14] The activity is often more pronounced against Gram-positive bacteria.[14][15]
Comparison of Analogs:
-
N-Alkylation: The synthesis of N-alkylated pyridine-based organic salts has been shown to yield compounds with good antibacterial and antibiofilm activities against S. aureus and E. coli.[4]
-
Fused Heterocycles: Cyclocondensation of enaminones with other reagents can produce complex heterocyclic systems. Pyrido[2,3-d][1][4][12]triazolo[4,3-a]pyrimidin-5-ones, synthesized from an enaminone precursor, exhibit high inhibition against fungi like Aspergillus flavus and bacteria like Staphylococcus aureus.[12]
-
Side Chain Length: In a series of pyridinium salts, it was found that antimicrobial activity against Staphylococcus aureus increased with the length of the alkyl side chain attached to the pyridinium nitrogen.[16]
Quantitative Data Summary: Antimicrobial Activity
| Compound/Analog | Microorganism | MIC (µg/mL) / Inhibition Zone (mm) | Reference |
| 2-aminopyridine derivative 2c | S. aureus, B. subtilis | 39 | [15] |
| 2-aminopyridine derivative 2c | B. cereus, E. faecalis | 78 | [15] |
| Enaminone-derived pyrazole 2a | S. aureus | High Inhibition | [12] |
| Pyridinium salt 3d | S. aureus, E. coli | Most active in series | [16] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases, and chalcones are known to possess potent anti-inflammatory properties.[1] This activity is often linked to the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory signaling pathways.[17]
Comparison of Analogs:
-
Aryl Substitutions: The anti-inflammatory activity of chalcone-like structures is highly dependent on the substitution pattern of the aromatic rings.[18] For example, certain aryl propionic acid derivatives, which share structural similarities, have demonstrated significant anti-inflammatory and analgesic effects.[19]
-
Heterocyclic Modifications: The synthesis of pyrazole derivatives from 1,3-diarylpropenones (chalcones) has yielded compounds with anti-inflammatory activity comparable to the standard drug indomethacin in carrageenan-induced rat paw edema models.[18]
-
Targeting NLRP3 Inflammasome: Recently, chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a key mediator of inflammation. Specific derivatives have shown significant therapeutic effects in mouse models of acute colitis.[20]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound/Analog | Assay | Result | Reference |
| Isatin Schiff base IIIe, IIIf, IIIg | Carrageenan-induced paw edema | Good activity at 100 mg/kg | [17] |
| O-propargylated-N-acetylpyrazole 4e, 4g, 5e | Carrageenan-induced paw edema | Comparable to Indomethacin | [18] |
| Chalcone derivative F14 | IL-1β secretion inhibition (BMDM) | IC50 = 0.74 µM | [20] |
| Chalcone derivative F14 | IL-1β secretion inhibition (THP-1) | IC50 = 0.88 µM | [20] |
Experimental Methodologies
The trustworthiness of comparative data hinges on the robustness of the experimental protocols used. Below are step-by-step descriptions of standard assays referenced in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Causality: The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic or anti-proliferative effect.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).
-
Controls: Positive (microorganism, no compound) and negative (medium, no microorganism) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Causality: This protocol directly measures the ability of a compound to inhibit microbial growth. The MIC value is a critical parameter for assessing the potency of a potential new antimicrobial drug.
Mechanistic Insights and Signaling Pathways
Many chalcone and pyridine derivatives exert their anticancer effects by modulating key cellular signaling pathways.[5][9] One of the most critical pathways involved in cancer cell survival and inflammation is the NF-κB pathway. Chalcones have been shown to suppress its activation.[5]
Caption: Simplified NF-κB signaling pathway and potential inhibition by chalcone analogs.
Mechanism: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate genes that promote cell survival and inflammation. Chalcones can inhibit the IKK complex, preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[5]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and promising class of biologically active molecules. The comparative data clearly indicate that structural modifications to the pyridine ring and the enaminone system can profoundly influence their anticancer, antimicrobial, and anti-inflammatory activities.
The structure-activity relationships highlighted in this guide demonstrate that:
-
Anticancer activity can be enhanced by specific substitutions on the pyridine ring and by using the enaminone as a precursor for more complex, fused heterocyclic systems.[9][12]
-
Antimicrobial potency , particularly against Gram-positive bacteria, can be tuned by altering side-chain hydrophobicity and by building larger heterocyclic structures.[12][16]
-
Anti-inflammatory effects are significant, with analogs showing potential to inhibit key inflammatory mediators like the NLRP3 inflammasome and COX enzymes.[17][20]
Future research should focus on optimizing the lead structures identified for each biological activity. This includes synthesizing new analogs based on established SAR to improve potency and selectivity while minimizing toxicity. Furthermore, in-depth mechanistic studies, including molecular docking and in vivo animal models, are crucial to validate these compounds as potential therapeutic candidates.[21][22] The rich chemistry of the enaminone group offers a vast chemical space for exploration, promising the development of novel and effective therapeutic agents.
References
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- 5. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of chalcones and related derivatives as ligands for detecting of beta-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | 123367-26-0 [sigmaaldrich.com]
- 11. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]
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- 17. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Pyridyl Enaminone Derivatives for Cancer Research
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, pyridyl enaminones have emerged as a promising class of scaffolds for the development of potent anticancer agents. Their unique structural features and synthetic accessibility have drawn considerable attention from medicinal chemists. This guide provides an in-depth, objective comparison of the cytotoxic profiles of various pyridyl enaminone derivatives, supported by experimental data to assist researchers and drug development professionals in this dynamic field.
The Rationale for Investigating Pyridyl Enaminones
Enaminones, characterized by the β-amino-α,β-unsaturated ketone moiety, are versatile synthons in organic chemistry. The incorporation of a pyridine ring into the enaminone structure introduces a key pharmacophore known for its presence in numerous clinically approved drugs. This strategic combination allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially facilitating interactions with biological targets like protein kinases, which are often dysregulated in cancer.
Comparative Cytotoxicity Across Cancer Cell Lines
The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for a selection of pyridyl enaminone derivatives and related structures against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indeno[1,2-b]pyridine-based | 2,4-diaryl-5H-indeno[1,2-b]pyridines | MCF-7 (Breast) | 4.34 - 6.84 | [1] |
| Pyrazolopyridine-based | Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | [2] |
| Pyridopyrazolo-triazine | HCT-116 (Colon) | 12.58 | [2] | |
| Imidazo[1,2-a]pyrimidine-based | Imidazo[1,2-a]pyrimidine | A549 (Lung) | 5.988 | [3] |
| N-Arylpyrazole-containing Enaminones | 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles | MCF-7 (Breast) & HEPG2 (Liver) | Comparable to 5-fluorouracil | [4] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Elucidating the Molecular Mechanisms of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. For pyridyl enaminone derivatives, a recurring theme is the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells.
Induction of Apoptosis
Several studies have demonstrated that pyridyl derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis.
One study on a novel pyridazinone derivative, Pyr-1, revealed that it induces apoptosis in acute promyelocytic leukemia cells through the intrinsic pathway. This was evidenced by mitochondrial depolarization, activation of caspase-3, and DNA fragmentation.[5] Furthermore, Pyr-1 was found to generate oxidative stress through the accumulation of reactive oxygen species (ROS) and impair proteasome activity, leading to an increase in poly-ubiquitinated proteins.[5]
The following diagram illustrates the proposed intrinsic apoptotic pathway induced by certain pyridyl derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by pyridyl enaminone derivatives.
Cell Cycle Arrest
In addition to apoptosis, some pyridyl derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. For instance, certain pyrazole derivatives have been reported to cause cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells.[6]
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of pyridyl enaminone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that contribute to their biological activity. A review of pyridine derivatives highlighted that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, can enhance antiproliferative activity.[7] Conversely, the presence of halogen atoms or bulky groups may decrease activity.[7]
For N-arylpyrazole-containing enaminones, it has been suggested that the presence of fused nitrogenous heterocycles at the 3-position of the pyrazole moiety is essential for activity, potentially by intercalating with DNA.[4]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of Pyridyl Enaminone Derivatives (General Procedure)
The synthesis of pyridyl enaminone derivatives often involves the condensation of a β-ketoester with an appropriate amine. Solid-phase synthesis can be employed for the rapid generation of a library of derivatives.[8]
Caption: General workflow for the solid-phase synthesis of enaminone derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridyl enaminone derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level (typically <0.5%). Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection: Annexin V-FITC/PI Staining
Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyridyl enaminone derivatives at their IC50 concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Conclusion and Future Directions
The collective evidence strongly suggests that pyridyl enaminone derivatives represent a valuable scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest in various cancer cell lines at micromolar concentrations underscores their therapeutic potential. Future research should focus on the synthesis and screening of more extensive libraries of these compounds to establish more definitive structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these promising derivatives. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of lead compounds with improved potency and selectivity for subsequent preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of the Antimicrobial Spectrum of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one and Established Antibiotics
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with diverse mechanisms of action. Enaminones, a class of organic compounds featuring a conjugated system of an amino group, a carbon-carbon double bond, and a carbonyl group, have emerged as a promising scaffold in medicinal chemistry due to their versatile biological activities.[1][2] The incorporation of a pyridine ring, a common motif in many pharmaceuticals, is also known to confer antimicrobial properties.[3][4] This guide provides a comparative overview of the potential antimicrobial spectrum of a specific pyridin-2-yl enaminone, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, against established broad-spectrum antibacterial and antifungal agents.
While direct and comprehensive experimental data on the antimicrobial activity of this compound is not yet extensively published, this guide will extrapolate its potential efficacy based on the known activities of structurally related pyridine and enaminone derivatives. This analysis will be juxtaposed with the well-documented antimicrobial spectra of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a widely used azole antifungal. This comparison aims to provide a theoretical framework for researchers and drug development professionals to assess the potential of this novel compound in the antimicrobial landscape.
Methodology for Antimicrobial Spectrum Determination
The cornerstone for evaluating the antimicrobial spectrum of any compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] Standardized protocols for MIC determination are crucial for the reproducibility and comparability of results. The two most recognized international bodies that provide these standards are the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent. The following is a detailed, step-by-step protocol based on CLSI guidelines.
1. Preparation of Materials:
- Test Compound: this compound, Ciprofloxacin, and Fluconazole. Prepare stock solutions of known concentrations in a suitable solvent (e.g., DMSO).
- Microbial Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
2. Inoculum Preparation:
- Subculture the microbial strains on appropriate agar plates and incubate for 18-24 hours.
- Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and standard antibiotics.
- Typically, a range of concentrations from 0.06 to 128 µg/mL is tested.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Inoculation and Incubation:
- Add the prepared microbial inoculum to each well containing the serially diluted antimicrobial agents.
- Incubate the plates at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.
5. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
- A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in the determination of the MIC.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Antimicrobial Spectrum
The following table summarizes the known antimicrobial spectrum of Ciprofloxacin and Fluconazole against a selection of common pathogens. The projected activity of this compound is based on the reported activities of similar enaminone and pyridine-containing compounds.[1][7][8] It is crucial to note that these are expected values and require experimental validation.
| Microorganism | Type | This compound (Projected MIC in µg/mL) | Ciprofloxacin (Known MIC in µg/mL) | Fluconazole (Known MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Potentially Active (Literature on related compounds suggests activity) | 0.2 - >128[9][10] | Not Applicable |
| Enterococcus faecalis | Gram-positive Bacteria | Potentially Active | 1 - >128 | Not Applicable |
| Escherichia coli | Gram-negative Bacteria | Potentially Active | <0.015 - >32[9][10] | Not Applicable |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Potentially Active | 0.5 - >128[9][10] | Not Applicable |
| Candida albicans | Fungus | Potentially Active | Not Applicable | 0.25 - >64[11][12] |
| Aspergillus niger | Fungus | Potentially Active | Not Applicable | 8 - >64 |
Discussion and Scientific Rationale
This compound: A Compound of Interest
The chemical structure of this compound combines two key pharmacophores: the enaminone system and the pyridine ring.
-
The Enaminone Scaffold: Enaminones are known to be versatile intermediates in the synthesis of various heterocyclic compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[1][7] Their reactivity, stemming from the push-pull electronic nature of the conjugated system, allows for interactions with various biological targets.[2]
-
The Pyridine Moiety: The pyridine ring is a common structural feature in many approved drugs and natural products. Its presence can enhance the biological activity of a molecule through various mechanisms, including improved solubility, membrane permeability, and the ability to form hydrogen bonds with biological macromolecules.[3] Numerous pyridine derivatives have demonstrated significant antibacterial and antifungal activities.[4][13]
The combination of these two moieties in the target compound suggests a high probability of antimicrobial activity. The dimethylamino group can also contribute to the molecule's overall physicochemical properties and potential interactions with microbial targets.
Caption: Logical relationship illustrating the rationale for the expected antimicrobial activity of the target compound.
Comparison with Known Antibiotics
-
Ciprofloxacin: As a broad-spectrum fluoroquinolone, ciprofloxacin acts by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[9] Its high potency against a wide range of Gram-negative and Gram-positive bacteria has made it a clinically significant antibiotic. However, the emergence of resistance is a growing concern.[10][14] The projected activity of the novel enaminone, if confirmed, would be particularly interesting if it demonstrates a different mechanism of action, potentially circumventing existing resistance mechanisms.
-
Fluconazole: Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately inhibits fungal growth. The potential antifungal activity of the pyridin-2-yl enaminone would be a significant finding, as the need for new antifungal agents with novel mechanisms of action is high due to the limited number of available drug classes and the rise of azole-resistant fungal strains.
Conclusion and Future Directions
While this guide presents a theoretical comparison based on existing literature for related compounds, it underscores the potential of this compound as a novel antimicrobial agent. The presence of both the enaminone and pyridine moieties provides a strong rationale for its expected activity against a spectrum of bacteria and fungi.
To validate this potential, comprehensive in vitro and in vivo studies are imperative. The immediate next step should be the experimental determination of the MIC values of this compound against a broad panel of clinically relevant microbial strains, following standardized protocols such as those provided by CLSI or EUCAST. Subsequent studies should focus on elucidating its mechanism of action, evaluating its cytotoxicity, and assessing its efficacy in animal models of infection. The findings from such research will be crucial in determining the true therapeutic potential of this promising compound in the ongoing fight against infectious diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Pyridin-2-yl, Pyridin-3-yl, and Pyridin-4-yl Enaminones for Drug Discovery
This guide provides an in-depth comparative analysis of the chemical reactivity of pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl enaminones. A nuanced understanding of the distinct chemical behaviors of these isomers is paramount for their strategic application in the synthesis of novel therapeutic agents. The location of the nitrogen atom within the pyridine ring fundamentally dictates the electronic properties of the entire molecule, leading to significant and predictable differences in reactivity. This document synthesizes established electronic principles and experimental data to provide a predictive framework for researchers in medicinal chemistry and drug development.
Introduction: The Versatile Enaminone Scaffold
Enaminones are highly versatile building blocks in organic synthesis, prized for their dual reactivity.[1] The conjugated system, comprising a nitrogen atom's lone pair, a C=C double bond, and a carbonyl group, allows them to act as both nucleophiles (at the nitrogen or the α-carbon) and electrophiles (at the β-carbon and the carbonyl carbon).[1] This multifaceted reactivity makes them invaluable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines and fused pyridines, which are common motifs in pharmaceuticals.[2][3]
When the amino group of an enaminone is substituted with a pyridinyl moiety, the electronic character of the pyridine ring itself becomes a critical determinant of the enaminone's overall reactivity. The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the point of attachment) governs the extent of its electron-withdrawing effects, thereby modulating the nucleophilicity and electrophilicity of the enaminone system.
Theoretical Framework: Electronic Effects of the Pyridinyl Substituent
The reactivity of pyridinyl enaminones is primarily governed by the interplay of inductive and resonance effects exerted by the pyridine nitrogen. The nitrogen atom is more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I) that deactivates the attached ring system towards electrophilic attack.[4] Conversely, this electron deficiency activates the ring, particularly at positions ortho and para to the nitrogen, to nucleophilic attack.[5]
The position of the enaminone substituent relative to the pyridine nitrogen dictates the manifestation of these electronic effects:
-
Pyridin-2-yl (ortho): The nitrogen atom is in close proximity to the enaminone substituent, resulting in a strong electron-withdrawing inductive effect. This significantly reduces the electron density of the enaminone's nitrogen and the conjugated system. Resonance structures show that the pyridine nitrogen can withdraw electron density from the enaminone system.
-
Pyridin-3-yl (meta): The inductive effect of the pyridine nitrogen is weaker at the meta position. Importantly, direct resonance delocalization of the enaminone's lone pair onto the pyridine nitrogen is not possible without disrupting the aromaticity of the pyridine ring in an unfavorable manner. Consequently, the electronic influence is primarily inductive.
-
Pyridin-4-yl (para): A strong resonance effect (-M) is operative, allowing for the delocalization of the enaminone nitrogen's lone pair across the pyridine ring to the pyridine nitrogen. This effect, in conjunction with the inductive effect, strongly deactivates the enaminone's nucleophilic character.
Figure 1: Electronic effects influencing the reactivity of pyridinyl enaminone isomers.
Comparative Reactivity Analysis
While direct kinetic studies comparing the three isomers in a single reaction are scarce, a robust prediction of their relative reactivity can be derived from their electronic properties and supported by experimental pKa data of related pyridinyl compounds. The pKa of the conjugate acid of a pyridine derivative is a reliable indicator of the electron density at the nitrogen atom; a higher pKa corresponds to a more basic and more nucleophilic nitrogen.
| Property | Pyridin-2-yl Enaminone | Pyridin-3-yl Enaminone | Pyridin-4-yl Enaminone | Rationale |
| Predicted Basicity/Nucleophilicity | Low | High | Very Low | The electron-withdrawing strength of the pyridinyl group follows the order 4-yl > 2-yl > 3-yl. The 3-yl isomer lacks direct resonance withdrawal, making its nitrogen the most electron-rich and basic. |
| Electrophilicity of β-Carbon | High | Moderate | Very High | The electron-withdrawing pyridinyl group enhances the electrophilicity of the β-carbon. This effect is most pronounced in the 4-yl isomer due to the powerful resonance effect. |
| Reactivity towards Electrophiles | Sluggish | Most Reactive | Least Reactive | Reaction with electrophiles typically occurs at the α-carbon or the enamine nitrogen. The pyridin-3-yl isomer, being the most nucleophilic, is expected to react fastest. |
| Reactivity towards Nucleophiles | Favorable | Less Favorable | Most Favorable | Nucleophilic attack at the β-carbon is facilitated by the electron-withdrawing nature of the pyridinyl group. The 4-yl isomer is the most activated towards nucleophilic attack. |
Supporting Experimental Data: pKa Values of Substituted Pyridines
The pKa values of aminopyridines provide a strong experimental basis for the predicted trend in nucleophilicity. A higher pKa value indicates greater basicity, which correlates with higher nucleophilicity of the pyridine nitrogen.
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.23 | |
| 2-Aminopyridine | 6.86 | |
| 3-Aminopyridine | 5.98 | |
| 4-Aminopyridine | 9.17 |
Note: While these are not enaminones, the trend in basicity of the pyridine nitrogen due to the position of the amino group provides a valid analogy for the electron-donating ability of the enaminone nitrogen back to the pyridine ring, and consequently the electron-withdrawing effect of the pyridinyl group on the enaminone.
The data clearly shows that the 4-amino substituent renders the pyridine nitrogen most basic, followed by the 2-amino and then the 3-amino group. This reflects the ability of the amino group to donate electron density into the pyridine ring. In our enaminone system, the inverse is true: the pyridinyl group withdraws electron density from the enaminone nitrogen. Therefore, the 4-pyridinyl group will be the most electron-withdrawing, and the 3-pyridinyl group the least. This supports the predicted reactivity trends in the table above.
Experimental Protocols: A Case Study in Pyridine Synthesis
A common and valuable application of enaminones is in the synthesis of substituted pyridines. The following is a representative protocol for the reaction of an enaminone with an active methylene compound, a versatile method for constructing the pyridine ring.
Synthesis of a 6-(Pyrazol-3-yl)-pyridine derivative from an Enaminone
This protocol describes the reaction of a pyrazole-containing enaminone with 2,4-pentanedione in the presence of ammonium acetate to yield a substituted pyridine derivative. This exemplifies the role of the enaminone as an electrophilic component in a cyclization reaction.
Materials:
-
3-[E-3-(N,N-dimethylamino)acryloyl]-1-aryl-4-(4-nitrophenyl)-1H-pyrazole (Enaminone starting material)
-
2,4-pentanedione (acetylacetone)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the enaminone (1.0 mmol) in glacial acetic acid (10 mL), add 2,4-pentanedione (1.1 mmol) and ammonium acetate (5.0 mmol).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure substituted pyridine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a protic solvent that can activate the enaminone's carbonyl group towards nucleophilic attack.
-
Ammonium Acetate: Acts as a source of ammonia in situ, which is essential for the cyclization step to form the pyridine ring.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the initial Michael addition and subsequent cyclization and dehydration steps.
Figure 2: General experimental workflow for pyridine synthesis from an enaminone.
Conclusion and Outlook
The isomeric position of the nitrogen atom in pyridinyl enaminones exerts a profound and predictable influence on their chemical reactivity.
-
Pyridin-3-yl enaminones are the most balanced isomers, exhibiting the highest relative nucleophilicity. They are the substrates of choice when the enaminone is intended to act as a nucleophile, for instance, in alkylation or acylation reactions.
-
Pyridin-4-yl enaminones are the most electrophilic, due to the powerful resonance-withdrawing effect of the para-nitrogen. This makes them ideal substrates for reactions with strong nucleophiles and in cycloaddition reactions where the enaminone acts as the electrophilic component.
-
Pyridin-2-yl enaminones possess reactivity intermediate between the 3-yl and 4-yl isomers but are generally more electrophilic than their 3-yl counterparts due to a strong inductive effect.
These distinctions are crucial for drug development professionals. The choice of isomer can determine the feasibility of a synthetic route, influence reaction yields, and ultimately dictate the accessibility of target molecules. By understanding the underlying electronic principles, researchers can rationally select the appropriate pyridinyl enaminone isomer to achieve their desired synthetic outcomes, thereby accelerating the discovery of new therapeutic agents.
References
- 1. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
<_ _>
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of modern drug development, the precise structural characterization of newly synthesized compounds is not merely a formality but a cornerstone of scientific rigor and a prerequisite for advancing a molecule through the discovery pipeline. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, a versatile enaminone intermediate with potential applications in medicinal chemistry.[1]
Enaminones are valuable synthons in organic synthesis due to their dual nucleophilic and electrophilic character.[2] Their utility as precursors for a wide array of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties, underscores the importance of their unambiguous characterization.[1][2][3] This guide will delve into the nuances of various spectroscopic and crystallographic methods, explaining the causality behind experimental choices and providing field-proven insights to ensure the trustworthy validation of the target molecule's structure.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a one-step condensation reaction between 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4][5] This reaction is a common and efficient method for the formation of enaminones.
Experimental Protocol: Synthesis
A mixture of 2-acetylpyridine (10 mmol) and N,N-dimethylformamide-dimethyl acetal (40 ml) is refluxed for four hours. After the reaction is complete, the mixture is concentrated in vacuo. The resulting orange residue is then recrystallized from ethanol to yield yellow block-like crystals of this compound.[5]
A Multi-faceted Approach to Structural Validation
No single analytical technique can definitively confirm the structure of a novel compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the structural puzzle. This guide will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Figure 1: A typical workflow for the structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Expected Spectrum for this compound:
The ¹H NMR spectrum of the target compound is expected to show distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electron density around the proton, providing clues about its neighboring functional groups.
-
Dimethylamino Protons: A singlet integrating to six protons, typically found in the upfield region (around 2.8-3.2 ppm).
-
Vinyl Protons: Two doublets corresponding to the two protons on the carbon-carbon double bond. The coupling constant (J-value) between these protons is crucial for determining the stereochemistry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected.
-
Pyridyl Protons: A set of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the four protons on the pyridine ring. The splitting pattern will depend on the coupling between adjacent protons.
Comparison with Alternatives:
-
(Z)-isomer: The most likely alternative structure is the (Z)-isomer. In the ¹H NMR spectrum, the key differentiating feature would be a smaller coupling constant (typically 6-12 Hz) between the vinyl protons.
-
Starting Materials: The presence of sharp singlets corresponding to the acetyl protons of 2-acetylpyridine or the methoxy and methyl protons of DMF-DMA would indicate an incomplete reaction.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expected Spectrum for this compound:
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically 180-200 ppm).
-
Vinyl Carbons: Two signals corresponding to the carbons of the C=C double bond.
-
Pyridyl Carbons: Signals in the aromatic region (typically 120-150 ppm).
-
Dimethylamino Carbons: A signal in the upfield region.
Data Summary: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N(CH₃)₂ | ~3.0 (s, 6H) | ~45 |
| =CH-N | ~5.7 (d) | ~95 |
| CO-CH= | ~7.8 (d) | ~150 |
| Pyridyl-H | 7.4-8.6 (m, 4H) | 122-155 |
| C=O | - | ~185 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions. A publicly available ¹³C NMR spectrum can be found on SpectraBase.[6]
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the proton signals and determine the coupling constants.
-
Assign the signals to the corresponding protons and carbons in the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.
Expected IR Spectrum for this compound:
The IR spectrum of an enaminone is characterized by several key absorption bands.[7]
-
C=O Stretch: A strong, sharp absorption band typically in the range of 1630-1680 cm⁻¹. The conjugation with the C=C double bond and the amino group lowers the frequency compared to a simple ketone.
-
C=C Stretch: An absorption of variable intensity in the region of 1550-1620 cm⁻¹.
-
C-N Stretch: A medium to strong absorption band around 1250-1350 cm⁻¹.
Comparison with Alternatives:
-
Absence of C=O band: The absence of a strong carbonyl absorption would immediately rule out the target structure.
-
Presence of O-H or N-H bands: The presence of broad O-H or sharp N-H stretching bands in the region of 3200-3600 cm⁻¹ would suggest the presence of impurities or alternative tautomeric forms, although the keto-enamine form is generally more stable.[3][8]
Experimental Protocol: IR Spectroscopy
-
Prepare the sample, either as a thin film on a salt plate (for liquids or low-melting solids), a KBr pellet (for solids), or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O), which is 176.22 g/mol .[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of enaminones in the mass spectrometer can provide structural information.[10][11] Common fragmentation pathways may involve the loss of the dimethylamino group, the carbonyl group, or fragmentation of the pyridine ring.
Comparison with Alternatives:
-
Incorrect Molecular Weight: A molecular ion peak that does not correspond to the expected molecular weight would indicate that the synthesized compound is not the target molecule.
-
Different Isotopic Pattern: The presence of elements like chlorine or bromine would be readily apparent from their characteristic isotopic patterns.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
If possible, perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern and aid in structural elucidation.
Single-Crystal X-ray Diffraction: The Definitive Structural Proof
While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.
Expected Crystal Structure for this compound:
The crystal structure of the title compound has been reported and confirms the (E)-configuration of the double bond.[4][5] The molecule is approximately planar, with a small root-mean-square deviation of the non-hydrogen atoms from the mean plane.[4][5]
Data Summary: Crystallographic Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |
| Molecular Weight | 176.22 | [4][5] |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 5.6670 (11) | [4] |
| b (Å) | 23.117 (5) | [4] |
| c (Å) | 7.6880 (15) | [4] |
| β (°) | 108.17 (3) | [4] |
| V (ų) | 956.9 (3) | [4] |
| Z | 4 | [4] |
Comparison with Alternatives:
-
Different Unit Cell Parameters: A significantly different set of unit cell parameters would indicate a different crystal packing and potentially a different molecule or polymorph.
-
Disorder or Twinning: The presence of crystallographic disorder or twinning can complicate the structure solution and may suggest the presence of impurities or a mixture of isomers.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.
-
Mount a single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure to obtain the final atomic coordinates, bond lengths, and bond angles.
Figure 2: Logical flow for the confirmation of the proposed chemical structure.
Conclusion: A Synergistic Approach to Certainty
The structural validation of a synthesized compound like this compound requires a meticulous and multi-pronged analytical strategy. While each technique provides valuable information, it is the synergy of their collective data that leads to an unambiguous and trustworthy structural assignment. By understanding the strengths and limitations of each method and by carefully comparing the experimental data with the expected outcomes for the target structure and its potential alternatives, researchers can have the utmost confidence in the identity and purity of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
- 1. Buy this compound | 66521-54-8 [smolecule.com]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. ijnc.ir [ijnc.ir]
- 4. (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. europub.co.uk [europub.co.uk]
- 9. This compound | C10H12N2O | CID 5369159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyridyl Enaminones in Biological Assays
Introduction: The Double-Edged Sword of Pyridyl Enaminones
Pyridyl enaminones represent a versatile and privileged scaffold in medicinal chemistry.[1][2] These structures are valuable intermediates for synthesizing a wide array of nitrogen-containing heterocycles, many of which exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] A significant portion of research has focused on their role as kinase inhibitors, a major class of targeted therapies.[6][7] The pyridine ring, in particular, is a common feature in many approved kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of these enzymes.[8][9]
However, the very features that make this scaffold effective also present a significant challenge: cross-reactivity. The human kinome consists of several hundred members that share structural similarities in their ATP-binding sites.[10] This homology makes it challenging to design inhibitors that are strictly selective for a single kinase. Unintended interactions with other kinases, known as off-target effects, can lead to a variety of consequences, from unexpected toxicities to paradoxical pathway activation where an inhibitor might inadvertently "turn on" a parallel signaling cascade.[11][12] Therefore, a rigorous assessment of a compound's selectivity profile is not just a supplementary exercise but a cornerstone of preclinical drug development.
This guide provides a framework for designing and executing cross-reactivity studies for novel pyridyl enaminone inhibitors. We will move beyond simple screening to explain the rationale behind experimental choices, ensuring that the data generated is both robust and interpretable for advancing a lead candidate.
The Strategic Design of a Cross-Reactivity Panel
The primary goal is to understand a compound's interaction landscape. This begins with selecting a relevant panel of off-targets. A haphazard approach is inefficient; a well-designed panel is guided by biological and structural rationale.
1. Rationale Based on Kinome Similarity: If the primary target is a kinase (e.g., Checkpoint Kinase 1, Chk1), the initial off-target panel should include kinases from the same family and those with high sequence and structural homology in the ATP-binding region. For instance, Chk1 inhibitors are often assessed for cross-reactivity against cyclin-dependent kinases (CDKs) due to similarities in their active sites.[8]
2. Rationale Based on Known Liabilities: Certain kinases are associated with known toxicities when inhibited. These "anti-targets" or liability kinases (e.g., certain members of the Src family, KDR/VEGFR2) should be included in the panel to proactively identify potential safety concerns.
3. Rationale Based on Secondary Pharmacology: Beyond the kinome, consider other potential targets. Enaminones are structurally related to other pharmacophores that may interact with G-protein coupled receptors (GPCRs), ion channels, or other enzyme classes. A broader, commercially available liability panel (e.g., a Cerep or Eurofins panel) is often employed in later-stage profiling.
The workflow for assessing a new pyridyl enaminone series typically follows a tiered approach, from initial discovery to detailed profiling.
Experimental Methodologies: A Self-Validating System
The trustworthiness of cross-reactivity data hinges on the quality of the assays used. Every protocol should be designed as a self-validating system, incorporating controls that confirm the integrity of each experiment. Here, we detail a representative biochemical kinase assay protocol.
Protocol: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is designed to measure the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a target kinase.
A. Reagents and Materials:
-
Kinase: Recombinant human kinase (e.g., Chk1, CDK2).
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Detection Reagents: Europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and Streptavidin-XL665 (acceptor).
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
-
ATP: Adenosine 5'-triphosphate.
-
Test Compounds: Pyridyl enaminones dissolved in 100% DMSO.
-
Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Plates: Low-volume, 384-well white plates.
B. Step-by-Step Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Using an acoustic dispenser, transfer 20 nL of each compound dilution into the assay plate. This results in a final in-assay DMSO concentration of 0.5%.
-
Plate DMSO only for "Maximum Activity" (0% inhibition) controls.
-
Plate the control inhibitor at a high concentration (e.g., 10 µM) for "Minimum Activity" (100% inhibition) controls.
-
-
Kinase Reaction:
-
Prepare a "Kinase/Substrate Mix" in assay buffer containing the kinase and biotinylated peptide substrate at 2X the final concentration.
-
Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiate Reaction:
-
Prepare an "ATP Solution" in assay buffer at 2X the final desired concentration (typically at the Km value for the specific kinase).
-
Add 5 µL of the ATP Solution to each well to start the phosphorylation reaction. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Prepare a "Detection Mix" in detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.
-
Add 10 µL of the Detection Mix to each well to stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.
-
C. Data Analysis & Quality Control:
-
Normalization: Convert the raw HTRF ratios to percent inhibition using the formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z'-factor): For each plate, calculate the Z'-factor using the maximum and minimum activity controls. Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min| An assay is considered robust and suitable for screening if the Z'-factor is ≥ 0.5. This calculation is a critical self-validating step for every experiment.
Data Presentation and Interpretation: A Comparative Case Study
To illustrate the practical application of these studies, let's consider two hypothetical pyridyl enaminone compounds, PE-A and PE-B, designed as inhibitors of a primary target, Kinase X.
| Compound ID | Core Scaffold Modification |
| PE-A | Unsubstituted pyridyl ring |
| PE-B | Pyridyl ring with a 2-methoxy substitution |
Following the protocol described above, both compounds were tested against the primary target and a panel of five closely related kinases. The resulting IC₅₀ values are summarized below.
| Kinase Target | PE-A IC₅₀ (nM) | PE-B IC₅₀ (nM) | Selectivity (Fold) for PE-B vs. Off-Target |
| Kinase X (Primary) | 5 | 12 | - |
| Kinase Y | 8 | >10,000 | >833 |
| Kinase Z | 25 | 1,500 | 125 |
| CDK2 | 50 | >10,000 | >833 |
| PIM1 | 15 | 8,000 | 667 |
| SRC | 120 | >10,000 | >833 |
Interpretation of Results:
-
Potency: Compound PE-A is more potent against the primary target, Kinase X (IC₅₀ = 5 nM), than PE-B (IC₅₀ = 12 nM).
-
Cross-Reactivity: PE-A exhibits significant cross-reactivity, inhibiting four of the five off-targets with IC₅₀ values below 100 nM. This "dirty" profile is a common issue with kinase inhibitors and can lead to unwanted side effects.[10][13]
-
Selectivity: In contrast, PE-B is highly selective. The minor structural modification (2-methoxy group) dramatically reduces its activity against the off-target kinases, with most IC₅₀ values shifting into the micromolar range or higher. The selectivity score, calculated as IC₅₀ (Off-Target) / IC₅₀ (Primary Target), is over 100-fold for all tested kinases.
The mechanism of on-target vs. off-target inhibition can be visualized as a competition within the cellular signaling network.
Mitigating Cross-Reactivity: The Role of Medicinal Chemistry
When a promising scaffold like the pyridyl enaminones shows cross-reactivity, medicinal chemistry strategies can be employed to improve selectivity. Two powerful concepts are bioisosteric replacement and scaffold hopping.[14][15]
-
Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of improving drug-like characteristics without losing potency.[14] In our case study, adding a methoxy group to the pyridine ring of PE-B is a simple example of how a small modification can exploit subtle differences between the binding sites of on- and off-target kinases to enhance selectivity.
-
Scaffold Hopping: This is a more profound change where the core molecular framework (the scaffold) is replaced with a structurally different one, while preserving the essential pharmacophoric features required for binding to the primary target.[16][17] This can lead to the discovery of completely novel chemical series with improved selectivity and patentability.[18]
Conclusion
The study of cross-reactivity is an indispensable component of modern drug discovery. For promising scaffolds like pyridyl enaminones, a systematic and rationally designed approach to profiling is essential to identify compounds with the best possible therapeutic window. By integrating robust, self-validating biochemical assays with intelligent panel design and iterative medicinal chemistry, researchers can effectively navigate the complexities of off-target effects. This rigorous, data-driven process is the most reliable path to transforming a potent chemical hit into a safe and effective therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioisosteres and Scaffold Hopping in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
- 17. biosolveit.de [biosolveit.de]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Purity Analysis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is a versatile enaminone that serves as a crucial building block in the synthesis of more complex heterocyclic compounds for pharmaceutical and materials science applications.[1] Enaminones, characterized by their conjugated system, are reactive intermediates, and the purity of this starting material is paramount.[2][3] The presence of even trace-level impurities—such as geometric isomers, unreacted starting materials, or degradation products—can have profound impacts on the yield, stereochemistry, and impurity profile of the final active pharmaceutical ingredient (API).[4][5]
This guide provides an in-depth comparison of two orthogonal, robust analytical techniques for the quantitative purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind the methodological choices, enabling researchers to select and implement the most appropriate technique for their specific analytical challenges. We will explore the strengths and limitations of each method, supported by detailed experimental workflows and comparative data, to ensure the highest level of scientific integrity and confidence in your results.
Methodology Comparison: Chromatography vs. Spectroscopy
The selection of an analytical technique for purity assessment is a critical decision driven by factors such as the availability of reference standards, required accuracy, sensitivity, and the nature of potential impurities. HPLC and qNMR represent two fundamentally different, yet complementary, approaches to this challenge.
-
High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for purity analysis in the pharmaceutical industry.[6] It is a comparative technique that physically separates the main component from its impurities, providing quantification based on the relative area response of a detector. Its high resolving power and sensitivity make it ideal for detecting and quantifying trace-level impurities.[7][8]
-
Quantitative NMR (qNMR) is a primary analytical method, meaning it can provide a direct and absolute measure of purity without the need for an identical reference standard of the analyte.[9] Quantification is based on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei giving rise to that signal.[10][11] This makes qNMR an invaluable tool for characterizing new chemical entities or for certifying in-house primary standards.[12]
The following workflow illustrates the comprehensive approach to comparing these two powerful techniques for a definitive purity assessment.
References
- 1. Buy this compound | 66521-54-8 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 4. rroij.com [rroij.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. soeagra.com [soeagra.com]
- 9. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Pyridyl Enaminones
For Researchers, Scientists, and Drug Development Professionals
Pyridyl enaminones are pivotal structural motifs and versatile building blocks in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Their unique electronic and structural features, characterized by a conjugated system of a pyridine ring, an enamine, and a ketone, make them attractive precursors for a wide range of heterocyclic compounds and pharmacologically active agents. The efficiency with which these intermediates can be synthesized directly impacts the feasibility and economics of larger synthetic endeavors.
This guide provides an in-depth, objective comparison of the primary synthetic routes to pyridyl enaminones. By examining the causality behind experimental choices and presenting supporting experimental data, this document aims to equip researchers with the insights needed to select the most appropriate synthetic strategy for their specific needs.
Core Synthetic Routes: A Head-to-Head Comparison
The synthesis of pyridyl enaminones is predominantly achieved through two classical and highly effective routes. This guide will focus on a comparative analysis of these primary methods, supplemented by insights into modern variations such as microwave-assisted and metal-free approaches.
-
Route A: Condensation of Pyridyl Ketones with Formamide Acetals
-
Route B: Condensation of Aminopyridines with β-Dicarbonyl Compounds
The following diagram illustrates these two divergent, yet convergent, synthetic pathways to the target pyridyl enaminone scaffold.
A Head-to-Head Comparison of Catalysts for Enaminone Synthesis: A Guide for Researchers
Enaminones are indispensable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of pharmaceuticals and biologically active compounds. Their unique conjugated structure, featuring an amino group and a carbonyl group linked by a carbon-carbon double bond, imparts them with a rich and tunable reactivity. The synthesis of enaminones, most commonly through the condensation of a β-dicarbonyl compound with an amine, has been the subject of extensive research, leading to a diverse landscape of catalytic systems. This guide provides a head-to-head comparison of prominent catalytic strategies for enaminone synthesis, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
The Catalytic Arena: Metal, Organo, and Heterogeneous Systems
The choice of catalyst is paramount in enaminone synthesis, directly influencing reaction efficiency, substrate scope, and adherence to the principles of green chemistry. We will explore the performance of representative catalysts from three major classes: metal-based catalysts, organocatalysts, and heterogeneous catalysts.
Performance Snapshot: A Comparative Overview
The following table summarizes the performance of select catalysts under optimized conditions, providing a quick reference for researchers.
| Catalyst System | Typical Substrates | Catalyst Loading | Reaction Time | Yield (%) | Key Advantages |
| Gold(I)/Silver(I) | 1,3-Dicarbonyls & Primary Amines | 1 mol% [(PPh₃)AuCl]/AgOTf | 0.5 - 2 h | 85 - 98% | Mild room temperature conditions, solvent-free, high yields.[1][2][3] |
| PPA-SiO₂ | 1,3-Dicarbonyls & Amines | 110 mg/mmol | 1 - 3 h | up to 90% | Solvent-free, reusable catalyst, environmentally benign, cost-effective.[1][4][5] |
| Boric Acid (MW) | 1,3-Dicarbonyls & Amines | 7.5 mol% | 2 - 5 min | 85 - 95% | Extremely fast reaction times, solvent-free, inexpensive and green catalyst.[6] |
| N-Heterocyclic Carbene (NHC) | Ketones & Isocyanides | 10-20 mol% | 12 - 24 h | 70 - 95% | Novel reactivity with isocyanides, good functional group tolerance.[7][8][9] |
In-Depth Catalyst Analysis and Experimental Protocols
Gold(I)/Silver(I) Catalysis: The Power of Soft Lewis Acids
Gold catalysts, particularly in combination with a silver co-catalyst, have emerged as highly effective for the synthesis of β-enaminones and β-enaminoesters.[1][2][3] The synergy between the gold(I) complex and a silver salt facilitates the reaction under remarkably mild, solvent-free conditions at room temperature.
Mechanistic Rationale: The prevailing mechanism suggests that the silver salt acts as a halide scavenger, generating a more electrophilic cationic gold(I) species. This potent Lewis acid then activates a carbonyl group of the 1,3-dicarbonyl compound, rendering it highly susceptible to nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate is also likely facilitated by the catalyst.
Caption: Proposed mechanism for Gold(I)/Silver(I) catalyzed enaminone synthesis.
-
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
(Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl] (0.01 mmol, 1 mol%)
-
Silver trifluoromethanesulfonate, AgOTf (0.01 mmol, 1 mol%)
-
-
Procedure:
-
In a clean, dry vial, combine the 1,3-dicarbonyl compound, [(PPh₃)AuCl], and AgOTf.
-
Add the primary amine to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be used directly or purified by recrystallization or column chromatography.
-
PPA-SiO₂: A Robust and Reusable Heterogeneous Catalyst
Polyphosphoric acid supported on silica gel (PPA-SiO₂) is an excellent example of a green, heterogeneous catalyst for enaminone synthesis.[1][4][5] It offers the advantages of being solvent-free, easy to handle, and reusable, making it an attractive option for sustainable chemical processes.
Mechanistic Rationale: PPA-SiO₂ acts as a solid acid catalyst. The acidic sites on the silica-supported polyphosphoric acid are believed to activate the carbonyl group of the dicarbonyl compound, facilitating the nucleophilic attack of the amine. The dehydration of the resulting intermediate is also promoted by the catalyst.[1]
Caption: Experimental workflow for PPA-SiO₂ catalyzed enaminone synthesis.
-
Catalyst Preparation:
-
PPA-SiO₂ can be prepared by mixing polyphosphoric acid with silica gel and heating until a free-flowing powder is obtained.
-
-
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Amine (1.0 mmol)
-
PPA-SiO₂ (110 mg/mmol)
-
-
Procedure:
-
To a round-bottom flask, add the 1,3-dicarbonyl compound, the amine, and PPA-SiO₂.
-
Heat the reaction mixture in an oil bath at 70-80 °C with stirring for the specified time (typically 1-3 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) and filter to recover the catalyst.
-
The filtrate can be concentrated and the product purified by recrystallization.
-
Boric Acid with Microwave Irradiation: A Leap in Reaction Speed
The combination of boric acid as a mild and inexpensive Lewis acid catalyst with microwave irradiation represents a significant advancement in the rapid synthesis of enaminones.[6] This method dramatically reduces reaction times from hours to minutes, while maintaining high yields and adhering to green chemistry principles.
Mechanistic Rationale: Boric acid is thought to activate the carbonyl group for nucleophilic attack. The microwave irradiation provides rapid and uniform heating, accelerating the rate of reaction and facilitating the dehydration step.
Caption: Simplified mechanism of boric acid-catalyzed enaminone synthesis under microwave irradiation.
-
Materials:
-
1,3-dicarbonyl compound (1.0 mmol)
-
Amine (1.0 mmol)
-
Boric acid (0.075 mmol, 7.5 mol%)
-
-
Procedure:
-
In a microwave-safe vessel, mix the 1,3-dicarbonyl compound, amine, and boric acid.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 400 W) for 2-5 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water.
-
The solid product can be collected by filtration and purified by recrystallization from ethanol.
-
N-Heterocyclic Carbene (NHC) Organocatalysis: A Novel Approach
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, enabling novel transformations. In the context of enaminone synthesis, NHCs catalyze the reaction of ketones with isocyanides, a departure from the traditional dicarbonyl-amine condensation.[7][8][9]
Mechanistic Rationale: The NHC catalyst first activates the isocyanide to form a reactive intermediate. A proton transfer process is crucial for generating two activated species in the catalytic cycle. The enolate, generated from the ketone, then attacks the activated isocyanide, leading to the formation of the enaminone product after isomerization.[7]
Caption: Catalytic cycle for NHC-catalyzed enaminone synthesis from ketones and isocyanides.
-
Materials:
-
Ketone (1.0 mmol)
-
Isocyanide (1.2 mmol)
-
NHC precursor (e.g., an imidazolium salt, 0.1-0.2 mmol)
-
Base (e.g., DBU, 0.1-0.2 mmol)
-
Anhydrous solvent (e.g., THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the NHC precursor and the ketone in the anhydrous solvent.
-
Add the base to generate the NHC in situ.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Conclusion: Selecting the Right Tool for the Job
The synthesis of enaminones is a well-developed field with a diverse toolkit of catalysts.
-
For mild conditions and high yields with traditional substrates, gold(I)/silver(I) catalysis is an excellent choice.
-
For green and scalable processes , the reusable heterogeneous catalyst PPA-SiO₂ offers significant advantages.
-
When reaction speed is critical , boric acid under microwave irradiation provides an almost instantaneous route to enaminones.
-
For exploring novel synthetic pathways and utilizing non-traditional starting materials like isocyanides, NHC organocatalysis opens up new possibilities.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction conditions, and scalability. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully synthesize these valuable chemical intermediates.
References
- 1. Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Part 1: Foundational Principles of Chemical Waste Management
Before delving into the specific procedural steps, it is paramount to understand the regulatory landscape and the core principles that govern hazardous waste management in a laboratory setting. The U.S. Environmental Protection Agency (EPA) has established comprehensive regulations under the Resource Conservation and Recovery Act (RCRA) that dictate the lifecycle of hazardous waste from generation to final disposal.[2] A robust laboratory waste management plan is not merely a suggestion but a requirement, outlining clear instructions for handling, storing, and transporting all waste streams.[3]
Key Tenets of Laboratory Waste Management:
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experiments, and sharing surplus materials with other research groups.[2][4]
-
Accurate Identification and Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[3][5]
-
Proper Segregation: To prevent dangerous reactions, different classes of chemical waste must be stored separately.[6] For instance, oxidizers should not be stored with flammable liquids.
-
Designated Storage Areas: Hazardous waste must be stored in designated Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the laboratory personnel.[2][4]
Part 2: Hazard Assessment and Personal Protective Equipment (PPE)
Given the hazard profile of the analogous pyridin-3-yl isomer, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one should be handled with appropriate caution.
Assumed Hazards:
-
Acute Oral Toxicity
-
Skin Sensitization
-
Specific Target Organ Toxicity (Repeated Exposure)
-
Chronic Aquatic Toxicity
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves, inspected before use. | To prevent skin contact and potential sensitization.[7] |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | To protect eyes from splashes or aerosols.[7] |
| Lab Coat | A standard laboratory coat. For larger quantities or potential for splashing, a chemically impervious apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory Protection | If handling outside of a fume hood or if aerosolization is possible, a full-face respirator may be necessary. | To prevent inhalation of any dusts or vapors, especially given the potential for target organ toxicity.[1][7] |
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
1. Waste Collection at the Source:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[5]
-
Labeling: Immediately upon adding the first amount of waste, label the container with:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
The approximate concentration and quantity.
-
The date of initial accumulation.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Segregation: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to avoid unforeseen chemical reactions.
2. Storage in the Satellite Accumulation Area (SAA):
-
Location: The SAA must be located within the laboratory, at or near the point of waste generation, and under the direct supervision of trained laboratory personnel.[3][4]
-
Containment: Store the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4]
-
Quantity Limits: The EPA limits the accumulation of hazardous waste in an SAA to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[2][4]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.[4] Do not attempt to dispose of the chemical waste through standard trash or down the drain.[8]
-
Documentation: Complete any necessary waste disposal forms or online requests as required by your institution. This documentation is crucial for tracking the waste from "cradle to grave."
4. Professional Disposal:
-
Your institution's EHS will coordinate with a licensed hazardous waste disposal company.[3]
-
The primary methods for the disposal of this type of organic chemical waste are:
-
Incineration: Controlled incineration in a licensed facility is a common and effective method for destroying organic chemical waste.[7][9] Flue gas scrubbing systems are used to remove any harmful byproducts of combustion.
-
Chemical Treatment: In some cases, chemical neutralization or other treatment methods may be employed to render the waste less hazardous before final disposal.
-
Part 4: Emergency Procedures for Spills and Exposures
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material like vermiculite or sand to contain and clean up the spill.[8]
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. odu.edu [odu.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Protocols for Handling (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (CAS No. 66521-54-8). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Profile: Understanding the Risks
A structural isomer, (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3][4] It is prudent to assume that the 2-pyridyl isomer exhibits a similar toxicological profile.
The pyridine moiety suggests potential for toxicity. Pyridine itself is a toxic, flammable liquid that can be harmful if ingested, inhaled, or absorbed through the skin.[5][6] It is known to cause irritation to the eyes, skin, and respiratory system.[7] The enaminone structure contributes to the chemical reactivity of the molecule. Enaminones are nucleophilic and can participate in various chemical reactions.[3][8]
Anticipated Hazards:
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[3][4]
-
Reactivity: Incompatible with strong oxidizing agents and strong acids.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[9] |
| Skin and Body Protection | Chemical-resistant lab coat. Nitrile or neoprene gloves (avoid latex). | A lab coat protects against skin contact. Nitrile or neoprene gloves offer good chemical resistance to pyridine and its derivatives.[10] |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors or dust. A respirator provides an additional layer of protection.[10][11] |
Expert Insight: The causality behind these PPE choices is rooted in a conservative assessment of the compound's potential hazards. The pyridine component necessitates robust protection against skin absorption and inhalation, while the anticipated irritant properties of the enaminone structure demand thorough eye and skin coverage.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict protocol is paramount for ensuring the safety of all laboratory personnel.
3.1. Engineering Controls and Preparation:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a properly functioning and certified chemical fume hood.[10][11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.
-
Ignition Sources: Due to the flammability of pyridine derivatives, eliminate all potential ignition sources from the work area.[5]
3.2. Handling the Compound:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: If handling the solid, weigh it out in the fume hood. Use a draft shield if necessary to prevent the solid from becoming airborne.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reactions: If using the compound in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.
3.3. Spill Response:
-
Evacuate: In the event of a large spill, evacuate the immediate area and alert your supervisor.
-
Containment: For small spills within a fume hood, contain the spill using an absorbent material such as sand or vermiculite.[11]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for proper disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Always follow your institution's specific guidelines for chemical waste disposal.
Diagrams
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on the assessed risk of the handling task.
References
- 1. 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one [cymitquimica.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. canyoncomponents.com [canyoncomponents.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. youtube.com [youtube.com]
- 9. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. forecastchemicals.com [forecastchemicals.com]
- 11. Buy this compound | 66521-54-8 [smolecule.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
